Product packaging for Fenoprop ethanolamine(Cat. No.:CAS No. 7374-47-2)

Fenoprop ethanolamine

Cat. No.: B15345265
CAS No.: 7374-47-2
M. Wt: 330.6 g/mol
InChI Key: MKBCHJJOUBFJIP-UHFFFAOYSA-N
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Description

Fenoprop ethanolamine salt is the ethanolamine salt of Fenoprop (2-(2,4,5-trichlorophenoxy)propionic acid). It is a chlorophenoxy herbicide that functions as a synthetic auxin, mimicking the action of natural plant hormones like indoleacetic acid (IAA) . This compound is a selective growth regulator used in botanical and agricultural research to study the effects of uncontrolled plant growth in broad-leaf species . Its primary value in research lies in its mechanism of action; as a synthetic auxin, it induces rapid, unregulated growth in target plants, which ultimately leads to their death, providing a model system for studying plant physiology and herbicide efficacy . The presence of the methyl group next to the carboxylic acid in the Fenoprop molecule creates a chiral center, and it is noted that biological activity for such compounds is typically found in the (2R)-isomer . The ethanolamine salt form can enhance the water solubility and handling properties of the compound for laboratory applications. This product is intended for controlled in-vitro research purposes only. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14Cl3NO4 B15345265 Fenoprop ethanolamine CAS No. 7374-47-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7374-47-2

Molecular Formula

C11H14Cl3NO4

Molecular Weight

330.6 g/mol

IUPAC Name

2-hydroxyethylazanium;2-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C9H7Cl3O3.C2H7NO/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;3-1-2-4/h2-4H,1H3,(H,13,14);4H,1-3H2

InChI Key

MKBCHJJOUBFJIP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.C(CO)[NH3+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Fenoprop Ethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fenoprop ethanolamine, a salt formed from the herbicide Fenoprop and ethanolamine. This document details its synthesis, physicochemical properties, and biological mechanism of action, with a focus on providing actionable information for research and development.

Introduction

Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propanoic acid, is a synthetic auxin herbicide.[1] Like other phenoxy herbicides, it functions as a plant growth regulator, mimicking the effects of indole-3-acetic acid (IAA), a natural plant hormone.[1] This mimicry leads to uncontrolled and unsustainable growth, ultimately resulting in the death of the target plant. Fenoprop can be converted into various salt and ester forms to modify its physical and chemical properties, such as solubility and volatility. The ethanolamine salt of Fenoprop is one such formulation, designed to enhance its utility in specific applications.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction between Fenoprop (the acid) and ethanolamine (the base). This reaction results in the formation of a salt, with the proton from the carboxylic acid group of Fenoprop being transferred to the amino group of ethanolamine.

Experimental Protocol

Materials:

  • Fenoprop (2-(2,4,5-trichlorophenoxy)propanoic acid)

  • Ethanolamine

  • Suitable solvent (e.g., acetone, ethanol)

  • Stirring apparatus

  • Reaction vessel

  • Crystallization dish

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolution: Dissolve a known molar amount of Fenoprop in a suitable solvent (e.g., acetone or ethanol) in a reaction vessel. The choice of solvent is critical to ensure both reactants are soluble and the product can be precipitated.

  • Addition of Base: While stirring, slowly add an equimolar amount of ethanolamine to the Fenoprop solution. The reaction is exothermic, so the addition should be controlled to manage the temperature of the reaction mixture.

  • Salt Formation: Continue stirring the mixture for a predetermined period (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion. The this compound salt may precipitate out of the solution during this time, depending on the solvent used.

  • Isolation: If the salt precipitates, it can be isolated by filtration. If the salt remains in solution, the solvent can be removed under reduced pressure to yield the crude product.

  • Purification: The crude salt can be purified by recrystallization from a suitable solvent system. This involves dissolving the salt in a minimal amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.

  • Drying: The purified crystals are then collected by filtration and dried in a vacuum oven at a moderate temperature to remove any residual solvent.

Synthesis Workflow

Synthesis_Workflow Fenoprop Fenoprop (Acid) Reaction Neutralization Reaction Fenoprop->Reaction Ethanolamine Ethanolamine (Base) Ethanolamine->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Precipitation Precipitation/Solvent Removal Reaction->Precipitation Purification Recrystallization Precipitation->Purification Product This compound (Salt) Purification->Product

Caption: A diagram illustrating the workflow for the synthesis of this compound.

Physicochemical Properties

The properties of this compound are derived from its constituent ions: the Fenoprop anion and the ethanolammonium cation. The formation of the salt significantly alters the physicochemical characteristics of the parent acid, particularly its solubility.

PropertyFenopropThis compoundReference
Molecular Formula C₉H₇Cl₃O₃C₉H₇Cl₃O₃·C₂H₇NO[1][2]
Molecular Weight 269.51 g/mol 330.59 g/mol [1][2]
Appearance White powderLikely a crystalline solid[1] (Appearance of Fenoprop)
Melting Point 180 °CData not available[1] (Melting point of Fenoprop)
pKa 2.84Data not available[1] (pKa of Fenoprop)
logP (Octanol/Water) 3.8Expected to be lower than Fenoprop[1] (logP of Fenoprop)
Solubility Sparingly soluble in waterSoluble in water, acetone, lower alcohols[3] (General for amine salts of Fenoprop)
Soluble in most organic solventsInsoluble in aromatic and chlorinated hydrocarbons, and most non-polar organic solvents[3] (General for amine salts of Fenoprop)

Mechanism of Action: Synthetic Auxin Pathway

Fenoprop and its salts act as synthetic auxins, disrupting normal plant growth processes. The mechanism involves the overstimulation of auxin-responsive genes, leading to a cascade of physiological effects that are ultimately lethal to the plant.

Signaling Pathway

At the molecular level, synthetic auxins like Fenoprop are perceived by specific receptor complexes within the plant cell. This binding event triggers a signaling cascade that leads to the degradation of transcriptional repressors (Aux/IAA proteins). The removal of these repressors allows for the activation of auxin-responsive genes, which control processes such as cell division, elongation, and differentiation. The sustained and excessive activation of these genes by a synthetic auxin leads to uncontrolled growth, epinasty, and eventual plant death.

Auxin_Signaling_Pathway cluster_cell Plant Cell Fenoprop Fenoprop Receptor Auxin Receptor Complex (TIR1/AFB) Fenoprop->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses ARG Auxin-Responsive Genes ARF->ARG Activates Transcription Growth Uncontrolled Growth & Plant Death ARG->Growth Leads to

Caption: A simplified diagram of the synthetic auxin signaling pathway initiated by Fenoprop.

Conclusion

This compound represents a salt formulation of the synthetic auxin herbicide Fenoprop, with modified physicochemical properties, notably increased water solubility. Its synthesis is achieved through a standard acid-base neutralization reaction. The biological activity of this compound is predicated on the action of the Fenoprop anion, which disrupts plant growth by interfering with auxin signaling pathways. This technical guide provides a foundational understanding for researchers and professionals working with this and related compounds. Further research into the specific quantitative properties and biological efficacy of this compound is warranted to fully characterize its potential applications.

References

An In-depth Technical Guide to the Chemical Structure Elucidation of Fenoprop Ethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the methodologies and analytical techniques required for the chemical structure elucidation of Fenoprop ethanolamine. This compound is an ionic salt formed from the acidic herbicide Fenoprop (also known as Silvex) and the organic base ethanolamine. A precise confirmation of its structure is critical for regulatory compliance, formulation development, and toxicological studies. This document outlines a systematic workflow for elucidation, details key experimental protocols, and presents expected analytical data in a structured format.

Proposed Chemical Structure

This compound is the product of an acid-base reaction between 2-(2,4,5-trichlorophenoxy)propanoic acid (Fenoprop) and 2-aminoethan-1-ol (ethanolamine). The carboxylic acid group of Fenoprop donates a proton to the amino group of ethanolamine, resulting in the formation of an ethanolammonium cation and a fenoprop carboxylate anion, which are held together by an ionic bond.

The molecular formula of the Fenoprop moiety is C₉H₇Cl₃O₃, and the ethanolamine moiety is C₂H₇NO[1][2]. The combined salt has a molecular formula of C₉H₇Cl₃O₃·C₂H₇NO and a molecular weight of approximately 330.59 g/mol [2].

G cluster_fenoprop Fenoprop Anion cluster_ethanolamine Ethanolammonium Cation fenoprop_img fenoprop_img p1 fenoprop_label C₉H₆Cl₃O₃⁻ ethanolamine_img ethanolamine_img ethanolamine_label C₂H₈NO⁺ p2 p1->p2 Ionic Bond

Caption: Ionic structure of this compound.

Analytical Workflow for Structure Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the this compound structure. The workflow is designed to first separate the ionic pair and then characterize the individual components (cation and anion) before confirming their association in the original sample.

G A Sample Preparation (Dissolution in appropriate solvent, e.g., Methanol/Water) B LC-MS Analysis (Liquid Chromatography-Mass Spectrometry) A->B Inject F Bulk Sample Analysis A->F Analyze Bulk C Component Separation (Reversed-Phase HPLC) B->C Elution D Mass Analysis (ESI-MS) (Determine m/z of individual ions) C->D To MS Detector E High-Resolution MS/MS (Confirm Elemental Composition & Fragmentation) D->E Fragment Parent Ions I Data Interpretation & Structure Confirmation E->I G NMR Spectroscopy (¹H, ¹³C, DEPT, COSY) F->G H FTIR Spectroscopy F->H G->I H->I

Caption: General workflow for the structural elucidation of this compound.

Spectroscopic and Chromatographic Data

The following tables summarize the expected quantitative data from key analytical techniques used to identify the Fenoprop anion and ethanolammonium cation.

Mass Spectrometry Data

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing the pre-formed ions of the salt. The analysis would be run in both positive and negative ion modes.

IonModeExpected [M]⁻ or [M]⁺ (m/z)Key Fragment Ions (MS/MS)
Fenoprop Anion Negative267.9 / 269.9 / 271.9~195/197/199 (loss of propanoic acid), ~223/225/227 (loss of CO₂)
Ethanolammonium Cation Positive62.1~44 (loss of H₂O), ~31 (loss of CH₂OH)
Note: The isotopic pattern for the Fenoprop anion (approx. 9:6:1 ratio) is due to the presence of three chlorine atoms.
Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of each component. The sample would be dissolved in a suitable deuterated solvent like DMSO-d₆.

Table 2: Expected ¹H NMR Signals

Moiety Protons (Assignment) Expected Chemical Shift (ppm) Multiplicity
Fenoprop Aromatic CH 7.0 - 7.5 Doublet, Singlet
O-CH 4.5 - 5.0 Quartet
CH₃ 1.5 - 2.0 Doublet
Ethanolamine HO-CH₂ 3.5 - 4.0 Triplet
H₃N⁺-CH₂ 2.8 - 3.3 Triplet

| | OH, NH₃⁺ | Broad, variable | Singlet |

Table 3: Expected ¹³C NMR Signals

Moiety Carbons (Assignment) Expected Chemical Shift (ppm)
Fenoprop C=O (carboxylate) 170 - 175
C-Cl (aromatic) 125 - 135
C-O (aromatic) 145 - 155
CH (aromatic) 115 - 130
O-CH 70 - 80
CH₃ 15 - 25
Ethanolamine HO-CH₂ 55 - 65

| | H₃N⁺-CH₂ | 40 - 50 |

Infrared (IR) Spectroscopy Data

FTIR is used to identify the key functional groups present in the salt.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Moiety Description
3200-3500 (broad) O-H Stretch Ethanolamine Indicates hydroxyl group
2800-3100 (broad) N-H Stretch Ethanolammonium Cation Indicates protonated amine (ammonium)
1580-1620 C=O Asymmetric Stretch Fenoprop Anion Characteristic of carboxylate salt
1390-1430 C=O Symmetric Stretch Fenoprop Anion Characteristic of carboxylate salt
1200-1300 C-O Stretch (ether) Fenoprop Aryl-alkyl ether stretch
1000-1100 C-O Stretch (alcohol) Ethanolamine Primary alcohol stretch

| 700-850 | C-Cl Stretch | Fenoprop | Aromatic carbon-chlorine bond vibration |

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound salt and dissolve in 10 mL of a 50:50 methanol:water solution to create a 100 µg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Instrument: HPLC system coupled to a Q-TOF or Orbitrap mass spectrometer with an ESI source.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI, run separately in positive and negative modes.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Scan Range: 50 - 500 m/z.

    • Data Acquisition: Perform full scan for parent ions and data-dependent MS/MS for fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Perform additional 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments and connectivity.

  • Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak. Integrate ¹H signals and assign chemical shifts for all observed peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or KBr pellet.

    • Collect the sample spectrum.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The background is automatically subtracted from the sample spectrum. Identify and label the major absorption peaks and assign them to the corresponding functional groups.

References

An In-depth Technical Guide on the Core Mechanism of Action of Fenoprop and its Amine Salt Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenoprop, also known by the trade name Silvex or as 2,4,5-TP, is a selective phenoxy herbicide.[1][2] While the specific entity "Fenoprop ethanolamine" is not extensively documented as a distinct compound in readily available scientific literature, it represents an ethanolamine salt formulation of Fenoprop. Such salt formulations are common for phenoxy herbicides to enhance solubility and efficacy. The core mechanism of action resides in the active ingredient, Fenoprop, which acts as a synthetic auxin, disrupting normal plant growth processes. This guide will provide a detailed examination of the molecular and cellular mechanism of action of Fenoprop.

Mechanism of Action: Synthetic Auxin Activity

The primary mechanism of action of Fenoprop is to mimic the endogenous plant hormone indole-3-acetic acid (IAA), a natural auxin.[1] Auxins are critical for various plant growth and developmental processes, including cell division, elongation, and differentiation. Fenoprop, as a synthetic auxin, induces a state of rapid and uncontrolled growth in susceptible plants, ultimately leading to their demise.[1]

Key Molecular Events:

  • Perception and Binding: Fenoprop is perceived by the same cellular receptors that bind natural auxins. The primary auxin receptor complex consists of the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs (AUXIN SIGNALING F-BOX proteins, AFBs), which are components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex (SCFTIR1/AFB).

  • Formation of a Co-receptor Complex: In the presence of auxin (or a synthetic auxin like Fenoprop), the TIR1/AFB protein binds to both the auxin and a transcriptional repressor protein from the Auxin/Indole-3-Acetic Acid (Aux/IAA) family. This creates a ternary co-receptor complex of TIR1/AFB-auxin-Aux/IAA.

  • Ubiquitination and Degradation of Aux/IAA Repressors: The formation of this complex targets the Aux/IAA repressor for polyubiquitination by the SCFTIR1/AFB E3 ligase. The polyubiquitinated Aux/IAA protein is then recognized and degraded by the 26S proteasome.

  • De-repression of Auxin Response Genes: Aux/IAA proteins normally function by binding to and inhibiting Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The degradation of Aux/IAA repressors releases the ARFs, allowing them to activate the transcription of a wide array of genes involved in growth and development.

  • Uncontrolled Growth and Plant Death: The persistent and high-level activation of auxin signaling by Fenoprop leads to an uncontrolled and disorganized proliferation of tissues, epinastic growth (downward bending of leaves), and ultimately, the death of the plant.

Signaling Pathway Diagram

Fenoprop_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Fenoprop Fenoprop TIR1_AFB SCF-TIR1/AFB E3 Ubiquitin Ligase Fenoprop->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to (in presence of Fenoprop) Proteasome 26S Proteasome TIR1_AFB->Proteasome Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth Leads to Proteasome->Aux_IAA Degrades Fenoprop_entry Fenoprop (from Ethanolamine Salt) Fenoprop_entry->Fenoprop Enters Cell

Caption: Signaling pathway of Fenoprop as a synthetic auxin.

Formulations: The Role of Ethanolamine Salts

Phenoxy herbicides like Fenoprop are organic acids and are often sparingly soluble in water. To improve their handling and application, they are frequently converted into salts or esters.[3] Ethanolamine is an organic compound that can be used to form an amine salt with the acidic Fenoprop molecule.

Benefits of Amine Salt Formulations:

  • Increased Water Solubility: The salt form is generally more soluble in water, allowing for easier formulation as a liquid concentrate that can be diluted for spraying.

  • Reduced Volatility: Amine salts are typically less volatile than the ester forms of phenoxy herbicides, which can reduce the risk of off-target drift and damage to non-target plants.

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of synthetic auxins like Fenoprop are well-established in the field of plant biology. Below are generalized methodologies for key experiments.

1. Auxin-Induced Gene Expression Analysis (e.g., using RT-qPCR)

  • Objective: To quantify the change in the expression of known auxin-responsive genes in response to Fenoprop treatment.

  • Methodology:

    • Grow a model plant species (e.g., Arabidopsis thaliana) in a controlled environment.

    • Treat a set of plants with a solution of this compound at a specific concentration and a control set with a mock solution.

    • Harvest plant tissues (e.g., roots or shoots) at various time points after treatment.

    • Extract total RNA from the harvested tissues.

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

    • Perform quantitative polymerase chain reaction (qPCR) using primers specific for known auxin-responsive genes (e.g., members of the GH3 or SAUR gene families) and a reference gene for normalization.

    • Analyze the relative fold change in gene expression between the Fenoprop-treated and control samples.

2. Aux/IAA Protein Degradation Assay

  • Objective: To demonstrate that Fenoprop induces the degradation of Aux/IAA repressor proteins.

  • Methodology:

    • Generate transgenic plants that express an Aux/IAA protein fused to a reporter protein (e.g., GUS or Luciferase) under the control of a constitutive promoter.

    • Treat the transgenic plants with this compound or a control solution.

    • Monitor the abundance of the reporter protein over time using appropriate detection methods (e.g., histochemical staining for GUS or luminescence measurement for Luciferase). A decrease in the reporter signal in the Fenoprop-treated plants indicates the degradation of the Aux/IAA fusion protein.

Experimental Workflow Diagram

Experimental_Workflow cluster_gene_expression Gene Expression Analysis cluster_protein_degradation Protein Degradation Assay plant_treatment_ge Plant Treatment (Fenoprop vs. Control) rna_extraction RNA Extraction plant_treatment_ge->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rt_qpcr RT-qPCR cdna_synthesis->rt_qpcr data_analysis_ge Data Analysis (Fold Change) rt_qpcr->data_analysis_ge transgenic_plants Transgenic Plants (Aux/IAA-Reporter) plant_treatment_pd Plant Treatment (Fenoprop vs. Control) transgenic_plants->plant_treatment_pd reporter_detection Reporter Protein Detection plant_treatment_pd->reporter_detection data_analysis_pd Data Analysis (Signal Intensity) reporter_detection->data_analysis_pd

Caption: Experimental workflows for studying Fenoprop's mechanism of action.

Quantitative Data Summary

CompoundTest OrganismLD50 (Oral)Reference
2,4,5-TMouse389 mg/kg[4]
2,4,5-TRat500 mg/kg[4]

Note: LD50 (Lethal Dose, 50%) is a measure of the lethal dose of a toxin, radiation, or pathogen. The value represents the dose required to kill half the members of a tested population after a specified test duration.

The mechanism of action of Fenoprop, the active component in "this compound," is well-understood to be that of a synthetic auxin. By hijacking the plant's natural auxin signaling pathway, Fenoprop induces the degradation of Aux/IAA transcriptional repressors, leading to the constitutive activation of auxin-responsive genes. This results in uncontrolled and disorganized growth, ultimately causing the death of susceptible plant species. The formulation as an ethanolamine salt serves to enhance its utility as a herbicide by improving its solubility in water.

References

Fenoprop ethanolamine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fenoprop and its ethanolamine salt, focusing on their chemical identifiers, properties, and mechanism of action. Due to the limited availability of specific data for Fenoprop ethanolamine, this document primarily details the characteristics of the parent compound, Fenoprop (commonly known as Silvex). The information presented is intended to support research and development activities.

Chemical Identifiers

This compound is the salt formed from the herbicide Fenoprop and ethanolamine. While specific technical data for the ethanolamine salt is scarce, the identifiers for both the salt and the parent acid are provided below for clear distinction and comprehensive research.

IdentifierThis compoundFenoprop (Silvex)
CAS Number 7374-47-293-72-1[1][2][3]
Molecular Formula C₉H₇Cl₃O₃·C₂H₇NOC₉H₇Cl₃O₃[1][2]
Molecular Weight 330.59 g/mol 269.51 g/mol [1]
UNII 7057I76YO0D2HZL58IS3[1]
EPA CompTox DTXSID2058469DTXSID0021387[1]
PubChem CID 238417158[1]
Synonyms Silvex, ethanolamine salt2,4,5-TP; 2-(2,4,5-Trichlorophenoxy)propionic acid; Fenormone; Kurosal G; Sta-fast[2]

Physicochemical Properties of Fenoprop

The following table summarizes the key physicochemical properties of Fenoprop. The ethanolamine salt is expected to have higher water solubility.

PropertyValue
Appearance White powder[1]
Melting Point 180 °C (356 °F; 453 K)[1]
Density 1.21 g/cm³ at 20 °C[1]
log P (Octanol/Water Partition Coefficient) 3.8 (20 °C)[1]
Acidity (pKa) 2.84[1]
Solubility Amine and alkali-metal salts are soluble in water, acetone, and lower alcohols. Sparingly soluble in water as the acid.[4]

Mechanism of Action: Synthetic Auxin

Fenoprop is a synthetic auxin herbicide.[5] Its mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plants.[1] The biological activity is primarily associated with the (2R)-isomer.[1]

Fenoprop_Mechanism_of_Action Fenoprop as a Synthetic Auxin Fenoprop Fenoprop (Synthetic Auxin) PlantCell Plant Cell Fenoprop->PlantCell Uptake AuxinReceptors Auxin Receptors PlantCell->AuxinReceptors Binds to GeneExpression Altered Gene Expression AuxinReceptors->GeneExpression Activates UncontrolledGrowth Uncontrolled Cell Division & Elongation GeneExpression->UncontrolledGrowth Leads to PlantDeath Plant Death UncontrolledGrowth->PlantDeath

Mechanism of Action of Fenoprop

Experimental Protocols

General Analytical Methodology for Fenoprop:

  • Extraction: Acidified water and soil samples are typically extracted with an organic solvent.[4] For more complex matrices like vegetable tissues, accelerated solvent extraction (ASE) with solvents such as ethyl acetate can be employed.

  • Cleanup: Soil extracts may require a cleanup step, which can involve back-extraction into an alkali solution, a wash with a non-polar solvent like chloroform, followed by re-acidification and final extraction into an ether.[4]

  • Derivatization: For analysis by gas chromatography (GC), the acidic herbicide is often derivatized to a more volatile ester form. A common derivatizing agent is BF₃-methanol.[4]

  • Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the separation and detection of Fenoprop.[6]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, particularly for complex matrices, and may not require derivatization.[6][7]

The following diagram illustrates a general workflow for the analysis of Fenoprop in environmental samples.

Fenoprop_Analysis_Workflow General Workflow for Fenoprop Analysis Sample Sample (Water, Soil, etc.) Extraction Solvent Extraction Sample->Extraction Cleanup Sample Cleanup (if necessary) Extraction->Cleanup Derivatization Derivatization (for GC analysis) Cleanup->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis Direct for LC-MS/MS Derivatization->Analysis Data Data Analysis & Quantification Analysis->Data

Analytical Workflow for Fenoprop

Toxicological Data for Fenoprop

Toxicological data for this compound is not available. The following data pertains to Fenoprop.

OrganismTestResult
MammalsAcute Oral LD50Moderately toxic[5]
BirdsAcute ToxicityLow toxicity[5]
FishAcute EcotoxicityModerate[5]
Aquatic InvertebratesAcute EcotoxicityModerate[5]

Disclaimer: Fenoprop was banned from use in the United States in 1985.[1][3] This document is for research and informational purposes only. Appropriate safety precautions should be taken when handling this compound.

References

Fenoprop ethanolamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular characteristics of fenoprop and ethanolamine, culminating in the properties of the resulting fenoprop ethanolamine salt. This information is crucial for researchers engaged in the development and analysis of related chemical compounds.

Core Molecular Data

The fundamental molecular properties of fenoprop, ethanolamine, and their resulting salt are summarized in the table below for straightforward comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )
FenopropC₉H₇Cl₃O₃269.5[1]
EthanolamineC₂H₇NO61.08[2][3][4][5]
This compoundC₁₁H₁₄Cl₃NO₄330.58

Formation of this compound Salt

Fenoprop, a carboxylic acid, reacts with ethanolamine, an amino alcohol, in a classic acid-base neutralization reaction to form the this compound salt. In this reaction, the acidic proton from the carboxyl group of fenoprop is transferred to the basic amino group of ethanolamine.

Experimental Protocols

Detailed experimental methodologies for the characterization of these compounds can be found in standard analytical chemistry literature. Key techniques for determining molecular weight and formula include:

  • Mass Spectrometry: Provides a precise mass-to-charge ratio, which is instrumental in determining the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the molecular structure and confirm the presence of specific functional groups.

  • Elemental Analysis: Determines the percentage composition of elements within the compound, which is used to empirically derive the molecular formula.

Visualizing the Salt Formation

The following diagram illustrates the reaction pathway for the formation of this compound salt.

G Fenoprop Fenoprop (C₉H₇Cl₃O₃) Salt This compound Salt (C₁₁H₁₄Cl₃NO₄) Fenoprop->Salt Ethanolamine Ethanolamine (C₂H₇NO) Ethanolamine->Salt

Formation of this compound Salt

References

Unveiling the Core Differences: A Technical Guide to Fenoprop and Fenoprop Ethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoprop, a synthetic auxin herbicide, has historically been utilized for the control of broadleaf weeds. In practice, its application is often facilitated by its formulation as a salt, with Fenoprop ethanolamine being a notable example. This technical guide provides an in-depth exploration of the fundamental differences between Fenoprop and its ethanolamine salt, offering insights into their physicochemical properties, mechanism of action, and the practical implications of their distinct formulations. While both ultimately deliver the same herbicidally active anion, the ethanolamine salt modification significantly alters key characteristics that influence its handling, application, and environmental behavior.

Physicochemical Properties: A Comparative Analysis

The primary distinction between Fenoprop and this compound lies in their chemical structure and resulting physical properties. Fenoprop is a carboxylic acid, while this compound is the salt formed by the reaction of Fenoprop with ethanolamine. This seemingly simple chemical modification has profound consequences, most notably on solubility.

PropertyFenoprop (Acid)This compound (Salt)Significance
Chemical Formula C₉H₇Cl₃O₃C₁₁H₁₄Cl₃NO₄The addition of the ethanolamine moiety increases the molecular weight and introduces a nitrogen atom.
Molecular Weight 269.51 g/mol [1]330.59 g/mol The higher molecular weight of the salt form is a direct result of the addition of ethanolamine.
Water Solubility Sparingly soluble in water[1]Readily soluble in water[1]This is the most critical difference. The salt formation drastically increases water solubility, facilitating its use in aqueous spray solutions for agricultural applications.
Vapor Pressure 1.0 x 10⁻⁵ mmHg at 25°CData not available, but amine salts of phenoxy herbicides generally have lower volatility than ester formulations.Lower volatility is advantageous in reducing off-target drift during application.
Octanol-Water Partition Coefficient (Log P) 3.8[1]Data not available, but expected to be lower than the acid form.A lower Log P for the salt form would indicate lower lipophilicity and a preference for aqueous environments, which is consistent with its higher water solubility.
pKa 2.84[2]Not applicable (it is a salt)The low pKa of Fenoprop indicates it is a relatively strong acid and will be predominantly in its anionic form in neutral pH environments.

Table 1: Comparative Physicochemical Properties of Fenoprop and this compound

Mechanism of Action: A Shared Pathway

Despite their differences in formulation, both Fenoprop and this compound exert their herbicidal effects through the same fundamental mechanism of action. The active component in both cases is the fenoprop anion (2-(2,4,5-trichlorophenoxy)propionate). Once applied, the ethanolamine salt readily dissociates in water, releasing the fenoprop anion.

Fenoprop is a synthetic auxin, meaning it mimics the action of the natural plant hormone indole-3-acetic acid (IAA). At herbicidal concentrations, it overwhelms the plant's normal hormonal balance, leading to uncontrolled and disorganized growth. This ultimately results in the death of susceptible plants.

The molecular mechanism involves the perception of the fenoprop anion by the SCF-TIR1/AFB (Skp1-Cullin-F-box-Transport Inhibitor Response 1/Auxin Signaling F-box) co-receptor complex. This binding event leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes. The resulting overstimulation of these genes disrupts normal plant development.

Auxin_Signaling_Pathway Fenoprop Fenoprop Anion SCFTIR1_AFB SCF-TIR1/AFB Co-receptor Fenoprop->SCFTIR1_AFB Binds to Aux_IAA Aux/IAA Repressor SCFTIR1_AFB->Aux_IAA Targets Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Figure 1: Simplified signaling pathway of Fenoprop as a synthetic auxin.

Experimental Protocols

Synthesis of this compound

A general laboratory-scale synthesis of this compound involves the acid-base neutralization reaction between Fenoprop and ethanolamine.

Materials:

  • Fenoprop (acid form)

  • Ethanolamine

  • A suitable solvent (e.g., ethanol or water)

  • Stirring apparatus

  • pH meter or indicator paper

  • Evaporation apparatus (e.g., rotary evaporator)

Procedure:

  • Dissolve a known molar quantity of Fenoprop in the chosen solvent. Gentle heating may be required to aid dissolution.

  • Slowly add an equimolar amount of ethanolamine to the Fenoprop solution while stirring continuously.

  • Monitor the pH of the solution. The reaction is complete when the pH approaches neutrality (approximately 7.0).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid or viscous liquid is this compound. Further purification may be achieved through recrystallization if a solid product is obtained.

Comparative Efficacy Evaluation of Fenoprop and this compound Formulations

This protocol outlines a general methodology for comparing the herbicidal efficacy of Fenoprop (formulated as an emulsifiable concentrate) and this compound (as a water-soluble concentrate) on a target weed species.

Objective: To determine the relative efficacy of Fenoprop and this compound formulations in controlling a target broadleaf weed.

Materials:

  • Target weed species (e.g., Abutilon theophrasti - velvetleaf) grown in uniform pots under controlled greenhouse conditions.

  • Fenoprop (technical grade) formulated as an emulsifiable concentrate (EC) with appropriate adjuvants.

  • This compound formulated as a water-soluble concentrate (SC).

  • Calibrated laboratory spray chamber.

  • Deionized water.

  • Non-ionic surfactant (if required by formulation).

Experimental Design:

  • A randomized complete block design with a minimum of four replications.

  • Treatments should include:

    • Untreated control.

    • A series of graded doses of Fenoprop EC (e.g., 0.25x, 0.5x, 1x, 2x the recommended field rate).

    • A series of graded doses of this compound SC, with rates equivalent in terms of the acid equivalent (a.e.) of Fenoprop to the EC treatments.

Procedure:

  • Grow the target weed species to a consistent growth stage (e.g., 2-4 true leaves).

  • Prepare the spray solutions for each treatment, ensuring accurate dilution in deionized water. Add any required adjuvants as per the formulation instructions.

  • Calibrate the laboratory spray chamber to deliver a consistent volume of spray solution per unit area.

  • Apply the respective treatments to the plants in the spray chamber.

  • Return the treated plants to the greenhouse and maintain optimal growing conditions.

  • Assess herbicidal efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment). Assessments should include:

    • Visual injury ratings (e.g., on a scale of 0-100%, where 0 = no injury and 100 = complete plant death).

    • Plant height measurements.

    • Above-ground biomass (fresh and dry weight) at the final assessment.

Data Analysis:

  • Analyze the data using analysis of variance (ANOVA).

  • If significant treatment effects are observed, perform a mean separation test (e.g., Tukey's HSD) to compare individual treatments.

  • Dose-response curves can be generated to calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) for each formulation.

Efficacy_Workflow start Start: Grow Target Weeds prep Prepare Herbicide Formulations (Fenoprop EC & this compound SC) start->prep calibrate Calibrate Spray Chamber prep->calibrate apply Apply Treatments calibrate->apply greenhouse Return to Greenhouse apply->greenhouse assess Assess Efficacy (Visual, Height, Biomass) greenhouse->assess analyze Data Analysis (ANOVA, Dose-Response) assess->analyze end End: Compare Efficacy analyze->end

Figure 2: Experimental workflow for comparative efficacy evaluation.

Core Differences Summarized

The fundamental distinction between Fenoprop and this compound is a matter of formulation designed to enhance practical application .

  • Fenoprop (Acid): The active herbicidal molecule with low water solubility. In its pure form, it is not ideal for creating stable aqueous spray solutions.

  • This compound (Salt): A formulation where the acidic Fenoprop is neutralized by the base ethanolamine. This salt is highly water-soluble, allowing for the creation of convenient and effective water-based herbicide concentrates.

This difference in formulation directly impacts:

  • Handling and Mixing: this compound is significantly easier to dissolve and mix in water, simplifying the preparation of spray solutions for field application.

  • Application: The use of a water-soluble salt can influence spray droplet characteristics and potentially plant uptake, although the ultimate herbicidal activity relies on the absorption of the fenoprop anion.

  • Environmental Fate: While both forms will ultimately degrade in the environment, their initial mobility and partitioning in soil and water may differ due to the significant difference in water solubility. The more water-soluble ethanolamine salt may have a higher potential for leaching in certain soil types.

Conclusion

References

An In-depth Technical Guide to Fenoprop and its Ethanolamine Salt

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Fenoprop, a potent phenoxyalkanoic acid herbicide, was historically significant in the control of broadleaf and woody plants. This technical guide provides a comprehensive overview of Fenoprop, with a specific focus on its formulation as an ethanolamine salt. While historical records on the specific discovery of "Fenoprop ethanolamine" are not detailed in publicly available literature, this document extrapolates its development within the broader context of phenoxy herbicide formulations. Amine salts, such as the ethanolamine form, were crucial for enhancing the water solubility and, consequently, the agricultural utility of the parent acid. This guide details the history of Fenoprop's development and subsequent discontinuation, its physicochemical properties, mechanism of action as a synthetic auxin, and representative experimental protocols for its synthesis and analysis.

Introduction to Fenoprop and Phenoxy Herbicides

Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, belongs to the family of phenoxy herbicides.[1] These synthetic compounds mimic the action of natural plant growth hormones, specifically auxins like indole-3-acetic acid (IAA).[1] When applied to susceptible plants, they induce rapid and uncontrolled growth, leading to the plant's demise.[1] This selective action against broadleaf plants made them highly effective for weed control in monocotyledonous crops such as cereals and grasses.[2]

Phenoxy herbicides are organic acids and are generally characterized by low solubility in water.[3] To overcome this limitation for effective application as aqueous sprays, they are often converted into salt or ester forms.[4][5] The formation of amine salts, by reacting the acidic herbicide with an amine like ethanolamine or triethanolamine, significantly increases water solubility, allowing for the creation of stable aqueous concentrates.[4][5]

Discovery and History of Fenoprop (Silvex)

Research into chlorinated phenoxy compounds during the Second World War led to the discovery of their herbicidal properties, revolutionizing weed control.[4] Fenoprop, also widely known by its trade name Silvex and as 2,4,5-TP, was developed in the post-war period and saw extensive use from 1945 onwards.[1] It is an analogue of another significant phenoxy herbicide, 2,4,5-T, with the key difference being the substitution of the acetic acid side chain with a propionic acid group.[1]

The primary application of Fenoprop was as a post-emergence herbicide for the control of woody plants and broadleaf herbaceous weeds in various settings, including rice and sugarcane fields, rangelands, and lawns.[1] However, a significant concern with the manufacturing process of 2,4,5-trichlorophenol, a precursor for both 2,4,5-T and Fenoprop, was the potential for contamination with the highly toxic and carcinogenic compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[6] Growing concerns over the health and environmental effects of TCDD led to increased regulatory scrutiny. In 1985, the U.S. Environmental Protection Agency (EPA) banned all uses of Fenoprop in the United States.[1]

This compound: A Formulation Perspective

Formulations of phenoxy herbicides as amine salts were common practice.[4] For instance, a "triethanolamine salt" of Silvex was registered with the EPA, with an approval date in 1967 and a cancellation in 1983. This indicates that amine salt formulations of Fenoprop were commercially produced and used. The ethanolamine salt would offer similar advantages, creating a product that could be easily diluted with water by the end-user to create a stable spray solution.

Physicochemical Properties

The properties of Fenoprop are well-documented. The formation of the ethanolamine salt would alter these properties, most notably increasing its water solubility and likely modifying its melting point and vapor pressure.

Table 1: Physicochemical Properties of Fenoprop

PropertyValue
Chemical Formula C₉H₇Cl₃O₃
Molar Mass 269.51 g/mol
Appearance White powder
Melting Point 180 °C
pKa 2.84
Log P (octanol-water partition coefficient) 3.8
Water Solubility Moderately soluble

(Data sourced from[1])

Mechanism of Action: Synthetic Auxin Pathway

Fenoprop exerts its herbicidal effects by acting as a synthetic auxin.[1] In plants, auxins are critical hormones that regulate cell division, elongation, and differentiation. Fenoprop mimics natural auxins but is not readily metabolized by the plant, leading to a persistent and overwhelming hormonal signal.

This hormonal overdose disrupts numerous physiological processes, including:

  • Gene Expression: It alters the expression of genes involved in growth and development.

  • Cell Wall Plasticity: It leads to uncontrolled cell expansion and division.

  • Vascular Tissue Disruption: It causes abnormal development of xylem and phloem, impeding water and nutrient transport.

  • Epinasty: It results in the twisting and curling of stems and leaves.

Ultimately, this chaotic and unregulated growth exhausts the plant's resources, leading to its death.

Auxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fenoprop Fenoprop (Synthetic Auxin) Receptor Auxin Receptor (e.g., TIR1) Fenoprop->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Promotes binding to Ubiquitin Ubiquitin Aux_IAA->Ubiquitin Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation by ARE Auxin Response Element (ARE) in DNA ARF->ARE Binds to Transcription Transcription of Auxin-Responsive Genes ARE->Transcription Initiates Growth Uncontrolled Growth and Plant Death Transcription->Growth

Caption: Synthetic auxin (Fenoprop) signaling pathway leading to uncontrolled plant growth.

Experimental Protocols

Representative Synthesis of Fenoprop

The commercial production of Fenoprop generally involves a nucleophilic aromatic substitution reaction.[7] A typical synthesis pathway starts with the preparation of 2,4,5-trichlorophenol, which is then reacted with a propionic acid derivative.

Workflow for Fenoprop Synthesis:

  • Phenol Neutralization: 2,4,5-trichlorophenol is reacted with an alkali (e.g., sodium hydroxide) in a solvent to form the corresponding sodium 2,4,5-trichlorophenate.

  • Condensation Reaction: The sodium 2,4,5-trichlorophenate is then reacted with a chloro-propionic acid salt (e.g., sodium 2-chloropropionate) under controlled temperature and pressure. This condensation reaction forms the sodium salt of Fenoprop.

  • Acidification: The reaction mixture is cooled, and a strong acid (e.g., sulfuric acid) is added to precipitate the Fenoprop free acid.

  • Purification: The crude Fenoprop is then purified, typically through recrystallization from an appropriate solvent, to achieve the desired purity.

Fenoprop_Synthesis_Workflow start Start phenol 2,4,5-Trichlorophenol + Sodium Hydroxide start->phenol reactor1 Reaction Vessel: Phenol Neutralization phenol->reactor1 phenate Sodium 2,4,5-Trichlorophenate reactor1->phenate reactor2 Reaction Vessel: Condensation phenate->reactor2 chloro_acid Sodium 2-Chloropropionate chloro_acid->reactor2 na_fenoprop Sodium Fenoprop Salt reactor2->na_fenoprop acidification Acidification (e.g., H₂SO₄) na_fenoprop->acidification precipitation Fenoprop (crude) precipitates acidification->precipitation purification Purification (Recrystallization) precipitation->purification end Pure Fenoprop purification->end

Caption: A representative experimental workflow for the synthesis of Fenoprop.

Formation of this compound Salt

The creation of the ethanolamine salt is a straightforward acid-base neutralization reaction.

Salt_Formation cluster_product Product Fenoprop Fenoprop (Acid) C₉H₇Cl₃O₃ plus + Ethanolamine Ethanolamine (Base) C₂H₇NO Salt This compound Salt C₁₁H₁₄Cl₃NO₄ plus->Salt Acid-Base Reaction in Solvent

Caption: Chemical reaction for the formation of this compound salt.

Representative Analytical Methodology: Gas Chromatography

Gas chromatography (GC) is a suitable method for the analysis of Fenoprop, often after a derivatization step to convert the carboxylic acid to a more volatile ester (e.g., a methyl ester).

Protocol Outline:

  • Sample Preparation (Extraction): The sample matrix (e.g., soil, water) is extracted with an organic solvent. A clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds.

  • Derivatization: The carboxylic acid group of Fenoprop is converted to an ester (e.g., by reaction with diazomethane or BF₃/methanol) to increase its volatility for GC analysis.

  • GC Analysis:

    • Injection: The derivatized sample is injected into the GC.

    • Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., DB-5MS). The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (column coating).

    • Detection: As the analyte elutes from the column, it is detected by a suitable detector, such as a mass spectrometer (MS) or an electron capture detector (ECD).

  • Quantification: The concentration of Fenoprop is determined by comparing the peak area of the analyte in the sample to that of known calibration standards.

Toxicology and Environmental Fate

Fenoprop is classified as moderately toxic to mammals via the oral route.[7] Long-term exposure has been associated with potential liver and kidney problems.[8] A major toxicological concern is not with Fenoprop itself, but with the potential for contamination with TCDD, a known carcinogen.[6]

In the environment, Fenoprop is not expected to be highly persistent in soil.[7] Its mobility in soil can vary depending on the formulation and soil type.[7] Biodegradation is a significant route of dissipation.[7]

Regulatory Status and Discontinuation

Due to concerns over TCDD contamination and its potential health effects, the use of Fenoprop has been discontinued in many countries. In the United States, the EPA cancelled all remaining uses of Fenoprop in 1985.[1] Its international trade is also restricted.

Conclusion

This compound represents a specific formulation of the historically important but now obsolete herbicide, Fenoprop (Silvex). While detailed records of its individual discovery and development are sparse, its existence is a clear example of the chemical strategies employed to enhance the efficacy of phenoxy herbicides by improving their water solubility. The core of its history, mechanism, and eventual decline is intrinsically linked to the parent compound, Fenoprop, and the broader concerns over dioxin contamination that led to the prohibition of many chlorinated phenoxy herbicides. This guide provides a technical foundation for understanding this compound within its scientific and historical context.

References

Fenoprop ethanolamine solubility in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of fenoprop ethanolamine. Due to the limited availability of direct quantitative data for the ethanolamine salt of fenoprop, this document synthesizes qualitative information for amine salts of fenoprop and quantitative data for fenoprop (acid form) and ethanolamine individually. It also details standardized experimental protocols for solubility determination and illustrates the herbicidal mechanism of action of fenoprop.

Core Concepts: Solubility Profile

Amine salts of fenoprop are generally soluble in water, acetone, and lower alcohols.[1] Conversely, they are insoluble in aromatic and chlorinated hydrocarbons and most non-polar organic solvents.[1] This suggests that this compound would exhibit similar solubility behavior. The parent acid, fenoprop, is sparingly soluble in water.[2] Ethanolamine, on the other hand, is miscible with water and several organic solvents.

The formation of the ethanolamine salt of fenoprop is a neutralization reaction between the carboxylic acid group of fenoprop and the amino group of ethanolamine. This reaction significantly increases the polarity of the molecule, leading to enhanced solubility in polar solvents like water.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for fenoprop and ethanolamine.

Table 1: Solubility of Fenoprop (Acid Form)

SolventSolubilityTemperature (°C)Reference
Water150 mg/LNot Specified[2]

Table 2: Solubility of Ethanolamine

SolventSolubilityTemperature (°C)
WaterMiscible25
MethanolMiscibleNot Specified
AcetoneMiscibleNot Specified
GlycerinMiscibleNot Specified
Benzene1.4%25
Ether2.1%25
Carbon Tetrachloride0.2%25
n-Heptane< 0.1%25

Experimental Protocol: Water Solubility Determination (OECD Guideline 105)

The following is a detailed methodology for determining the water solubility of a compound, adapted from the OECD Guideline 105 "Water Solubility," specifically the Shake-Flask Method.[3][4][5] This method is suitable for substances with a solubility above 10⁻² g/L.

Principle

A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Materials and Apparatus
  • Test Substance: this compound

  • Solvent: Distilled or deionized water

  • Apparatus:

    • Shaking device with constant temperature control (e.g., shaker bath or incubator)

    • Analytical balance

    • Glass vessels with tight-fitting stoppers (e.g., flasks, centrifuge tubes)

    • Centrifuge (if necessary for phase separation)

    • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

    • pH meter

Procedure
  • Preliminary Test: An initial estimation of the solubility is performed to determine the appropriate amount of test substance and the time required to reach equilibrium.

  • Main Experiment (Shake-Flask Method): a. An excess amount of the test substance is weighed and added to a series of glass vessels. b. A known volume of water is added to each vessel. c. The vessels are tightly sealed and placed in the shaking device, maintained at a constant temperature (e.g., 20 ± 0.5 °C). d. The vessels are agitated for a predetermined time, sufficient to reach equilibrium (typically 24 to 48 hours). It is recommended to perform measurements at different time points to confirm that equilibrium has been reached. e. After agitation, the vessels are allowed to stand to let the undissolved substance settle. If necessary, centrifugation is used to separate the solid and liquid phases. f. A sample of the clear aqueous supernatant is carefully withdrawn. g. The concentration of the test substance in the aqueous sample is determined using a validated analytical method.

  • Data Analysis: The solubility is reported as the average of at least three replicate determinations.

Mechanism of Action: Auxin Signaling Pathway

Fenoprop acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[6][7][8] It disrupts normal plant growth by causing uncontrolled cell division and elongation, ultimately leading to the death of the plant.[6] The core of this mechanism is the TIR1/AFB-mediated auxin signaling pathway.[9][10][11][12]

Auxin_Signaling_Pathway cluster_low_auxin Low Auxin Concentration cluster_high_auxin High Auxin Concentration AuxIAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor AuxIAA_low->ARF_low Binds to TPL TPL Co-repressor AuxIAA_low->TPL Recruits AuxIAA_high Aux/IAA Repressor ARE Auxin Response Element (DNA) ARF_low->ARE Binds to Gene_repression Gene Repression ARF_low->Gene_repression Leads to TPL->ARF_low Auxin Auxin (Fenoprop) TIR1_AFB SCF-TIR1/AFB Complex Auxin->TIR1_AFB Binds to TIR1_AFB->AuxIAA_high Binds to Ubiquitin Ubiquitin AuxIAA_high->Ubiquitin Ubiquitination Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation by ARF_high ARF Transcription Factor ARE_high Auxin Response Element (DNA) ARF_high->ARE_high Binds to Gene_activation Gene Activation ARE_high->Gene_activation Leads to Solubility_Workflow start Start: Obtain Test Substance (this compound) prep Prepare Stock Solution and Water start->prep prelim Preliminary Solubility Test (Estimate Solubility Range) prep->prelim weigh Weigh Excess Substance into Replicate Flasks prelim->weigh add_water Add Known Volume of Water weigh->add_water shake Agitate at Constant Temperature (e.g., 24-48h at 20°C) add_water->shake equilibrate Allow to Equilibrate and Settle shake->equilibrate separate Separate Phases (Centrifugation if needed) equilibrate->separate sample Withdraw Aqueous Supernatant separate->sample analyze Analyze Concentration (e.g., HPLC, UV-Vis) sample->analyze calculate Calculate Average Solubility analyze->calculate end_node End: Report Solubility Data calculate->end_node

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Fenoprop Ethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Fenoprop ethanolamine. Due to the limited availability of specific experimental data for the ethanolamine salt of Fenoprop, this document also details the characteristics of the parent compounds: Fenoprop (also known as 2,4,5-TP or Silvex) and Ethanolamine. This information is crucial for researchers and professionals involved in the handling, analysis, and development of related compounds.

Chemical Identity and Structure

This compound is an organic salt formed from the acid Fenoprop and the base Ethanolamine.

Fenoprop is a synthetic auxin, a class of plant growth regulators.[1] It is a member of the phenoxy herbicide family.[1] The biological activity of Fenoprop is primarily attributed to the (2R)-isomer.[1]

Ethanolamine is a primary amine and a primary alcohol.[2] It is a versatile chemical intermediate used in the synthesis of various products.[3]

The chemical structures are illustrated below:

Fenoprop_Ethanolamine_Structures cluster_fenoprop Fenoprop cluster_ethanolamine Ethanolamine cluster_salt This compound fenoprop_label fenoprop_img ethanolamine_label ethanolamine_img salt_label C₉H₇Cl₃O₃·C₂H₇NO

Caption: Chemical structures of Fenoprop, Ethanolamine, and the molecular formula of their salt.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound and its constituent parts.

Table 1: General and Physical Properties

PropertyThis compoundFenopropEthanolamine
CAS Number 7374-47-2[4]93-72-1[1][5][6][7]141-43-5[8]
Molecular Formula C₉H₇Cl₃O₃·C₂H₇NO[4]C₉H₇Cl₃O₃[1][5][6][7]C₂H₇NO[8][9]
Molecular Weight 330.59 g/mol [4]269.51 g/mol [1][5][6]61.08 g/mol [2][4][8]
Appearance Not AvailableWhite powder[1][5]Colorless, viscous liquid[2][9]
Melting Point Not Available179-181 °C[5]10.3 °C[8]
Boiling Point Not Available>149 °C at 0.5 mmHg[5]170 °C[10]
Density Not Available1.21 g/cm³ at 20 °C[1]1.0117 g/cm³[10]

Table 2: Solubility and Dissociation

PropertyFenopropEthanolamine
Water Solubility 140 mg/L at 25 °C[5]Miscible[2][8][9][11]
Solubility in Organic Solvents Soluble in acetone and lower alcohols; insoluble in aromatic and chlorinated hydrocarbons.[5]Miscible with methanol, acetone, and glycerin.[2][3]
pKa 2.84[1]Not Available
Log P (Octanol/Water Partition Coefficient) 3.8[1]-1.3[2]

Experimental Protocols

Synthesis of Fenoprop: The commercial production of Fenoprop typically involves the reaction of 2,4,5-trichlorophenol with a propionic acid derivative.[12] This nucleophilic aromatic substitution results in the formation of the ether linkage.[12]

Synthesis of Ethanolamine: The industrial synthesis of ethanolamine is primarily achieved through the reaction of ethylene oxide with aqueous ammonia.[3]

A logical workflow for the preparation of this compound would involve the neutralization of Fenoprop with Ethanolamine.

Synthesis_Workflow A Dissolve Fenoprop in a suitable solvent (e.g., ethanol) B Add an equimolar amount of Ethanolamine A->B C Stir the reaction mixture B->C D Isolate the this compound salt (e.g., by solvent evaporation or precipitation) C->D E Purify the salt (e.g., by recrystallization) D->E

Caption: A generalized workflow for the synthesis of this compound.

Mechanism of Action

The biological activity of this compound is expected to be primarily driven by the Fenoprop component. Fenoprop acts as a synthetic auxin, mimicking the plant hormone indoleacetic acid (IAA).[1] This mimicry leads to uncontrolled and rapid plant growth, ultimately resulting in the death of susceptible plants.[1]

Mechanism_of_Action Fenoprop Fenoprop Auxin_Receptors Auxin Receptors Fenoprop->Auxin_Receptors Binds to Gene_Expression Altered Gene Expression Auxin_Receptors->Gene_Expression Leads to Uncontrolled_Growth Uncontrolled Growth Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

References

Degradation Pathways of Fenoprop Ethanolamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, is a synthetic auxin herbicide previously used for the control of broadleaf weeds. It was commonly formulated as an ethanolamine salt to enhance its solubility in water for application. Understanding the environmental fate and degradation pathways of fenoprop ethanolamine is critical for assessing its ecological impact and for the development of remediation strategies. This technical guide provides a comprehensive overview of the degradation of this compound, focusing on its core components: the fenoprop acid and the ethanolamine moiety.

I. Dissociation and Primary Degradation

Upon introduction into an aqueous environment, this compound readily dissociates into the fenoprop anion and the ethanolammonium cation.

Dissociation FenopropEthanolamine This compound Salt FenopropAnion Fenoprop Anion FenopropEthanolamine->FenopropAnion Dissociation Ethanolammonium Ethanolammonium Cation FenopropEthanolamine->Ethanolammonium Dissociation Water Water

Caption: Dissociation of this compound in Water.

The subsequent degradation pathways of these two components are largely independent.

II. Degradation of the Fenoprop Moiety

The environmental persistence and toxicity of the formulation are primarily associated with the fenoprop acid. Its degradation occurs through both biotic and abiotic processes.

A. Biodegradation

Microbial activity is the principal mechanism for fenoprop degradation in soil and water. The process typically involves the cleavage of the ether bond, followed by the breakdown of the aromatic ring.

1. Aerobic Degradation:

Under aerobic conditions, microorganisms utilize fenoprop as a carbon source. The primary initial step is the cleavage of the ether linkage, yielding 2,4,5-trichlorophenol (2,4,5-TCP) and propionic acid. 2,4,5-TCP is a major and more persistent metabolite. Further degradation of 2,4,5-TCP proceeds through hydroxylation and ring cleavage.

Aerobic_Degradation Fenoprop Fenoprop TCP 2,4,5-Trichlorophenol Fenoprop->TCP Ether Cleavage PropionicAcid Propionic Acid Fenoprop->PropionicAcid Ether Cleavage Intermediates Chlorinated Catechols TCP->Intermediates Hydroxylation RingCleavage Ring Cleavage Products Intermediates->RingCleavage Dioxygenase CO2_H2O CO2 + H2O + Cl- RingCleavage->CO2_H2O

Caption: Aerobic Biodegradation Pathway of Fenoprop.

2. Anaerobic Degradation:

In the absence of oxygen, the degradation of fenoprop is significantly slower. The primary pathway is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring before its cleavage.

Anaerobic_Degradation Fenoprop Fenoprop Dichlorophenoxypropionic Dichlorophenoxy- propionic Acid Fenoprop->Dichlorophenoxypropionic Reductive Dechlorination Chlorophenoxypropionic Chlorophenoxy- propionic Acid Dichlorophenoxypropionic->Chlorophenoxypropionic Reductive Dechlorination Phenoxypropionic Phenoxypropionic Acid Chlorophenoxypropionic->Phenoxypropionic Reductive Dechlorination RingCleavage Ring Cleavage Phenoxypropionic->RingCleavage CO2_CH4 CO2 + CH4 RingCleavage->CO2_CH4

Caption: Anaerobic Biodegradation Pathway of Fenoprop.

B. Abiotic Degradation

1. Photodegradation:

Fenoprop can undergo photodegradation, particularly in the upper layers of water bodies when exposed to sunlight. This process involves the cleavage of the ether bond and dechlorination, leading to the formation of various photoproducts, including 2,4,5-trichlorophenol.

III. Degradation of the Ethanolamine Moiety

Ethanolamine is a readily biodegradable compound. In soil and water, microorganisms rapidly utilize it as a source of carbon and nitrogen. The degradation pathway involves oxidation to glycine and subsequently to ammonia, carbon dioxide, and water. Given its rapid degradation, ethanolamine is not considered a persistent environmental contaminant.

Ethanolamine_Degradation Ethanolamine Ethanolamine Glycolaldehyde Glycolaldehyde Ethanolamine->Glycolaldehyde Oxidation Glycine Glycine Glycolaldehyde->Glycine Ammonia Ammonia Glycine->Ammonia CO2_H2O CO2 + H2O Glycine->CO2_H2O

Caption: Biodegradation Pathway of Ethanolamine.

IV. Quantitative Data on Fenoprop Degradation

The persistence of fenoprop in the environment is often expressed as its half-life (DT50), which can vary significantly depending on environmental conditions.

Matrix Condition Half-life (DT50) in days Reference
SoilAerobic12 - 17[1]
SoilAnaerobic32[2]
WaterAerobicVaries (generally shorter than in soil)[3]
WaterPhotodegradationDependent on light intensity and water clarity[4]

Metabolite Information:

Parent Compound Primary Metabolite Persistence Reference
Fenoprop2,4,5-TrichlorophenolMore persistent than fenoprop[2]

V. Experimental Protocols

A. Soil Degradation Study

This protocol outlines a laboratory experiment to determine the aerobic degradation rate of fenoprop in soil.

Soil_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis SoilCollection Collect and Sieve Soil Spiking Spike Soil with This compound SoilCollection->Spiking Incubation Incubate at Controlled Temperature and Moisture Spiking->Incubation Sampling Collect Subsamples over Time Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data Calculate Half-life Analysis->Data

Caption: Experimental Workflow for Soil Degradation Study.

1. Materials:

  • Fresh soil sample, sieved (2 mm mesh).

  • This compound analytical standard.

  • Sterile deionized water.

  • Incubation vessels (e.g., glass jars with loose-fitting lids).

  • Solvents for extraction (e.g., acetonitrile, methanol).

  • Analytical instruments: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) or Gas Chromatograph-Mass Spectrometer (GC-MS).

2. Procedure:

  • Soil Preparation: Collect a representative soil sample. Sieve it to remove large debris and homogenize. Determine the soil's maximum water holding capacity (WHC).

  • Spiking: Weigh a known amount of soil into each incubation vessel. Prepare a stock solution of this compound in water. Add the appropriate volume of the stock solution to the soil to achieve the desired concentration. Adjust the moisture content to 50-60% of the WHC.

  • Incubation: Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, and 42 days), remove replicate samples for analysis. Store samples at -20°C until extraction.

  • Extraction: Extract fenoprop and its metabolites from the soil samples using an appropriate solvent and extraction technique (e.g., sonication, accelerated solvent extraction).

  • Analysis: Analyze the extracts using a validated LC-MS/MS or GC-MS method to quantify the concentrations of fenoprop and 2,4,5-trichlorophenol.

  • Data Analysis: Plot the concentration of fenoprop over time and calculate the degradation rate and half-life using first-order kinetics.

B. Analytical Method for Fenoprop and 2,4,5-Trichlorophenol in Soil

1. Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of fenoprop and its primary metabolite, 2,4,5-trichlorophenol, in soil extracts.

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

  • C18 reversed-phase analytical column.

3. Reagents:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid.

  • Ultrapure water.

  • Analytical standards of fenoprop and 2,4,5-trichlorophenol.

4. Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

5. Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for fenoprop and 2,4,5-trichlorophenol for quantification and confirmation.

Conclusion

The degradation of this compound in the environment is a two-part process. The ethanolamine component is readily biodegradable and of low environmental concern. The fenoprop moiety, however, can persist in the environment, with its degradation rate being highly dependent on environmental conditions, particularly the presence of competent microorganisms. The primary degradation product, 2,4,5-trichlorophenol, is also a compound of environmental significance due to its persistence and toxicity. The provided experimental protocols offer a framework for researchers to conduct detailed studies on the environmental fate of fenoprop and similar compounds.

References

Toxicological Profile of Fenoprop Ethanolamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific toxicological data for the salt "Fenoprop ethanolamine" is available in the public domain. This guide provides a comprehensive toxicological profile for its individual components: Fenoprop and Ethanolamine. The toxicological properties of the salt may differ from its constituent parts.

Executive Summary

This technical guide provides a detailed toxicological overview of Fenoprop and Ethanolamine, intended for researchers, scientists, and drug development professionals. Fenoprop, a phenoxy herbicide, and Ethanolamine, a primary amine and alcohol, present distinct toxicological profiles. This document summarizes key data on acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects. Detailed experimental methodologies based on internationally recognized guidelines are provided, and a key metabolic pathway for ethanolamine is visualized. All quantitative data are presented in structured tables for ease of comparison.

Toxicological Profile of Fenoprop

Fenoprop, also known as 2-(2,4,5-trichlorophenoxy)propionic acid or Silvex, is a systemic herbicide. Its use has been largely discontinued due to concerns about contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic compound.[1]

Acute Toxicity

Fenoprop exhibits moderate acute toxicity via the oral route.

Table 1: Acute Toxicity of Fenoprop

Test TypeSpeciesRouteLD50Reference
Acute OralRatOral650 mg/kg[1]
Acute OralGuinea PigOral850 mg/kg[1]
Chronic Toxicity

Long-term exposure to Fenoprop has been shown to affect the liver and kidneys in animal studies.

Table 2: Chronic Toxicity of Fenoprop

Study DurationSpeciesNOAELEffects Observed at Higher DosesReference
2-YearRat2.6 mg/kg/daySlightly retarded growth and increased relative kidney weights.[1]
ChronicDog (male)0.9 mg/kg/dayHistopathological changes in the liver.[1]
ChronicDog (female)2.6 mg/kg/dayHistopathological changes in the liver.[1]
Carcinogenicity

The U.S. Environmental Protection Agency (EPA) has classified Fenoprop as a Group D carcinogen, meaning it is not classifiable as to human carcinogenicity due to inadequate data in humans and animals.[1]

Genotoxicity

Standard genotoxicity assays have not indicated that Fenoprop is mutagenic.

Table 3: Genotoxicity of Fenoprop

Test TypeSystemResultReference
Ames TestS. typhimuriumNegative[1]
Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of Fenoprop is limited. Some studies in rodents have indicated potential developmental and/or reproductive effects during dietary administration.[1]

Mechanism of Action

In plants, Fenoprop acts as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) and causing uncontrolled growth.[2] Its mechanism of toxic action in mammals is not well understood.[3]

Toxicological Profile of Ethanolamine

Ethanolamine is a naturally occurring organic compound with both industrial and biological significance. It is a precursor for the synthesis of phospholipids, which are essential components of cell membranes.

Acute Toxicity

Ethanolamine exhibits low to moderate acute toxicity.

Table 4: Acute Toxicity of Ethanolamine

Test TypeSpeciesRouteLD50Reference
Acute OralRatOral1720 mg/kgNot explicitly cited
Acute DermalRabbitDermal1000 mg/kgNot explicitly cited
Chronic Toxicity

Repeated exposure to high doses of ethanolamine may cause organ damage.

Carcinogenicity

There is no conclusive evidence to suggest that ethanolamine is carcinogenic.

Genotoxicity

The genotoxic potential of ethanolamine is not well established.

Reproductive and Developmental Toxicity

Developmental toxicity studies in rats have been conducted to assess the effects of ethanolamine on offspring.

Table 5: Developmental Toxicity of Ethanolamine

SpeciesDosing PeriodNOAEL (Maternal Toxicity)Developmental EffectsReference
RatGestation days 6-1550 mg/kg/dayFetal body weight reduction at maternally toxic doses.Not explicitly cited
Mechanism of Action and Signaling Pathway

Ethanolamine is a key component in the biosynthesis of phosphatidylethanolamine (PE), a major phospholipid in cellular membranes. This occurs via the CDP-ethanolamine pathway, also known as the Kennedy pathway.

Caption: The CDP-Ethanolamine (Kennedy) Pathway for Phosphatidylethanolamine Biosynthesis.

Experimental Protocols

The following sections describe the general methodologies for key toxicological studies based on OECD guidelines, which are internationally accepted standards.

Acute Oral Toxicity (based on OECD Guideline 401)
  • Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females.[4][5]

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3°C) and humidity (30-70%).[4] Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[4]

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.[4] An aqueous solution is preferred, followed by a solution in oil (e.g., corn oil).[4] The volume administered is generally limited to 1 mL/100g body weight for rodents.[4]

  • Procedure: Several groups of at least 5 animals of the same sex are used, with one dose level per group.[4] Doses are selected to cover a range that will produce toxic effects and mortality.[4]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[4]

  • Pathology: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.[4]

Chronic Toxicity (based on OECD Guideline 452)
  • Test Animals: Typically rodents, with at least 20 animals of each sex per dose group.

  • Housing and Feeding: Similar to acute toxicity studies, with long-term housing and ad libitum access to food and water.

  • Dose Administration: The test substance is administered daily in the diet, drinking water, or by gavage for a period of 12 to 24 months.

  • Procedure: At least three dose levels and a concurrent control group are used. Dose levels are selected to establish a no-observed-adverse-effect-level (NOAEL) and to characterize the dose-response relationship.

  • Observations: Comprehensive observations are made throughout the study, including clinical signs, body weight, food/water consumption, hematology, clinical chemistry, and urinalysis at multiple time points.

  • Pathology: All animals undergo a full gross necropsy, and a comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from intermediate dose groups showing treatment-related changes are also examined.

Prenatal Developmental Toxicity (based on OECD Guideline 414)
  • Test Animals: Pregnant female rodents (preferably rats) or non-rodents (preferably rabbits).[6][7][8][9][10] Each group should have enough females to result in approximately 20 with implantation sites at necropsy.[6][10]

  • Housing and Feeding: Standard conditions as previously described.

  • Dose Administration: The test substance is administered daily, typically by oral gavage, from the time of implantation to the day before cesarean section.[6][7][9]

  • Procedure: At least three dose levels and a control group are used.[6][10] The highest dose should induce some maternal toxicity but not death or severe suffering. The lowest dose should not induce any observable toxicity.[9]

  • Observations (Maternal): Daily clinical observations, weekly body weight, and food consumption are recorded.[6]

  • Observations (Fetal): At the end of the dosing period, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[6]

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)
  • Test System: At least five strains of bacteria (Salmonella typhimurium and Escherichia coli) that are auxotrophic for an amino acid (histidine or tryptophan, respectively).[11][12][13][14][15]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[14][15]

  • Procedure: Two primary methods are used: the plate incorporation method and the pre-incubation method.[13] In both, bacteria are exposed to the test substance at several concentrations.[13]

  • Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies per plate, typically at least a two-fold increase over the negative control.[12]

Conclusion

This guide consolidates the available toxicological data for Fenoprop and Ethanolamine. While a profile for the specific salt "this compound" cannot be provided due to a lack of data, the information herein on the individual components offers a robust foundation for researchers and professionals in the field. The provided experimental methodologies, based on OECD guidelines, offer insight into the standards for generating such toxicological data. The visualization of the CDP-ethanolamine pathway highlights a key biological process involving ethanolamine. Further research is warranted to determine the specific toxicological profile of this compound.

References

Environmental Fate of Fenoprop Ethanolamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoprop, also known by its chemical name 2-(2,4,5-trichlorophenoxy)propionic acid and the trade name Silvex, is a systemic phenoxy herbicide.[1] Historically, it was utilized for the control of woody and broadleaf weeds in various agricultural and aquatic settings.[2] Fenoprop was often formulated as an ethanolamine salt to enhance its solubility in water for application.

This technical guide provides a comprehensive overview of the environmental fate of Fenoprop, with the understanding that in the environment, Fenoprop ethanolamine rapidly dissociates. This dissociation releases the Fenoprop acid anion and the ethanolamine cation. The environmental behavior and toxicological profile are therefore primarily governed by the Fenoprop acid.[1] The ethanolamine cation is readily biodegradable and not considered a significant environmental concern.

This document details the persistence, mobility, and degradation pathways of Fenoprop in various environmental compartments. It includes summaries of quantitative data, detailed descriptions of relevant experimental protocols based on international guidelines, and visual representations of key environmental processes.

Physicochemical Properties

The environmental transport and partitioning of Fenoprop are influenced by its physicochemical properties. As an acidic herbicide, its solubility and sorption characteristics are pH-dependent.

PropertyValueReference
IUPAC Name 2-(2,4,5-trichlorophenoxy)propanoic acid[1]
CAS Registry Number 93-72-1[1]
Molecular Formula C₉H₇Cl₃O₃[1]
Molar Mass 269.51 g/mol [1]
Water Solubility Slightly soluble (pH dependent)[1]
pKa 2.84[1]
Log Kow (Octanol-Water Partition Coefficient) 3.80[1]

Environmental Fate and Transport

The environmental fate of Fenoprop is dictated by a combination of transport and degradation processes, including sorption to soil and sediment, biodegradation, photodegradation, and hydrolysis.

Soil Persistence and Mobility

The persistence of Fenoprop in soil is a critical factor in determining its potential for long-term environmental impact and off-site transport. Its mobility in soil is largely governed by its adsorption to soil particles.

Table 1: Soil Persistence and Mobility of Fenoprop

ParameterValueEnvironmental SignificanceReference
Soil Half-life (t½) 12 - 17 daysIndicates moderate persistence in soil.[2]
Soil Adsorption Coefficient (Koc) 74 - 107 L/kgSuggests high to very high mobility in soil, with a potential for leaching, particularly in soils with low organic matter.[1]

The persistence and mobility of Fenoprop are influenced by soil type, organic matter content, pH, temperature, and microbial activity.[3]

Fate in Aquatic Systems

In aquatic environments, Fenoprop is subject to several degradation processes. While it has a low vapor pressure and Henry's Law constant, indicating that volatilization from water is not a significant dissipation route, other processes are more prominent.[2]

  • Photodegradation: Fenoprop is susceptible to photooxidation, particularly near the water's surface where it is exposed to sunlight.[2]

  • Biodegradation: Microbial communities in water and sediment can contribute to the degradation of Fenoprop.

  • Sorption: Fenoprop can adsorb to suspended solids and sediment, which can act as a sink and a reservoir for the compound.

Degradation Pathways

Fenoprop undergoes both biotic and abiotic degradation in the environment, leading to the formation of various transformation products.

Biodegradation

Microbial degradation is a key process in the dissipation of Fenoprop from soil and water. The primary initial step in the biodegradation of Fenoprop is the cleavage of the ether linkage to form 2,4,5-trichlorophenol .[2][4] This is followed by further degradation of the aromatic ring. While the complete pathway for Fenoprop is not fully elucidated in the provided search results, the degradation of the closely related herbicide 2,4,5-T (2,4,5-trichlorophenoxyacetic acid) by Burkholderia cepacia AC1100 involves the conversion of 2,4,5-trichlorophenol to 2,5-dichlorohydroquinone, followed by further dechlorination and ring cleavage.[5] It is plausible that Fenoprop follows a similar degradation cascade.

Under anaerobic conditions, the degradation of 2,4,5-T has been shown to proceed via reductive dechlorination, with the formation of dichlorophenols, chlorophenols, and ultimately phenol, which is then mineralized.[6]

Abiotic Degradation

Photodegradation is a significant abiotic degradation pathway for Fenoprop, especially in aquatic systems.[2] Exposure to sunlight can lead to the breakdown of the molecule.

Hydrolysis of the ester forms of Fenoprop occurs rapidly; however, the ether linkage of the Fenoprop acid itself is generally stable to hydrolysis under typical environmental pH conditions.[7]

The following diagram illustrates the principal degradation pathways for Fenoprop.

Fenoprop_Degradation cluster_abiotic Abiotic Degradation Fenoprop Fenoprop (2-(2,4,5-trichlorophenoxy)propionic acid) TCP 2,4,5-Trichlorophenol Fenoprop->TCP Microbial Degradation (Ether Cleavage) Photodegradation Photodegradation (in water) Fenoprop->Photodegradation Sunlight DCPs Dichlorophenols TCP->DCPs Reductive Dechlorination (Anaerobic) CPs Chlorophenols DCPs->CPs Reductive Dechlorination (Anaerobic) Phenol Phenol CPs->Phenol Reductive Dechlorination (Anaerobic) Mineralization Mineralization (CO2, H2O, Cl-) Phenol->Mineralization Microbial Degradation Experimental_Workflow cluster_studies Environmental Fate Studies cluster_analysis Sample Preparation and Analysis cluster_endpoints Environmental Fate Parameters Soil_Sorption Soil Sorption/Desorption (OECD 106) Extraction Extraction (e.g., Solvent Extraction) Soil_Sorption->Extraction Soil_Metabolism Soil Metabolism (OECD 307) Soil_Metabolism->Extraction Hydrolysis Hydrolysis (OECD 111) Analysis Instrumental Analysis (e.g., LC-MS/MS, GC-MS) Hydrolysis->Analysis Photodegradation Photodegradation in Water Photodegradation->Analysis Cleanup Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup Cleanup->Analysis Koc Mobility (Koc) Analysis->Koc DT50 Persistence (DT50) Analysis->DT50 Degradation_Pathway Degradation Pathway Analysis->Degradation_Pathway Hydrolysis_Rate Hydrolysis Rate Analysis->Hydrolysis_Rate Photolysis_Rate Photolysis Rate Analysis->Photolysis_Rate

References

Unveiling the Plant Growth Regulating Properties of Fenoprop: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Fenoprop is a synthetic herbicide that mimics the action of the natural plant hormone indole-3-acetic acid (IAA), classifying it as a synthetic auxin.[1] Its primary mechanism of action involves binding to auxin receptors, leading to a cascade of downstream effects that, at herbicidal concentrations, result in uncontrolled and disorganized plant growth, ultimately causing plant death. This guide provides an in-depth overview of the plant growth regulating properties of Fenoprop, including its effects on various plant processes, a summary of available quantitative data, detailed experimental protocols for its evaluation, and a visualization of its signaling pathway and experimental workflows.

Mechanism of Action and Signaling Pathway

Fenoprop, like other synthetic auxins, exerts its effects by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves three main components: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

In the absence of high auxin levels, Aux/IAA proteins bind to and inhibit ARF transcription factors, preventing the expression of auxin-responsive genes. When Fenoprop is introduced, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor frees the ARF transcription factor to activate the expression of a suite of genes involved in growth and development, leading to the characteristic symptoms of synthetic auxin herbicide phytotoxicity.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Fenoprop Fenoprop (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Fenoprop->TIR1_AFB SCF_complex SCF Complex TIR1_AFB->SCF_complex part of Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA Ubiquitin Ubiquitin ARF ARF Transcription Factor Aux_IAA->ARF inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Gene_Expression Altered Gene Expression (Uncontrolled Growth) Auxin_Response_Genes->Gene_Expression leads to Ubiquitin->Aux_IAA tags

Figure 1: Simplified signaling pathway of Fenoprop as a synthetic auxin.

Quantitative Data on Plant Growth Regulation

The following tables summarize the available quantitative and semi-quantitative data on the effects of Fenoprop (reported as 2,4,5-T or Silvex) on various plant species. It is important to note that comprehensive dose-response data with calculated EC50 values are limited in the publicly available literature.

Table 1: Effects of Fenoprop on Seed Germination

Plant SpeciesConcentrationEffectReference
Buffalograss (Buchloe dactyloides)9.0 kg/ha Germination prevented[2]
Blue Grama (Bouteloua gracilis)9.0 kg/ha Germination prevented[2]
Sideoats Grama (Bouteloua curtipendula)9.0 kg/ha Germination prevented[2]
Maize (Zea mays)10⁻⁴ MSignificant inhibition[3]
Maize (Zea mays)10⁻³ MSignificant inhibition[3]
Sunflower (Helianthus annuus)10⁻⁴ MSignificant inhibition[3]
Sunflower (Helianthus annuus)10⁻³ MSignificant inhibition[3]
Bean (Vicia faba)10⁻⁴ MSignificant inhibition[3]
Bean (Vicia faba)10⁻³ MSignificant inhibition[3]
Tomato (Lycopersicon esculentum)40 mg/kg soilComplete inhibition[4]
Eggplant (Solanum melongena)40 mg/kg soilComplete inhibition[4]

Table 2: Effects of Fenoprop on Seedling Growth

Plant SpeciesConcentrationEffect on Radicle/RootEffect on Plumule/ShootReference
Maize (Zea mays)10⁻⁴ MSharp reduction in lengthSharp reduction in length[3]
Maize (Zea mays)10⁻³ MSharp reduction in lengthSharp reduction in length[3]
Sunflower (Helianthus annuus)10⁻⁴ MSharp reduction in lengthSharp reduction in length[3]
Sunflower (Helianthus annuus)10⁻³ M~97% reduction in length~97% reduction in length[3]
Bean (Vicia faba)10⁻³ MSharp reduction in lengthComplete inhibition[3]
Tomato (Lycopersicon esculentum)5 mg/LMarked reduction in seedling vigorMarked reduction in seedling vigor[4]
Eggplant (Solanum melongena)10 mg/LMarked reduction in seedling vigorMarked reduction in seedling vigor[4]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the plant growth regulating properties of Fenoprop.

Seed Germination and Seedling Vigor Bioassay

This protocol is adapted from general herbicide bioassay procedures and studies investigating the effects of 2,4,5-T.[4][5][6]

Objective: To determine the effect of various concentrations of Fenoprop on the seed germination and early seedling growth of target and non-target plant species.

Materials:

  • Fenoprop (analytical grade)

  • Seeds of selected plant species (e.g., tomato, lettuce, cucumber for sensitive species; maize, wheat for tolerant species)

  • Petri dishes (9 cm diameter) with filter paper (Whatman No. 1 or equivalent)

  • Sterile distilled water

  • Solvent for Fenoprop (e.g., acetone, ethanol) if not readily water-soluble

  • Growth chamber or incubator with controlled temperature and light conditions

  • Ruler or caliper for measuring root and shoot length

  • Analytical balance

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of Fenoprop in a suitable solvent. From the stock solution, prepare a series of dilutions in sterile distilled water to achieve the desired test concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 mg/L). The final solvent concentration in all test solutions, including the control, should be kept constant and at a non-phytotoxic level (typically ≤ 0.1%).

  • Seed Sterilization (Optional but Recommended): Surface sterilize seeds by rinsing with 70% ethanol for 1 minute, followed by a 10-15 minute soak in a 1-2% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.

  • Experimental Setup: Place two layers of filter paper in each petri dish. Pipette 5 mL of the respective test solution (or control) onto the filter paper.

  • Seed Plating: Place a predetermined number of seeds (e.g., 20-25) evenly spaced on the moistened filter paper in each petri dish.

  • Incubation: Seal the petri dishes with parafilm to prevent evaporation and place them in a growth chamber. Maintain a constant temperature (e.g., 25 ± 1°C) and a defined light/dark cycle (e.g., 16h light / 8h dark).

  • Data Collection:

    • Germination Percentage: Count the number of germinated seeds (radicle emergence > 2 mm) daily for a period of 7-14 days. Calculate the final germination percentage for each treatment.

    • Seedling Growth: At the end of the experiment (e.g., day 7 or 10), carefully remove the seedlings and measure the length of the radicle (root) and plumule (shoot) for each seedling.

    • Seedling Vigor Index: Calculate the vigor index using the formula: Vigor Index = Germination Percentage × (Mean Root Length + Mean Shoot Length).

    • Dry Weight: Dry the seedlings in an oven at 70°C for 48 hours and record the dry weight.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments. Calculate the EC50 (concentration causing 50% inhibition) for each parameter using probit or logit analysis.

Whole Plant Foliar Application Bioassay

This protocol is based on general procedures for testing the efficacy of post-emergence herbicides.[7][8]

Objective: To evaluate the phytotoxic effects of Fenoprop when applied to the foliage of young plants.

Materials:

  • Fenoprop formulation (e.g., emulsifiable concentrate)

  • Test plant species grown in pots (e.g., soybean, cotton, sunflower)

  • Greenhouse or controlled environment chamber

  • Laboratory spray chamber or a handheld sprayer with a calibrated nozzle

  • Surfactant (if required by the formulation)

  • Distilled water

  • Personal protective equipment (PPE)

Procedure:

  • Plant Propagation: Grow the test plants in pots containing a standard potting mix in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16h photoperiod). Use plants at a uniform growth stage (e.g., 2-4 true leaves).

  • Preparation of Spray Solutions: Prepare a range of Fenoprop concentrations in distilled water, including a control (water only or water with surfactant if used in other treatments).

  • Herbicide Application: Apply the spray solutions to the foliage of the plants using a laboratory spray chamber to ensure uniform coverage. The application volume should be calibrated to a standard rate (e.g., 200 L/ha).

  • Post-Application Care: Return the plants to the greenhouse and arrange them in a randomized complete block design. Water the plants as needed, avoiding wetting the foliage for the first 24 hours.

  • Data Collection:

    • Visual Injury Assessment: Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT). Use a rating scale from 0 (no injury) to 100% (plant death). Symptoms to look for include epinasty (twisting and curling of stems and petioles), leaf malformation, chlorosis, and necrosis.

    • Plant Height: Measure the height of the plants at the beginning and end of the experiment.

    • Biomass (Dry Weight): At the end of the experiment, harvest the above-ground plant material, dry it in an oven at 70°C to a constant weight, and record the dry weight.

  • Statistical Analysis: Analyze the data using appropriate statistical methods to determine the dose-response relationship and calculate the GR50 (dose causing 50% growth reduction) or LD50 (lethal dose for 50% of the population).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the phytotoxicity of a synthetic auxin herbicide like Fenoprop.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experiment Execution cluster_data Phase 3: Data Collection and Analysis cluster_reporting Phase 4: Interpretation and Reporting A Define Objectives and Select Test Species B Prepare Test Substance (Fenoprop) and Solutions A->B C Propagate and Select Uniform Plant Material B->C D Herbicide Application (e.g., Foliar Spray, Soil Drench) C->D E Incubation in Controlled Environment D->E F Visual Assessment of Phytotoxicity Symptoms E->F G Measurement of Growth Parameters (Height, Biomass) E->G H Data Analysis and Dose-Response Modeling F->H G->H I Determine EC50/GR50 Values H->I J Interpret Results and Draw Conclusions I->J K Prepare Technical Report/ Whitepaper J->K

Figure 2: A typical experimental workflow for herbicide phytotoxicity testing.

Conclusion

Fenoprop is a potent plant growth regulator that acts as a synthetic auxin, disrupting normal plant development by overstimulating the auxin signaling pathway. While specific data for the ethanolamine salt is scarce, the extensive research on Fenoprop (Silvex) provides a solid foundation for understanding its biological activity. The provided data, though not exhaustive, clearly demonstrates its inhibitory effects on seed germination and seedling growth across a range of plant species. The detailed experimental protocols and workflows presented in this guide offer a framework for researchers to further investigate the nuanced effects of Fenoprop and other synthetic auxins on plant physiology. Future research should aim to generate more comprehensive dose-response data for a wider array of plant species to better quantify the phytotoxicological profile of this and similar compounds.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Fenoprop

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenoprop, also known as 2,4,5-TP, is a synthetic phenoxy herbicide and plant growth regulator.[1][2] It functions by mimicking the plant hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of the target plant.[1][2] While the specific ethanolamine salt formulation may not be readily available as an analytical standard, the analysis of fenoprop itself can be performed using certified reference materials of the parent acid. This document provides detailed protocols for the quantitative analysis of fenoprop in various matrices using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Standards

Certified analytical standards for fenoprop (CAS No. 93-72-1) are available from several suppliers, including LGC Standards and Sigma-Aldrich (under the PESTANAL® product line).[3][4] These standards are typically supplied as a neat solid and should be stored under refrigerated conditions (2-8°C) as specified by the manufacturer.[5]

Stock Solution Preparation:

A primary stock solution should be prepared by accurately weighing a known amount of the fenoprop analytical standard and dissolving it in a suitable solvent such as methanol or acetonitrile to a final concentration of, for example, 1000 µg/mL. This stock solution should be stored in the dark at low temperatures to prevent degradation. Working standards of lower concentrations can be prepared by serial dilution of the stock solution with the mobile phase or an appropriate solvent.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes a method for the analysis of fenoprop using HPLC with UV detection. This method is suitable for the quantification of fenoprop in liquid samples and extracts.

Experimental Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v).[6] The aqueous portion may contain an acidifier like acetic acid or a buffer like ammonium acetate to ensure fenoprop is in its non-ionized form.
Flow Rate 1.0 mL/min[6]
Injection Volume 20 µL[6]
Column Temperature Ambient or controlled at a specific temperature (e.g., 25°C)
UV Detection Wavelength Approximately 225 nm[6] or 195 nm[7]

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration: Inject a series of fenoprop standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) to construct a calibration curve.

  • Sample Analysis: Inject the prepared sample extracts.

  • Quantification: Determine the concentration of fenoprop in the samples by comparing the peak area with the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For enhanced selectivity and sensitivity, particularly in complex matrices, GC-MS is a preferred method. Fenoprop, being a carboxylic acid, requires derivatization to increase its volatility for GC analysis.

Derivatization:

Fenoprop must be derivatized prior to GC-MS analysis. A common method is esterification to form a more volatile derivative. This can be achieved using reagents such as BF3-methanol.[8]

Experimental Parameters:

ParameterCondition
GC Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium at a constant flow rate
Injection Mode Splitless
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
MS Interface Temperature 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

Procedure:

  • Derivatization: Derivatize both the calibration standards and the sample extracts.

  • GC-MS Analysis: Inject the derivatized standards and samples into the GC-MS system.

  • Data Analysis: Identify the derivatized fenoprop peak based on its retention time and mass spectrum. Quantify using a calibration curve constructed from the derivatized standards.

Sample Preparation Protocols

The choice of sample preparation method depends on the matrix. The goal is to extract fenoprop and remove interfering substances.

Water Samples (e.g., groundwater):

  • Acidification: Acidify the water sample to a pH of 2 with a strong acid (e.g., hydrochloric acid).[9]

  • Liquid-Liquid Extraction: Extract the acidified sample with a suitable organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.[9] Perform the extraction multiple times for better recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to a small volume using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for HPLC or GC analysis.

Solid Samples (e.g., soil, plant tissue):

  • Homogenization: Homogenize the solid sample.

  • Accelerated Solvent Extraction (ASE): Mix the homogenized sample with a drying agent like Hydromatrix.[10] Perform an accelerated solvent extraction with a solvent such as ethyl acetate.[10]

  • Cleanup: Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove co-extractives.[10]

  • Concentration and Reconstitution: Concentrate the cleaned extract and reconstitute it in the appropriate solvent for analysis.

A popular alternative for solid samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction and cleanup step.[11]

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample (Water, Soil, etc.) extraction Extraction (LLE or ASE) sample->extraction cleanup Cleanup (SPE) extraction->cleanup concentration Concentration cleanup->concentration reconstitution Reconstitution concentration->reconstitution derivatization Derivatization (for GC-MS) reconstitution->derivatization hplc HPLC-UV Analysis reconstitution->hplc gcms GC-MS Analysis derivatization->gcms quantification Quantification hplc->quantification gcms->quantification reporting Reporting quantification->reporting

Caption: General analytical workflow for the determination of fenoprop.

auxin_signaling fenoprop Fenoprop (Synthetic Auxin) auxin_receptor Auxin Receptor (e.g., TIR1) fenoprop->auxin_receptor Binds to aux_iaa Aux/IAA Repressor Proteins auxin_receptor->aux_iaa Promotes degradation of arf Auxin Response Factors (ARFs) aux_iaa->arf Represses auxin_genes Auxin-Responsive Genes arf->auxin_genes Activates transcription of uncontrolled_growth Uncontrolled Cell Division and Elongation auxin_genes->uncontrolled_growth Leads to

Caption: Simplified signaling pathway of fenoprop as a synthetic auxin.

References

Application Note: Quantitative Analysis of Fenoprop Ethanolamine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of Fenoprop ethanolamine in research and quality control samples. Fenoprop, a systemic herbicide, and its ethanolamine salt require a robust analytical method for detection and quantification. Due to the low volatility and polar nature of both Fenoprop and ethanolamine, a derivatization step is essential for successful analysis by gas chromatography-mass spectrometry (GC-MS). This protocol employs a silylation derivatization to enhance the volatility and chromatographic performance of the analytes. The method is suitable for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical procedure.

Introduction

Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, is a phenoxy herbicide.[1] It is often formulated as an ethanolamine salt to improve its solubility in water.[1] Accurate quantification of this compound is crucial for environmental monitoring, toxicological studies, and quality control in manufacturing processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of a wide range of compounds. However, direct GC-MS analysis of polar and non-volatile compounds like Fenoprop and ethanolamine is challenging.[2][3]

Chemical derivatization is a common strategy to overcome these limitations.[4][5] Derivatization converts polar functional groups into less polar and more volatile derivatives, improving their chromatographic behavior and detection sensitivity.[4] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a widely used derivatization technique for compounds containing hydroxyl, carboxyl, and amine groups.[5][6]

This application note provides a comprehensive method for the analysis of this compound using GC-MS following a silylation derivatization procedure. The protocol details sample preparation, derivatization, instrument parameters, and data analysis.

Experimental Protocol

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Ethyl Acetate (GC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • 0.22 µm Syringe filters

Sample Preparation and Derivatization
  • Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in methanol to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution in ethyl acetate.

  • Sample Preparation: For liquid samples, a suitable liquid-liquid extraction or solid-phase extraction may be required to isolate the analytes of interest. For the purpose of this protocol, we will proceed with the derivatization of a standard solution.

  • Derivatization:

    • Pipette 100 µL of the sample or standard solution into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Add 50 µL of pyridine to the dried residue and vortex briefly.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: Zebron ZB-5MSplus (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector: Split/splitless injector

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Quantitative data for the TMS-derivatized Fenoprop and ethanolamine are summarized in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Analyte (TMS Derivative)Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)
Ethanolamine-TMS~ 6.511773, 102> 0.995515
Fenoprop-TMS~ 12.8341269, 197> 0.99525

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample/Standard Solution dry Evaporate to Dryness sample->dry reagents Add Pyridine and BSTFA + 1% TMCS dry->reagents heat Heat at 70°C for 60 min reagents->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC-MS cool->inject gc_sep GC Separation on ZB-5MSplus column inject->gc_sep ms_detect MS Detection (EI, SIM Mode) gc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analytes calibrate->quantify

Caption: GC-MS workflow for this compound analysis.

Conclusion

This application note provides a detailed and reliable protocol for the quantitative analysis of this compound by GC-MS. The described method, which includes a crucial silylation derivatization step, allows for the successful volatilization and chromatographic separation of Fenoprop and ethanolamine. The use of Selected Ion Monitoring (SIM) mode in the mass spectrometer ensures high sensitivity and selectivity for accurate quantification. This protocol is a valuable tool for researchers and professionals in various fields requiring the precise measurement of this compound.

References

Application Note: Sensitive and Robust Quantification of Fenoprop in Water Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenoprop, a systemic herbicide, can enter water systems through agricultural runoff, posing a potential risk to environmental and human health. Monitoring its presence in water sources is crucial for ensuring water quality and regulatory compliance. This application note details a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fenoprop in various water matrices. The protocol employs a straightforward sample preparation procedure followed by optimized LC-MS/MS analysis, enabling reliable detection at low parts-per-billion (ppb) levels.

Experimental Workflow

The overall analytical workflow is depicted in the diagram below, outlining the key stages from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water Sample (500 mL) Adjust_pH Adjust pH to < 3 with Formic Acid Sample->Adjust_pH SPE_Load Load Sample onto SPE Cartridge Adjust_pH->SPE_Load SPE_Condition SPE Cartridge Conditioning (Methanol followed by Water) SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (e.g., 5% Methanol in Water) SPE_Load->SPE_Wash SPE_Elute Elute Fenoprop (Methanol or Acetonitrile) SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation Liquid Chromatography (C18 Reversed-Phase) Reconstitute->LC_Separation MS_Ionization Mass Spectrometry (Electrospray Ionization - ESI) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (Multiple Reaction Monitoring - MRM) MS_Ionization->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Reporting Report Results Quantification->Reporting

Caption: Experimental workflow for Fenoprop analysis.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to concentrate Fenoprop from water samples and remove potential matrix interferences.

Materials:

  • Water sample

  • Formic acid

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

  • Polymeric reversed-phase SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample pH Adjustment: For a 500 mL water sample, add formic acid to adjust the pH to below 3. This ensures that Fenoprop is in its neutral form for efficient retention on the reversed-phase SPE sorbent.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of ultrapure water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pH-adjusted water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of a 5% methanol in water solution to remove any polar interferences.

  • Drying: Dry the SPE cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the retained Fenoprop from the cartridge with two 3 mL aliquots of methanol or acetonitrile into a collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex the sample for 30 seconds to ensure the analyte is fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 30% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for Fenoprop: Due to the limited direct search results for Fenoprop ethanolamine, the following are proposed MRM transitions for Fenoprop based on its chemical structure. These should be optimized on the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fenoprop268.9224.915
Fenoprop268.9160.925

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this method, based on similar analyses of polar pesticides in water.[1]

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 µg/L
Limit of Quantitation (LOQ)0.05 µg/L
Recovery (at 0.1 µg/L)85-110%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%

Conclusion

The described SPE-LC-MS/MS method provides a robust and sensitive approach for the determination of Fenoprop in water samples. The sample preparation is straightforward and effective in concentrating the analyte and reducing matrix effects. The use of LC-MS/MS in MRM mode ensures high selectivity and allows for accurate quantification at levels relevant for environmental monitoring.

References

Application Notes and Protocols for Preparing Fenoprop Ethanolamine Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoprop, also known as 2-(2,4,5-trichlorophenoxy)propionic acid or Silvex, is a synthetic auxin herbicide.[1] It functions by mimicking the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible plants.[1] Due to its acidic nature, Fenoprop has low solubility in water. To facilitate its use in aqueous solutions for research purposes, it can be converted to a more soluble salt form. This protocol details the preparation of a Fenoprop ethanolamine stock solution, where the acidic Fenoprop is neutralized by the base ethanolamine to form a water-soluble salt.

These application notes provide a comprehensive guide for the preparation, storage, and handling of this compound stock solutions. The provided protocols are based on established chemical principles for the formation of amine salts of carboxylic acids.

Quantitative Data Summary

The following table summarizes key quantitative data for Fenoprop and ethanolamine, which are essential for the preparation of stock solutions.

PropertyFenoprop (Acid Form)EthanolamineThis compound Salt (Calculated)
Molar Mass 269.51 g/mol [1]61.08 g/mol [2]330.59 g/mol
Appearance White powder[1]Clear, colorless viscous liquid[2]-
Solubility in Water 0.14 g/L (140 mg/L) at 25°CMiscible[2]Expected to be highly soluble
pKa (Fenoprop) 2.84--
Density (Ethanolamine) -1.012 g/mL at 25°C[3]-

Experimental Protocols

Materials and Equipment
  • Fenoprop (2-(2,4,5-trichlorophenoxy)propionic acid)

  • Ethanolamine (≥99%)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Ethanol (optional, for initial wetting)

  • Analytical balance

  • Volumetric flasks

  • Beakers

  • Magnetic stirrer and stir bars

  • pH meter

  • Sterile filters (0.22 µm)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Preparation of a 100 mM this compound Stock Solution

This protocol is for the preparation of 100 mL of a 100 mM this compound stock solution. Adjust volumes as needed.

  • Safety Precautions: Perform all steps in a fume hood. Wear appropriate PPE.

  • Weigh Fenoprop: Accurately weigh 2.695 g of Fenoprop powder and place it in a 150 mL beaker.

  • Initial Wetting (Optional but Recommended): Add a small volume of ethanol (e.g., 1-2 mL) to the Fenoprop powder to create a slurry. This can aid in the initial dispersion of the powder.

  • Prepare Ethanolamine Solution: In a separate small beaker, prepare a dilute solution of ethanolamine. Based on a 1:1 molar ratio, you will need approximately 0.611 g (or about 0.604 mL, given its density) of ethanolamine for 2.695 g of Fenoprop. It is recommended to slightly exceed this to ensure complete neutralization. A practical approach is to prepare a 1 M solution of ethanolamine in high-purity water and add it dropwise.

  • Neutralization:

    • Add approximately 80 mL of high-purity water to the beaker containing the Fenoprop slurry.

    • Place the beaker on a magnetic stirrer and begin stirring.

    • Slowly add the calculated amount of ethanolamine to the Fenoprop suspension. The Fenoprop will begin to dissolve as it is neutralized to its ethanolamine salt.

    • Monitor the pH of the solution using a calibrated pH meter. Continue adding ethanolamine dropwise until the Fenoprop is fully dissolved and the pH is in the neutral to slightly basic range (pH 7.0-8.0). Avoid making the solution too basic.

  • Final Volume Adjustment: Once the Fenoprop is completely dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the this compound has been transferred. Bring the final volume to 100 mL with high-purity water.

  • Sterilization and Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

    • Aliquot the sterile stock solution into appropriate volumes in sterile tubes.

    • Store the stock solution at 4°C for short-term use (up to one month) or at -20°C for long-term storage. Emulsifiable concentrates of silvex esters have shelf lives of 1 to 3 years, suggesting good stability of the fenoprop molecule.[4] However, the stability of the ethanolamine salt solution should be monitored.

Preparation of Working Solutions

To prepare a working solution of a desired concentration, dilute the 100 mM stock solution in the appropriate cell culture medium or buffer. For example, to prepare a 100 µM working solution, add 10 µL of the 100 mM stock solution to 10 mL of the final medium.

Note on In Vitro Concentrations: The effective concentration of Fenoprop in vitro will vary depending on the cell type and the specific assay. As a starting point for range-finding experiments, concentrations from 1 µM to 100 µM are suggested, based on typical concentrations used for other auxin herbicides in in vitro studies.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_adjust Adjustment & Finalization cluster_store Storage weigh Weigh Fenoprop wet Initial Wetting (Optional) weigh->wet dissolve Dissolve in Water wet->dissolve add_eth Add Ethanolamine dissolve->add_eth ph Monitor pH add_eth->ph vol Adjust Final Volume ph->vol filter Sterile Filter vol->filter aliquot Aliquot filter->aliquot store Store at 4°C or -20°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Simplified Auxin/Fenoprop Signaling Pathway

G cluster_perception Signal Perception cluster_degradation Protein Degradation cluster_transcription Transcriptional Regulation fenoprop Fenoprop (Auxin) receptor TIR1/AFB Receptor fenoprop->receptor Binds to scf SCF Complex receptor->scf Activates aux_iaa Aux/IAA Repressor ubiquitin Ubiquitination aux_iaa->ubiquitin Leads to scf->aux_iaa Targets proteasome Proteasome ubiquitin->proteasome Degradation by arf ARF (Auxin Response Factor) proteasome->arf Releases genes Auxin-Responsive Genes arf->genes Activates Transcription response Altered Gene Expression & Cellular Response genes->response

Caption: Fenoprop's mechanism of action via the auxin signaling pathway.

References

Application Notes and Protocols for Fenoprop in Herbicide Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Fenoprop, also known as 2,4,5-TP or Silvex, is an obsolete phenoxy herbicide.[1][2] Its use has been banned in many countries, including the United States since 1985, due to significant health and environmental concerns, primarily related to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic and carcinogenic compound.[1][3][4][5] The information provided here is for historical and research purposes only and does not constitute a recommendation for its use. Researchers should adhere to all safety and regulatory guidelines concerning hazardous and banned substances.

No specific research data was found for "Fenoprop ethanolamine." The following information is based on the active ingredient, Fenoprop, and general knowledge of synthetic auxin herbicides. The ethanolamine salt formulation would have been intended to increase the water solubility of Fenoprop for application.[3]

Application Notes

Introduction

Fenoprop is a synthetic auxin herbicide that was historically used for the post-emergence control of woody plants and broadleaf weeds in various settings, including rice fields, sugarcane, and rangelands.[1][6] It acts as a plant growth regulator, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) at unnaturally high concentrations, leading to uncontrolled and disorganized growth, and ultimately, plant death.[1][7]

Mechanism of Action

Fenoprop, like other synthetic auxin herbicides, disrupts normal plant growth by overwhelming the natural auxin signaling pathways.[8][9] The key steps in its mechanism of action are as follows:

  • Perception: Fenoprop is perceived by the TIR1/AFB family of auxin co-receptors within the plant cell.[10][11]

  • Ternary Complex Formation: The binding of Fenoprop to the TIR1/AFB receptor facilitates the formation of a ternary complex with Aux/IAA transcriptional repressor proteins.[10]

  • Ubiquitination and Degradation: This complex formation targets the Aux/IAA repressors for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex, leading to their degradation by the 26S proteasome.[10][12]

  • Gene Expression: The degradation of Aux/IAA repressors derepresses Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[8][9]

  • Physiological Effects: The massive and uncontrolled expression of these genes leads to a cascade of physiological disruptions, including epinasty, stem swelling, and root inhibition. It also stimulates the overproduction of other plant hormones like ethylene and abscisic acid (ABA), which contributes to senescence and ultimately, plant death.[11][12]

Herbicidal Spectrum

Fenoprop was primarily effective against broadleaf weeds and woody plants.[1][7] Grasses are generally more tolerant to synthetic auxin herbicides, although the exact mechanisms of selectivity are not fully understood.

Data Presentation

The efficacy of a herbicide is typically evaluated through dose-response studies, which determine the concentration of the herbicide required to achieve a certain level of plant growth inhibition (e.g., GR50, the concentration for 50% growth reduction). The results are often presented in tabular format for clear comparison.

Table 1: Hypothetical Dose-Response Data for Fenoprop on Various Weed Species. This table is a representative example of how data would be presented and is not based on actual experimental results for this compound.

Weed SpeciesGR₅₀ (g a.i./ha)95% Confidence IntervalSlope
Abutilon theophrasti (Velvetleaf)150135-1652.5
Amaranthus retroflexus (Redroot Pigweed)120110-1302.8
Setaria faberi (Giant Foxtail)> 2000N/AN/A
Zea mays (Corn)> 2000N/AN/A

Table 2: Hypothetical Efficacy of Fenoprop in a Whole-Plant Bioassay at a Fixed Application Rate (e.g., 500 g a.i./ha). This table is a representative example of how data would be presented and is not based on actual experimental results for this compound.

Weed SpeciesInjury Rating (0-100%) at 14 DAT¹Biomass Reduction (%) at 21 DAT¹
Abutilon theophrasti95 ± 398 ± 2
Amaranthus retroflexus98 ± 299 ± 1
Setaria faberi15 ± 520 ± 7
Zea mays10 ± 412 ± 5

¹DAT: Days After Treatment. Values are mean ± standard error.

Experimental Protocols

The following are generalized protocols for herbicide efficacy testing and are not specific to the banned substance Fenoprop. Researchers must adapt these protocols based on their specific research questions, target species, and available facilities, while adhering to all safety regulations.

Protocol 1: Dose-Response Bioassay in a Controlled Environment

Objective: To determine the effective dose of a herbicide required to control target weed species.

Materials:

  • Herbicide stock solution

  • Target weed seeds

  • Pots (e.g., 10 cm diameter) filled with appropriate soil mix

  • Growth chamber or greenhouse with controlled temperature, humidity, and light

  • Laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha)

  • Balance for weighing plant biomass

  • Data analysis software

Methodology:

  • Plant Preparation: Sow seeds of the target weed species in pots. Grow the plants in a controlled environment until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Dilution: Prepare a series of herbicide dilutions from the stock solution to create a range of application rates (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha). Include a control treatment with no herbicide.

  • Herbicide Application: Arrange the pots in the track sprayer. Apply the different herbicide rates to the plants. Ensure even coverage. Each treatment should have multiple replicates (e.g., 4-6).

  • Post-Treatment Care: Return the pots to the controlled environment and water as needed, avoiding washing the herbicide off the foliage.

  • Data Collection: At a set time point (e.g., 14 or 21 days after treatment), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

  • Biomass Measurement: Harvest the above-ground biomass for each pot. Dry the biomass in an oven at a specific temperature (e.g., 70°C) for a set time (e.g., 72 hours) and record the dry weight.

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR₅₀ value.

Protocol 2: Whole-Plant Efficacy and Crop Safety Bioassay

Objective: To assess the herbicidal efficacy on various weed species and the safety on a desired crop at a potential field application rate.

Materials:

  • Same as Protocol 1, plus seeds of the desired crop species.

Methodology:

  • Plant Preparation: Grow both weed and crop species in separate pots to the desired growth stage.

  • Herbicide Application: Using a calibrated sprayer, apply the herbicide at one or more fixed rates (e.g., a proposed field use rate) to both the weed and crop species. Include an untreated control for each species.

  • Post-Treatment Care: Maintain the plants in a controlled environment.

  • Data Collection and Analysis:

    • Visually assess injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

    • At the end of the experiment (e.g., 21 days), harvest the above-ground biomass, determine the dry weight, and calculate the percent biomass reduction compared to the untreated control for each species.

    • Statistically compare the injury and biomass reduction between weed and crop species to evaluate selectivity.

Visualizations

Signaling Pathway

Synthetic_Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fenoprop Fenoprop (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Fenoprop->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Targeted by Proteasome 26S Proteasome Aux_IAA->Proteasome Aux_IAA_N Aux/IAA Repressor SCF_Complex->Proteasome Ubiquitination Proteasome->Aux_IAA Degradation ARF ARF (Auxin Response Factor) DNA Auxin Response Element (DNA) ARF->DNA Binds to Aux_IAA_N->ARF Represses Gene_Expression Auxin-Responsive Gene Expression DNA->Gene_Expression Leads to Herbicidal_Effects Uncontrolled Growth & Plant Death Gene_Expression->Herbicidal_Effects

Caption: Synthetic auxin herbicide signaling pathway.

Experimental Workflow

Herbicide_Testing_Workflow A 1. Seed Germination & Plant Growth C 3. Herbicide Application (Track Sprayer) A->C B 2. Preparation of Herbicide Dilutions B->C D 4. Incubation in Controlled Environment C->D E 5. Data Collection (Visual Injury, Biomass) D->E F 6. Statistical Analysis (e.g., Dose-Response Curve) E->F G 7. Results Interpretation F->G

Caption: Generalized workflow for herbicide efficacy testing.

References

Application Notes and Protocols for Cellular Assays with Fenoprop Ethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a framework for investigating the cytotoxic and mechanistic effects of Fenoprop ethanolamine on mammalian cell lines. The following protocols are foundational assays for determining a compound's impact on cell viability, proliferation, and the induction of apoptosis. Given the herbicidal nature of Fenoprop, a primary hypothesis would be the induction of cytotoxicity in mammalian cells, potentially through off-target effects on fundamental cellular processes.

Data Presentation: Hypothetical Quantitative Data

The following tables represent hypothetical data that could be generated from the described assays. These are for illustrative purposes to guide data presentation.

Table 1: Cell Viability (MTT Assay) of Human Cancer Cell Lines Treated with this compound for 48 hours.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)75.2
A549 (Lung Cancer)112.8
HepG2 (Liver Cancer)98.5
HUVEC (Normal Endothelial)>200

Table 2: Apoptosis Induction (Annexin V/PI Staining) in MCF-7 Cells after 24-hour Treatment with this compound.

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Vehicle Control (0.1% DMSO)2.11.596.4
258.73.288.1
5015.46.877.8
10028.912.358.8

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cultured mammalian cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • This compound

  • Selected mammalian cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the number of apoptotic and necrotic cells induced by this compound treatment using flow cytometry.

Materials:

  • This compound

  • Selected mammalian cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Mandatory Visualizations

Signaling Pathway Diagram

Hypothetical Signaling Pathway for this compound-Induced Apoptosis Fenoprop Fenoprop Ethanolamine CellMembrane Cell Membrane Stress Fenoprop->CellMembrane Mitochondria Mitochondrial Dysfunction CellMembrane->Mitochondria ROS Increased ROS Mitochondria->ROS CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax Bax ROS->Bax Bax->Mitochondria Bcl2 Bcl-2 Bcl2->Mitochondria Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9->Apoptosome ActiveCaspase3 Active Caspase-3 Apoptosome->ActiveCaspase3 Activates Caspase3 Pro-Caspase-3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially activated by this compound.

Experimental Workflow Diagram

Cell-Based Assay Workflow for this compound Start Start: Cell Culture Seeding Cell Seeding (96-well or 6-well plates) Start->Seeding Treatment Treatment with This compound (Dose-Response) Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis MTT_add Add MTT Reagent Viability->MTT_add Harvest Harvest Cells Apoptosis->Harvest MTT_read Read Absorbance MTT_add->MTT_read IC50 Calculate IC50 MTT_read->IC50 Stain Stain with Annexin V/PI Harvest->Stain Flow Analyze by Flow Cytometry Stain->Flow Quantify Quantify Apoptotic Cells Flow->Quantify

Caption: General experimental workflow for assessing the in-vitro effects of this compound.

References

Fenoprop as a Plant Growth Regulator: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The use of Fenoprop, also known as Silvex or 2,4,5-TP, has been banned in many countries, including the United States since 1985, due to health and environmental concerns.[1][2] This document is intended for research and informational purposes only and does not endorse or recommend the use of this substance. Information regarding "Fenoprop ethanolamine" is scarce; therefore, this document focuses on the more widely studied parent compound, Fenoprop.

Introduction

Fenoprop is a synthetic auxin, a type of plant growth regulator, that mimics the action of the natural plant hormone indole-3-acetic acid (IAA).[1][2] It was historically used in agriculture to control broadleaf weeds and as a plant growth regulator for various purposes, including preventing pre-harvest fruit drop and for fruit thinning.[1][3] Its mechanism of action involves inducing rapid and uncontrolled cell growth, which at high concentrations leads to plant death, and at lower, controlled concentrations can be used to manipulate plant development.[1][2]

Application Notes

Mechanism of Action:

Fenoprop, as a synthetic auxin, disrupts normal plant growth processes. At a molecular level, it is perceived by auxin receptors, primarily the TIR1/AFB F-box proteins.[4][5][6] This binding event leads to the degradation of Aux/IAA transcriptional repressors, which in turn releases Auxin Response Factors (ARFs).[5][7][8] The activation of ARFs initiates the transcription of auxin-responsive genes, leading to a variety of physiological responses depending on the concentration and the plant tissue.[6][8]

Applications in Agriculture:

  • Prevention of Pre-Harvest Fruit Drop: Fenoprop was effective in delaying the formation of the abscission layer at the base of the fruit stem, thus preventing premature fruit drop in crops like apples.[3][9] It was reported to be effective for 3 to 6 weeks after treatment.[3]

  • Fruit Thinning: By inducing a controlled level of fruitlet abscission, fenoprop could be used to thin fruit crops. This practice helps to increase the size and quality of the remaining fruits and can help overcome biennial bearing (the tendency of some fruit trees to bear heavily in one year and lightly in the next).[10]

Regulatory Status:

The use of Fenoprop (Silvex) has been discontinued in many parts of the world due to concerns about its potential toxicity and contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic compound.[11] It is classified as a persistent organic pollutant by the United Nations Environment Programme (UNEP).

Data Presentation

Table 1: Historical Application Rates of Similar Synthetic Auxins for Pre-Harvest Drop Control in Apples

Active IngredientApplication Rate (ppm)Application TimingEfficacy Duration
Naphthaleneacetic acid (NAA)10 - 20 ppmJust as fruit begins to loosen7 - 10 days[12][13]
2,4-Dichlorophenoxyacetic acid (2,4-D)15 - 30 g a.e./acreBefore significant fruit drop beginsSeason-long (in citrus)[14]

Table 2: Historical Application Rates of Thinning Agents in Apples

Active IngredientApplication RateApplication Timing (King Fruit Diameter)
Naphthaleneacetic acid (NAA)Varies by formulation7 - 12 mm[15]
CarbarylVaries by formulationPetal fall to 15 mm[16]
6-Benzyladenine (6-BA)Varies by formulation7 - 15 mm[16]

Note: This table provides examples of other chemical thinning agents and their typical application timings. Specific rates for Fenoprop are not detailed in contemporary sources.

Experimental Protocols

Protocol 1: Evaluation of a Synthetic Auxin for Pre-Harvest Fruit Drop Prevention in Apples

Objective: To determine the efficacy of a test synthetic auxin in preventing pre-harvest fruit drop.

Materials:

  • Mature, fruit-bearing apple trees of a cultivar known for pre-harvest drop.

  • Test synthetic auxin solution at various concentrations.

  • Control solution (water and surfactant).

  • Pressurized sprayer for uniform application.

  • Surfactant to improve spray coverage.

  • Fruit maturity assessment tools (e.g., starch-iodine test kit, penetrometer).

  • Data collection sheets.

Methodology:

  • Experimental Design: Select a block of uniform trees. Use a randomized complete block design with a minimum of 5 single-tree replications per treatment. Treatments should include a control and at least three concentrations of the test compound.

  • Treatment Preparation: Prepare the spray solutions of the test compound at the desired concentrations (e.g., 5, 10, 20 ppm). Include a non-ionic surfactant as per manufacturer's recommendations. The control solution should contain only water and the surfactant.

  • Application: Apply treatments approximately 2-3 weeks before the anticipated harvest date.[12] Ensure thorough and uniform coverage of the entire tree canopy to the point of drip. Applications should be made under calm weather conditions to avoid drift.

  • Data Collection:

    • Fruit Drop: At 3-4 day intervals following application until harvest, count and remove all dropped fruit from under each sample tree.

    • Fruit Maturity: At the time of harvest, collect a random sample of 20 fruits per tree. Assess fruit firmness, soluble solids content (SSC), and starch index.

  • Data Analysis: Analyze the cumulative fruit drop data and fruit maturity parameters using analysis of variance (ANOVA) to determine the effect of the treatments.

Protocol 2: Assessment of a Synthetic Auxin for Chemical Thinning of Apples

Objective: To evaluate the efficacy of a test synthetic auxin as a fruit thinning agent.

Materials:

  • Mature apple trees with a heavy fruit set.

  • Test synthetic auxin solution at various concentrations.

  • Control solution (water and surfactant).

  • Pressurized sprayer.

  • Surfactant.

  • Calipers for measuring fruit diameter.

  • Data collection sheets.

Methodology:

  • Experimental Design: Select a block of uniform trees with heavy bloom and fruit set. Use a randomized complete block design with at least 5 single-tree replications per treatment.

  • Treatment Preparation: Prepare spray solutions of the test compound at various concentrations. Include a non-ionic surfactant.

  • Application: Apply the treatments when the king fruitlets reach a diameter of 10-15 mm.[16] Ensure complete coverage of the foliage and fruit clusters.

  • Data Collection:

    • Fruit Set: Before application, tag 4-5 representative branches on each tree and count the number of fruitlets.

    • Post-Thinning Fruit Count: 2-3 weeks after application, recount the number of fruitlets on the tagged branches to determine the percentage of fruit drop.

    • Harvest Evaluation: At harvest, determine the average fruit weight, diameter, and seed number from a sample of 50 fruits per tree. Also, assess the return bloom in the following spring.

  • Data Analysis: Use ANOVA to analyze the effects of the treatments on fruit set, fruit size, and other harvest parameters.

Mandatory Visualization

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., Fenoprop) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Inhibits Auxin_Responsive_Gene Auxin-Responsive Gene ARF->Auxin_Responsive_Gene Activates Transcription Response Cellular Response (Growth, Development) Auxin_Responsive_Gene->Response Leads to Experimental_Workflow A Experimental Design (Randomized Complete Block) B Treatment Preparation (Test Compound Concentrations + Control) A->B C Field Application (Uniform Spray Coverage) B->C D Data Collection (e.g., Fruit Drop, Fruit Set, Quality Parameters) C->D E Statistical Analysis (ANOVA) D->E F Conclusion (Efficacy Assessment) E->F

References

Application Notes and Protocols for the Spectroscopic Analysis of Fenoprop Ethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fenoprop Ethanolamine

Fenoprop, also known as 2-(2,4,5-trichlorophenoxy)propionic acid, is a synthetic auxin herbicide.[1] Its ethanolamine salt, this compound, is formulated to enhance its solubility in water for agricultural applications. Spectroscopic analysis is crucial for the structural elucidation, purity assessment, and quality control of this compound.

Chemical Structures:

  • Fenoprop: C₉H₇Cl₃O₃

  • Ethanolamine: C₂H₇NO

  • This compound: C₉H₇Cl₃O₃ · C₂H₇NO

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, the identity and purity of the compound can be confirmed.

Expected ¹H and ¹³C NMR Spectral Data

Due to the absence of published spectra for this compound, the following tables summarize the known spectral data for Fenoprop and the expected signals from the ethanolamine counter-ion. In the salt, protonation of the ethanolamine nitrogen and deprotonation of the carboxylic acid on Fenoprop will cause shifts in the signals of adjacent protons and carbons.

Table 1: Expected ¹H NMR Chemical Shifts (δ) in ppm

Assignment (Fenoprop Moiety) Expected Chemical Shift (ppm) Assignment (Ethanolamine Moiety) Expected Chemical Shift (ppm)
Aromatic-H7.0 - 7.5-CH₂-N⁺H₃~3.2
O-CH-4.5 - 5.0-CH₂-OH~3.8
-CH₃1.5 - 2.0-N⁺H₃Variable
Carboxylate-H (absent)--OHVariable

Note: The exact chemical shifts for the ethanolamine protons in the salt will be dependent on the solvent and concentration. The amine protons are expected to be broadened and may exchange with solvent protons.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) in ppm

Assignment (Fenoprop Moiety) Expected Chemical Shift (ppm) Assignment (Ethanolamine Moiety) Expected Chemical Shift (ppm)
Carboxylate Carbon (-COO⁻)175 - 185-CH₂-N⁺H₃~41
Aromatic Carbons (C-Cl)125 - 135-CH₂-OH~58
Aromatic Carbons (C-H)115 - 125
Aromatic Carbon (C-O)150 - 160
O-CH-70 - 80
-CH₃15 - 25
Experimental Protocol for NMR Spectroscopy

2.2.1. Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent will depend on the solubility of the salt.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][3]

  • Cap the NMR tube securely.

2.2.2. Instrument Parameters and Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock and shim the magnetic field to ensure homogeneity.

  • Acquire a ¹H NMR spectrum using standard acquisition parameters. A spectral width of 0-12 ppm is typically sufficient.

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A spectral width of 0-200 ppm is standard.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies.

Expected IR Absorption Frequencies

The formation of the ethanolamine salt will result in characteristic changes in the IR spectrum compared to the free acid (Fenoprop) and free base (ethanolamine).

Table 3: Expected Characteristic IR Absorption Bands (cm⁻¹)

Functional Group Expected Wavenumber (cm⁻¹) Notes
N⁺-H stretch (Ammonium)3000 - 3200 (broad)Overlapping with O-H stretch.
O-H stretch (Alcohol)3200 - 3500 (broad)
C-H stretch (Aromatic)3000 - 3100
C-H stretch (Aliphatic)2850 - 3000
C=O stretch (Carboxylate)1550 - 1650 (strong)Shifted to lower frequency compared to the carboxylic acid C=O stretch (~1700 cm⁻¹) of Fenoprop.
C=C stretch (Aromatic)1450 - 1600
C-O stretch1000 - 1300
C-Cl stretch600 - 800
Experimental Protocol for IR Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

  • Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

  • Place a portion of the mixture into a pellet press.

  • Apply pressure to form a thin, transparent or translucent pellet.

  • Carefully remove the pellet from the press.

3.2.2. Data Acquisition

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Label the significant peaks in the spectrum.

Mode of Action: Auxin Signaling Pathway

Fenoprop is a synthetic auxin that mimics the action of the natural plant hormone indole-3-acetic acid (IAA).[1] At herbicidal concentrations, it overstimulates auxin-regulated gene expression, leading to uncontrolled growth and ultimately, plant death. The core of this signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.[5]

Fenoprop_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fenoprop Fenoprop TIR1_AFB TIR1/AFB Receptor Fenoprop->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA targets for ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates transcription Transcription Gene Transcription Cellular_Response Uncontrolled Growth, Epinasty, Senescence Transcription->Cellular_Response

Fenoprop's auxin-mimicking signaling pathway.

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of a this compound sample.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Prep_NMR->NMR_Acquisition IR_Acquisition IR Data Acquisition Prep_IR->IR_Acquisition Process_NMR Process NMR Spectra (FFT, Phasing, Baseline Correction) NMR_Acquisition->Process_NMR Process_IR Process IR Spectrum (Background Subtraction) IR_Acquisition->Process_IR Structural_Elucidation Structural Elucidation and Purity Assessment Process_NMR->Structural_Elucidation Process_IR->Structural_Elucidation

Workflow for spectroscopic analysis of this compound.

References

Application Note: Derivatization of Fenoprop and Ethanolamine for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenoprop, a phenoxyacetic acid herbicide, and ethanolamine, a polar primary amine, present distinct challenges for direct analysis by gas chromatography (GC) due to their low volatility and polar functional groups. Derivatization is a crucial sample preparation step to convert these analytes into more volatile and thermally stable derivatives, enabling sensitive and robust chromatographic separation and detection, typically by mass spectrometry (MS). This application note provides detailed protocols for the derivatization of Fenoprop and ethanolamine for GC-MS and HPLC analysis. As "Fenoprop ethanolamine" may exist as a salt or a mixture, separate derivatization strategies for the acidic (Fenoprop) and basic (ethanolamine) components are presented.

Part 1: Derivatization of Fenoprop by Esterification for GC-MS Analysis

The carboxylic acid group of Fenoprop makes it non-volatile. Esterification is the most common derivatization technique to convert it into a volatile ester, suitable for GC analysis. Two common methods are presented: methylation with Boron Trifluoride-Methanol (BF3-Methanol) and methylation with Diazomethane.

Method 1: Methylation with BF3-Methanol

This method is widely used for preparing methyl esters of carboxylic acids.[1]

Experimental Protocol

  • Sample Preparation:

    • Weigh 1-25 mg of the sample containing Fenoprop into a 5 mL reaction vial.

    • If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.

    • If desired, dissolve the residue in a nonpolar organic solvent like hexane or toluene.

  • Derivatization Reaction:

    • Add 2 mL of ~10% BF3-Methanol solution to the reaction vial.

    • For samples with potential residual water, a water scavenger like 2,2-dimethoxypropane can be added.

    • Seal the vial tightly and heat at 60-100°C for 10-15 minutes. The reaction is often nearly instantaneous.[1]

  • Extraction of Derivative:

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of distilled water to the vial.

    • Shake the vial vigorously for 1-2 minutes to extract the Fenoprop-methyl ester into the hexane layer.

    • Allow the layers to separate.

  • Sample Analysis:

    • Carefully transfer the upper organic layer into a clean vial.

    • Dry the extract over anhydrous sodium sulfate.

    • The sample is now ready for injection into the GC-MS system.

Method 2: Methylation with Diazomethane

Diazomethane reacts instantaneously and quantitatively with carboxylic acids to form methyl esters with minimal by-products.[2][3][4] Caution: Diazomethane is toxic, explosive, and a carcinogen. It should be prepared and used in a well-ventilated fume hood with appropriate safety precautions.

Experimental Protocol

  • In-situ Generation of Diazomethane: Diazomethane can be generated in situ from precursors like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) using a specialized glassware kit.

  • Derivatization Reaction:

    • Dissolve the dried sample containing Fenoprop in a suitable solvent like diethyl ether.

    • Slowly add the ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of diazomethane.

    • Allow the reaction to proceed for 5-10 minutes at room temperature.

  • Sample Analysis:

    • The excess diazomethane can be removed by bubbling a gentle stream of nitrogen through the solution.

    • The resulting solution containing the Fenoprop-methyl ester can be directly injected into the GC-MS.

Quantitative Data for Fenoprop Derivatization
ParameterBF3-Methanol MethodDiazomethane MethodReference
Recovery 98%94%[5]
LOD (in water) sub-ppb level (LC-MS/MS)Not specified[6]
LOQ (in water) lower ppb level (LC-MS/MS)Not specified[6]

Workflow for Fenoprop Derivatization

Fenoprop_Derivatization cluster_bf3 BF3-Methanol Method cluster_diazo Diazomethane Method bf3_start Sample with Fenoprop bf3_dry Evaporate to Dryness bf3_start->bf3_dry bf3_reagent Add BF3-Methanol bf3_dry->bf3_reagent bf3_heat Heat (60-100°C) bf3_reagent->bf3_heat bf3_extract Extract with Hexane bf3_heat->bf3_extract bf3_analyze Analyze by GC-MS bf3_extract->bf3_analyze diazo_start Sample with Fenoprop diazo_dry Dissolve in Ether diazo_start->diazo_dry diazo_reagent Add Diazomethane diazo_dry->diazo_reagent diazo_react React (Room Temp) diazo_reagent->diazo_react diazo_analyze Analyze by GC-MS diazo_react->diazo_analyze

Caption: Workflow for Fenoprop Derivatization.

Part 2: Derivatization of Ethanolamine for Chromatographic Analysis

Due to its high polarity and low molecular weight, ethanolamine requires derivatization for both GC and HPLC analysis.[7] Several methods are available, including benzylation and trifluoroacetylation for GC-MS, and reaction with 1-naphthylisothiocyanate (NITC) for HPLC.

Method 1: Benzylation for GC-MS Analysis

Benzylation of the hydroxyl group of ethanolamine improves its chromatographic properties for GC-MS analysis.[7][8][9]

Experimental Protocol

  • Sample Preparation:

    • Transfer an aliquot of the sample containing ethanolamine to a reaction vial.

    • If the sample is aqueous, evaporate to dryness.

  • Derivatization Reaction:

    • Add 500 µL of dichloromethane, 50 mg of sodium carbonate (Na2CO3), and 10 µL of benzyl bromide to the vial.

    • Seal the vial and heat at 55°C for 2 hours.[7]

  • Work-up:

    • After cooling, quench the reaction by adding 500 µL of water.

    • Vortex the mixture and centrifuge to separate the layers.

  • Sample Analysis:

    • Carefully collect the organic (lower) layer for GC-MS analysis.

Method 2: Trifluoroacetylation (TFAA) for GC-MS Analysis

Trifluoroacetylation is a rapid and quantitative method for derivatizing amines and alcohols.[10][11]

Experimental Protocol

  • Sample Preparation:

    • Place the sample containing ethanolamine in a reaction vial. Aqueous samples should be evaporated to dryness.

    • Dissolve the residue in 1 mL of acetonitrile.

  • Derivatization Reaction:

    • Add 30 µL of trifluoroacetic anhydride (TFAA).

    • Sonicate the mixture for 1 minute.

    • Allow the reaction to proceed at 30°C for 30 minutes.[11]

  • Sample Analysis:

    • The reaction mixture can be directly injected into the GC-MS.

Method 3: Derivatization with 1-naphthylisothiocyanate (NITC) for HPLC-UV Analysis

NITC reacts with the primary amine group of ethanolamine to form a thiourea derivative with a strong UV chromophore, enabling sensitive detection by HPLC-UV.[12]

Experimental Protocol

  • Sample Preparation:

    • Prepare a derivatizing solution of 50 mg NITC in 100 mL of dimethylformamide (DMF).[12]

    • Prepare stock standards by diluting a known quantity of ethanolamine with the NITC/DMF solution.[12] For sample analysis, the sample can be collected on an XAD-2 resin tube coated with NITC and then desorbed with DMF.[12]

  • Derivatization Reaction:

    • Ensure an excess of NITC is present to drive the reaction to completion. The reaction occurs at room temperature.

  • Sample Analysis:

    • The resulting solution containing the ethanolamine-NITC derivative is analyzed by HPLC with UV detection at 254 or 280 nm.

Quantitative Data for Ethanolamine Derivatization
ParameterBenzylation Method (GC-MS)Trifluoroacetylation (GC-MS)NITC Method (HPLC-UV)Marfey's Reagent (HPLC-UV)Reference
Application Low levels (~1-10 ppm) in complex matricesQuantitative analysisAir sampling and analysisResidual analysis in drug substance[7][10][12][13]
LOD Not specified7x10⁻⁵ - 9x10⁻³ mmol·dm⁻³Not specified0.03 µg/mL[13]
LOQ Not specifiedNot specifiedNot specified0.10 µg/mL[13]

Workflow for Ethanolamine Derivatization

Ethanolamine_Derivatization cluster_benzylation Benzylation for GC-MS cluster_tfaa Trifluoroacetylation for GC-MS cluster_nitc NITC Derivatization for HPLC-UV benz_start Sample with Ethanolamine benz_reagents Add Dichloromethane, Na2CO3, Benzyl Bromide benz_start->benz_reagents benz_heat Heat (55°C, 2h) benz_reagents->benz_heat benz_workup Quench with Water & Extract benz_heat->benz_workup benz_analyze Analyze Organic Layer benz_workup->benz_analyze tfaa_start Sample with Ethanolamine tfaa_reagents Dissolve in Acetonitrile, Add TFAA tfaa_start->tfaa_reagents tfaa_react React (30°C, 30min) tfaa_reagents->tfaa_react tfaa_analyze Direct Analysis tfaa_react->tfaa_analyze nitc_start Sample with Ethanolamine nitc_reagent Add NITC in DMF nitc_start->nitc_reagent nitc_react React (Room Temp) nitc_reagent->nitc_react nitc_analyze Analyze by HPLC-UV nitc_react->nitc_analyze start Sample Containing Ethanolamine

Caption: Workflows for Ethanolamine Derivatization.

Conclusion

The successful analysis of Fenoprop and ethanolamine by chromatographic methods is highly dependent on appropriate derivatization. For Fenoprop, esterification to its methyl ester is a robust method for GC-MS analysis. For ethanolamine, a variety of techniques including benzylation, trifluoroacetylation, and reaction with NITC can be employed depending on the analytical instrumentation available and the specific requirements of the analysis. The detailed protocols provided in this application note offer reliable starting points for method development and routine analysis in research and quality control laboratories.

References

Application Note: Solid-Phase Extraction of Fenoprop from Soil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenoprop, also known as Silvex or 2,4,5-TP, is a phenoxy herbicide previously used for the control of broadleaf weeds.[1][2] Due to its persistence and potential toxicity, monitoring its concentration in soil is of significant environmental concern.[1] Fenoprop is a synthetic auxin that can induce rapid and uncontrolled growth in targeted plants.[2] This application note details a robust method for the extraction and cleanup of Fenoprop from soil samples using solid-phase extraction (SPE) prior to instrumental analysis. The protocol is designed for researchers and analytical scientists requiring a reliable and reproducible method for the determination of Fenoprop residues in complex soil matrices.

Fenoprop is a monocarboxylic acid[3] and its ethanolamine salt is soluble in water. The analytical methods often require the conversion of the salt to the acid form for efficient extraction and detection. This protocol incorporates an acidification step to ensure all Fenoprop is in a consistent form for extraction. The subsequent SPE cleanup is crucial for removing interfering matrix components, thereby enhancing the sensitivity and accuracy of the final analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

  • Fenoprop analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate, anhydrous

  • Deionized water

  • SPE cartridges: Hydroxylated polystyrene-divinylbenzene copolymer or C18, 500 mg, 6 mL

  • Soil sample, 10 g

  • Centrifuge tubes, 50 mL

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Experimental Protocol

1. Soil Sample Preparation and Extraction

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Spike the sample with an appropriate internal standard if required.

  • Add 20 mL of acidified methanol (e.g., with 1% HCl) to the centrifuge tube.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Decant the supernatant into a clean collection tube.

  • Repeat the extraction (steps 3-7) with a fresh 20 mL aliquot of acidified methanol.

  • Combine the supernatants and evaporate to a volume of approximately 1 mL under a gentle stream of nitrogen.

  • Add 10 mL of deionized water to the concentrated extract. The sample is now ready for SPE.

2. Solid-Phase Extraction (SPE) Cleanup

  • Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Loading: Load the 10 mL aqueous sample extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the retained Fenoprop from the cartridge with 10 mL of ethyl acetate into a clean collection tube.

  • Drying and Reconstitution: Dry the eluate by passing it through a small column of anhydrous sodium sulfate. Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate) for instrumental analysis.

3. Instrumental Analysis

The final extract can be analyzed by GC-MS after derivatization or directly by LC-MS/MS. The choice of the analytical instrument will depend on the required sensitivity and the available equipment. For GC-MS analysis, a derivatization step to convert the acidic herbicide to a more volatile ester is typically required. LC-MS/MS can often analyze the acidic form directly.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of phenoxy acid herbicides in soil using SPE followed by chromatographic analysis. The data is based on literature values for similar compounds and methods.

ParameterTypical ValueReference
Recovery85-110%[4]
Relative Standard Deviation (RSD)< 15%[4]
Limit of Detection (LOD)0.1 - 1 µg/kg[5]
Limit of Quantification (LOQ)0.5 - 5 µg/kg[4]

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Final Analysis soil 1. Weigh 10g Soil add_solvent 2. Add 20mL Acidified Methanol soil->add_solvent vortex 3. Vortex & Sonicate add_solvent->vortex centrifuge 4. Centrifuge & Collect Supernatant vortex->centrifuge repeat_extraction 5. Repeat Extraction centrifuge->repeat_extraction concentrate 6. Concentrate & Add Water repeat_extraction->concentrate condition 7. Condition Cartridge (Ethyl Acetate, Methanol, Water) concentrate->condition load 8. Load Sample condition->load wash 9. Wash with Water load->wash dry_cartridge 10. Dry Cartridge wash->dry_cartridge elute 11. Elute with Ethyl Acetate dry_cartridge->elute dry_eluate 12. Dry & Reconstitute elute->dry_eluate analysis 13. GC-MS or LC-MS/MS Analysis dry_eluate->analysis

Caption: Workflow for the solid-phase extraction of Fenoprop from soil.

Conclusion

This application note provides a detailed protocol for the extraction and cleanup of Fenoprop from soil samples using solid-phase extraction. The method is designed to be robust and reproducible, providing clean extracts for sensitive and accurate determination by chromatographic techniques. The provided workflow and performance data serve as a valuable resource for researchers and scientists involved in the analysis of pesticide residues in environmental matrices.

References

Application Note: Bioassay for Determining Fenoprop Ethanolamine Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenoprop, also known as 2,4,5-TP or Silvex, is a synthetic phenoxy herbicide that functions as a plant growth regulator.[1][2] Its mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), which leads to rapid and uncontrolled growth in susceptible plants, particularly broadleaf weeds.[1][2][3] The ethanolamine salt form of Fenoprop is formulated to enhance its solubility in water. Understanding the biological activity of Fenoprop is crucial for assessing its efficacy, potential phytotoxicity, and for screening for herbicide resistance.

This application note provides a detailed protocol for a laboratory-based bioassay to quantitatively determine the activity of Fenoprop ethanolamine. The described method utilizes a root elongation inhibition assay with a sensitive indicator plant species. Additionally, it outlines the underlying molecular signaling pathway targeted by synthetic auxins like Fenoprop.

Molecular Mechanism of Action: Auxin Signaling Pathway

Synthetic auxins like Fenoprop exert their effects by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves the perception of the auxin signal by a co-receptor complex, which leads to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes that promote cell growth.

The key steps are as follows:

  • Perception: Fenoprop binds to the TIR1/AFB family of F-box proteins, which act as auxin receptors.[2][4][5]

  • Co-Receptor Complex Formation: This binding event stabilizes the formation of a co-receptor complex between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.[4][5]

  • Ubiquitination: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

  • Degradation: The ubiquitinated Aux/IAA protein is then degraded by the 26S proteasome.[4][5]

  • Gene Expression: The degradation of the Aux/IAA repressor releases the Auxin Response Factor (ARF) transcription factors, to which they were bound. The now-active ARFs can bind to auxin-responsive elements in the promoters of target genes, activating their transcription and leading to the physiological responses of uncontrolled cell division and elongation.

Fenoprop_Signaling_Pathway cluster_2 Transcriptional Regulation cluster_3 Protein Degradation Fenoprop Fenoprop (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Fenoprop->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex forms complex with Ubiquitin Ubiquitination SCF_Complex->Ubiquitin mediates Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome ARF ARF Transcription Factor DNA Auxin Response Genes ARF->DNA activates Aux_IAA_ARF Inactive Complex: Aux/IAA + ARF Aux_IAA_ARF->Aux_IAA releases Aux_IAA_ARF->ARF releases Uncontrolled Growth Uncontrolled Growth DNA->Uncontrolled Growth leads to Ubiquitin->Aux_IAA tags for degradation

Caption: Molecular mechanism of Fenoprop, a synthetic auxin.

Experimental Protocol: Root Elongation Inhibition Bioassay

This protocol describes a dose-response bioassay to determine the activity of this compound by measuring its effect on the root growth of a sensitive indicator species, such as Cucumis sativus (cucumber).

Materials and Reagents
  • This compound stock solution (e.g., 1 mg/mL in sterile deionized water)

  • Seeds of a sensitive indicator plant (e.g., Cucumber, Cucumis sativus; Tomato, Solanum lycopersicum)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent, sized to fit petri dishes)

  • Sterile deionized water

  • Growth chamber or incubator with controlled temperature (25°C ± 2°C) and light cycle (e.g., 16h light / 8h dark)

  • Pipettes and sterile pipette tips

  • Forceps

  • Ruler with millimeter markings or digital calipers

  • Ethanol (70%) for surface sterilization of seeds

Experimental Workflow

Bioassay_Workflow start Start seed_sterilization 1. Seed Surface Sterilization start->seed_sterilization prep_plates 2. Prepare Treatment Plates seed_sterilization->prep_plates seed_plating 3. Plate Seeds prep_plates->seed_plating incubation 4. Incubation (e.g., 72 hours) seed_plating->incubation measurement 5. Measure Primary Root Length incubation->measurement analysis 6. Data Analysis (Calculate % Inhibition, EC50) measurement->analysis end End analysis->end

Caption: Workflow for the Fenoprop root elongation bioassay.

Step-by-Step Procedure
  • Seed Sterilization:

    • Place seeds in a small beaker and wash with 70% ethanol for 1 minute.

    • Rinse the seeds thoroughly 3-5 times with sterile deionized water.

    • Pre-germinate seeds by placing them on moist filter paper in a petri dish in the dark for 24-48 hours, or until the radicle just emerges.

  • Preparation of Treatment Solutions:

    • Perform serial dilutions of the this compound stock solution to prepare the desired test concentrations (e.g., 0.01, 0.1, 1.0, 10, 100 µg/mL).

    • Include a negative control group using only sterile deionized water.

  • Assay Setup:

    • For each concentration and the control, set up at least three replicate petri dishes (n=3).

    • Place one sterile filter paper disc into each petri dish.

    • Pipette 4 mL of the respective treatment solution or control water onto the filter paper, ensuring it is evenly moistened.

  • Plating and Incubation:

    • Using sterile forceps, carefully place 10 pre-germinated seeds onto the filter paper in each dish, spacing them evenly. Orient the seeds so the emerging radicles point downwards.

    • Seal the petri dishes with parafilm to prevent moisture loss.

    • Place the dishes vertically in a rack to encourage downward root growth (gravitropism).

    • Incubate in a growth chamber at 25°C for 72 hours.

  • Data Collection:

    • After the incubation period, open each petri dish.

    • Measure the length of the primary root of each seedling from the root-shoot junction to the root tip. Use a ruler or digital calipers for accuracy.

    • Record the root length for each seedling.

Data Analysis
  • Calculate the mean root length and standard deviation for each treatment group and the control group.

  • Determine the percent inhibition of root elongation for each concentration using the following formula:

    • % Inhibition = [ (Mean Control Length - Mean Treatment Length) / Mean Control Length ] * 100

  • Plot the % Inhibition against the log of the Fenoprop concentration to generate a dose-response curve.

  • From the curve, calculate the EC₅₀ value (the effective concentration that causes 50% inhibition of root growth). This can be determined using non-linear regression analysis with appropriate software.

Data Presentation

Quantitative results from the bioassay should be summarized in a clear, tabular format to facilitate comparison between different concentrations. The following table provides an illustrative example of expected results.

Table 1: Illustrative Dose-Response Data for this compound on Cucumber Root Elongation

Fenoprop Conc. (µg/mL)Mean Root Length (mm)Standard Deviation (mm)Percent Inhibition (%)
0 (Control)45.23.10.0
0.0143.83.53.1
0.136.62.919.0
1.023.12.548.9
109.71.878.5
1002.10.895.4

Conclusion

The root elongation bioassay is a sensitive and reproducible method for determining the biological activity of this compound. This protocol provides a robust framework for researchers to quantify the dose-dependent inhibitory effects of this synthetic auxin herbicide. The resulting data, particularly the EC₅₀ value, serves as a critical parameter for efficacy studies, risk assessment, and understanding the molecular interactions within the auxin signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Fenoprop Ethanolamine Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of fenoprop ethanolamine in solution. As "this compound" is a specific combination that may not be widely documented, this guide is built on the chemical principles of its constituent parts: fenoprop, a phenoxy herbicide, and ethanolamine, an organic amine. The stability of a solution is a critical factor that can be influenced by environmental conditions such as temperature, light, and humidity, as well as chemical factors like pH and oxidation.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow/brown. What is the cause?

A1: Discoloration is a common indicator of chemical degradation.[4] For a compound like this compound, this could be due to:

  • Oxidation: Both fenoprop and ethanolamine can be susceptible to oxidation, which is often accelerated by exposure to air (oxygen), light, and trace metal ions.[5][6] The phenoxy group in fenoprop is a potential site for oxidative reactions.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy needed to break chemical bonds, leading to the formation of colored degradation products.[7] Fenoprop is known to react with photochemically produced hydroxyl ions.[8]

  • pH Shift: A significant change in the solution's pH can alter the chemical structure of the components and lead to degradation.

Troubleshooting Steps:

  • Store your solution in an amber vial or wrap it in aluminum foil to protect it from light.

  • Consider purging the solution with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.

  • Ensure the pH of your solution is stable and appropriate for the compound.

Q2: I'm observing a precipitate forming in my aqueous this compound solution over time. What's happening?

A2: Precipitate formation can be due to several factors:

  • Poor Solubility: While forming an ethanolamine salt of fenoprop is intended to increase aqueous solubility, the solubility limit may have been exceeded.[9] More than 40% of new chemical entities developed in the pharmaceutical industry have poor solubility in aqueous solutions.[10]

  • Change in pH: The solubility of the this compound salt is highly dependent on pH. A shift in pH can cause the salt to disassociate, leading to the precipitation of the less soluble free acid form of fenoprop.

  • Degradation: The precipitate could be an insoluble degradation product formed from the breakdown of either fenoprop or ethanolamine.

  • Interaction with Container: Leaching of materials from the container or interaction with the container surface can sometimes lead to precipitation.[4]

Troubleshooting Steps:

  • Verify the concentration of your solution and compare it to the known solubility of this compound under your experimental conditions.

  • Measure the pH of the solution. If it has changed, adjust it back to the optimal range.

  • Filter and analyze the precipitate to identify its composition. This can help determine if it is the parent compound or a degradant.

Q3: My assay results show a decrease in the concentration of this compound over time. What are the likely degradation pathways?

A3: The decrease in concentration is likely due to chemical degradation. For a this compound salt, the primary degradation pathways to consider are:

  • Hydrolysis: The ester-like linkage in fenoprop can be susceptible to hydrolysis, especially at non-neutral pH. This would break the molecule into 2,4,5-trichlorophenol and propionic acid.

  • Oxidation: As mentioned, oxidation is a significant pathway for the degradation of amines.[5] This can lead to the formation of various byproducts.[6]

  • Amide Formation: While less likely at room temperature without a catalyst, under certain conditions (e.g., heating), the ethanolamine salt of fenoprop could dehydrate to form the corresponding amide.[11][12]

Troubleshooting Guides

Initial Troubleshooting Workflow

If you are experiencing stability issues with your this compound solution, follow this initial workflow to diagnose the problem.

G A Instability Observed (e.g., color change, precipitate) B Visual Inspection A->B C Precipitate Present B->C Yes D Color Change / Degradation B->D No E Measure pH C->E F Check Storage Conditions (Light, Temp, O2) D->F G pH Shift Detected E->G Yes H pH is Stable E->H No I Improper Storage F->I Yes J Proper Storage F->J No K Adjust pH / Buffer Solution G->K L Filter & Analyze Precipitate H->L M Protect from Light / Inert Atmosphere I->M N Perform Forced Degradation Study J->N O Analyze for Degradants (HPLC) K->O L->O M->O N->O G cluster_0 This compound Salt A Fenoprop Anion B Ethanolammonium Cation C Hydrolysis (H2O, pH change) A->C B->C D 2,4,5-Trichlorophenol C->D E Propionic Acid C->E F Ethanolamine C->F

References

Technical Support Center: Overcoming Fenoprop Ethanolamine Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Fenoprop ethanolamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

Fenoprop is a synthetic auxin herbicide that mimics the plant growth hormone indole-3-acetic acid (IAA).[1] For experimental purposes, it is often used as an ethanolamine salt to increase its aqueous solubility.[2] Achieving complete and stable solubilization is critical for accurate dosing, ensuring consistent experimental results, and preventing precipitation that can interfere with assays.

Q2: What are the general solubility properties of this compound?

This compound is an amine salt of Fenoprop. Amine and alkali-metal salts of Fenoprop are generally soluble in water, acetone, and lower alcohols. They are insoluble in aromatic and chlorinated hydrocarbons and most non-polar organic solvents.[2]

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is highly dependent on pH. Fenoprop is a weak acid with a pKa of 2.84.[2][3] At pH values above the pKa, the Fenoprop molecule will be deprotonated and exist as the more water-soluble anionic form. The Henderson-Hasselbalch equation can be used to estimate the ratio of the ionized to the un-ionized form at a given pH, which directly relates to its solubility.

Quantitative Solubility Data

The following table provides estimated aqueous solubility of this compound at different pH values, calculated based on the Henderson-Hasselbalch equation. The intrinsic solubility of the free acid form of Fenoprop is low. The ethanolamine salt significantly increases this solubility.

pHPredominant FormEstimated Aqueous Solubility
2.0Fenoprop (acid)Low
3.0Mix of acid and saltModerate
4.0Fenoprop (salt)High
7.0Fenoprop (salt)Very High
9.0Fenoprop (salt)Very High

Note: These are estimated values. Actual solubility may vary depending on temperature, buffer composition, and the presence of other solutes.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in Aqueous Buffer

Materials:

  • This compound salt

  • Deionized water

  • Buffer of choice (e.g., Phosphate Buffered Saline - PBS, Tris-HCl)

  • pH meter

  • Sterile filters (0.22 µm)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required mass: Determine the mass of this compound salt needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is approximately 330.59 g/mol .

  • Initial Dissolution: To a volumetric flask, add approximately 80% of the final volume of the desired buffer.

  • Weigh and Add Compound: Accurately weigh the calculated mass of this compound salt and add it to the buffer in the volumetric flask.

  • Dissolve: Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the compound is fully dissolved. Gentle warming (e.g., to 37°C) can be used to aid dissolution, but avoid excessive heat which could lead to degradation.

  • pH Adjustment (if necessary): Check the pH of the solution using a calibrated pH meter. Adjust the pH to the desired level using small additions of a suitable acid (e.g., HCl) or base (e.g., NaOH). Ensure the final pH is well above the pKa of Fenoprop (2.84) to maintain solubility. A pH of 7.0 or higher is recommended.

  • Final Volume Adjustment: Once the compound is completely dissolved and the pH is adjusted, bring the solution to the final volume with the buffer.

  • Sterilization: Sterile-filter the stock solution through a 0.22 µm filter into a sterile container.

  • Storage: Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not dissolve completely. Low pH of the solvent: If the pH of the aqueous solution is near or below the pKa of Fenoprop (2.84), the less soluble free acid form will predominate.Increase the pH of the solution to 7.0 or above by adding a base (e.g., NaOH) dropwise while monitoring with a pH meter.
Insufficient solvent volume: The concentration may be too high for the given solvent volume.Increase the volume of the solvent to lower the concentration.
Low temperature: Solubility often decreases at lower temperatures.Gently warm the solution while stirring. A water bath set to 37-50°C can be effective.
Precipitation occurs after initial dissolution. pH shift: The pH of the solution may have changed over time or upon addition to other solutions.Re-check and adjust the pH of the solution. Ensure that any media or buffers you add the stock solution to are also at an appropriate pH.
"Salting out" effect: High concentrations of salts in the buffer can decrease the solubility of organic molecules.If possible, try using a buffer with a lower salt concentration.
Interaction with buffer components: Some buffer salts may interact with this compound to form less soluble complexes.Consider testing different buffer systems (e.g., Tris-HCl instead of PBS).
Cloudiness or precipitation observed when adding stock solution to media. Localized high concentration: Adding a concentrated stock solution directly to a large volume of media can cause localized precipitation before it has a chance to disperse.Add the stock solution dropwise while gently vortexing or stirring the media to ensure rapid and even distribution.
Incompatibility with media components: Certain components in complex cell culture media may interact with this compound.Prepare a small test sample to check for compatibility before preparing a large batch.

Visualizing the Mechanism of Action: The Auxin Signaling Pathway

Fenoprop, as a synthetic auxin, exerts its biological effects by hijacking the plant's natural auxin signaling pathway. Understanding this pathway is key to interpreting experimental results.

AuxinSignaling cluster_perception Auxin Perception cluster_transduction Signal Transduction cluster_response Cellular Response Auxin Fenoprop (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Growth Cell Elongation & Division Auxin_Genes->Growth Leads to

Caption: Overview of the auxin signaling pathway initiated by Fenoprop.

The following diagrams illustrate the key steps in the auxin signaling cascade in more detail.

1. Auxin Perception

In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs).

AuxinPerception cluster_nucleus Nucleus (Low Auxin) Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses DNA DNA ARF->DNA Binds to Promoter

Caption: Repression of auxin-responsive genes in the absence of auxin.

2. Signal Transduction

The binding of auxin (Fenoprop) to the TIR1/AFB receptor promotes the ubiquitination and subsequent degradation of the Aux/IAA repressor proteins.

SignalTransduction cluster_nucleus Nucleus (High Auxin) Auxin Fenoprop (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation

Caption: Auxin-induced degradation of the Aux/IAA repressor.

3. Cellular Response

With the degradation of the Aux/IAA repressors, ARFs are free to activate the transcription of auxin-responsive genes, leading to changes in cell growth and development.

CellularResponse cluster_nucleus Nucleus (High Auxin) ARF Active ARF DNA DNA ARF->DNA Activates Transcription mRNA mRNA DNA->mRNA Transcription Proteins Growth-Regulating Proteins mRNA->Proteins Translation Cellular Changes Cell Elongation, Division, etc. Proteins->Cellular Changes Induce

Caption: Activation of auxin-responsive genes and subsequent cellular changes.

References

Navigating Analytical Challenges: A Technical Support Center for Fenoprop Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during the analysis of the herbicide Fenoprop, with a special focus on potential matrix effects from substances like ethanolamines. Our goal is to equip you with the knowledge to identify, mitigate, and resolve analytical challenges, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in Fenoprop analysis?

The most significant source of interference in the analysis of Fenoprop, a chlorophenoxy herbicide, is the sample matrix itself. This is referred to as a "matrix effect."[1][2] Matrix effects can either suppress or enhance the analytical signal of Fenoprop, leading to inaccurate quantification.[1][2] These effects are particularly prevalent in complex matrices such as soil, food samples, and biological tissues.[1][2] Co-extracted compounds from the sample can interfere with the ionization process in mass spectrometry or interact with the active sites in a gas chromatography system.[2]

Q2: How can the presence of ethanolamines in my sample affect Fenoprop analysis?

While direct chemical interference between Fenoprop and ethanolamine is not commonly reported, ethanolamines can contribute significantly to matrix effects, especially in liquid chromatography-mass spectrometry (LC-MS) analysis. Ethanolamines are polar compounds and can alter the ionization efficiency of the target analyte, Fenoprop, in the MS source.[3] This can lead to either signal suppression or enhancement. For instance, studies on other compounds have shown that ethanolamines can have a significant impact on the signal intensity of analytes.[3] In gas chromatography (GC), the presence of polar compounds like ethanolamines can also affect the column performance and lead to peak shape distortions or shifts in retention time for Fenoprop.

Q3: What is the difference between signal suppression and signal enhancement?

Signal suppression is a common phenomenon where co-eluting matrix components reduce the ionization efficiency of the target analyte in the mass spectrometer's ion source, resulting in a lower signal than expected.[1][4]

Signal enhancement , on the other hand, is when co-eluting matrix components increase the signal of the target analyte.[1][2] This can happen, for example, in GC analysis where matrix components block active sites in the injector or column, reducing the degradation of the analyte and leading to a stronger signal.[2]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible Fenoprop quantification.
Possible Cause Troubleshooting Step Expected Outcome
Matrix Effects Prepare matrix-matched standards by spiking a blank matrix (a sample of the same type that does not contain Fenoprop) with known concentrations of your analyte.This will help to compensate for the signal suppression or enhancement caused by the matrix, leading to more accurate quantification.[1][2]
If a blank matrix is unavailable, use the standard addition method. This involves adding known amounts of the Fenoprop standard to aliquots of the sample itself.By creating a calibration curve within the sample matrix, you can account for the specific matrix effects of that sample.[1]
Dilute the sample extract.Dilution can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal. However, be mindful that this will also raise the limit of quantitation.[1]
Sample Preparation Issues Review and optimize your sample extraction and cleanup procedure. Techniques like solid-phase extraction (SPE) can help remove interfering compounds.A cleaner sample extract will have fewer matrix components, reducing the likelihood of interference.
Issue 2: Poor peak shape or shifting retention times for Fenoprop in GC analysis.
Possible Cause Troubleshooting Step Expected Outcome
Active Sites in the GC System Use a deactivated GC liner and column specifically designed for the analysis of active compounds like pesticides.Deactivated surfaces minimize the interaction of the analyte with the system, leading to improved peak shape and reproducibility.[5]
Consider the use of "analyte protectants." These are compounds added to both the sample and standards that co-elute with the analyte and block active sites in the GC system.This technique can significantly reduce analyte degradation and improve peak shape.[1]
Matrix Overload Dilute the sample extract before injection.A high concentration of matrix components can overload the column, leading to poor chromatography. Dilution can alleviate this issue.
Incompatible Solvent Ensure the final sample extract is in a solvent that is compatible with the GC column and injection technique.Solvent mismatch can cause peak distortion.

Experimental Protocols

General Protocol for Fenoprop Analysis using GC-MS

This is a generalized protocol and may require optimization for specific matrices.

  • Sample Extraction:

    • Homogenize the sample (e.g., soil, plant tissue).

    • Extract with an appropriate organic solvent (e.g., a mixture of hexane and acetone).[6]

    • Centrifuge the sample and collect the supernatant.

  • Cleanup (to remove interferences):

    • Perform a liquid-liquid partitioning with a suitable solvent to remove polar interferences.

    • Alternatively, use a solid-phase extraction (SPE) cartridge (e.g., C18) to clean up the extract.

  • Derivatization (Optional but often recommended for GC analysis of acidic herbicides):

    • Evaporate the solvent and derivatize the Fenoprop residue to a more volatile ester form (e.g., methyl ester) using a reagent like diazomethane or BF3-methanol.

  • GC-MS Analysis:

    • GC Column: Use a column suitable for pesticide analysis, such as a DB-5ms or equivalent.

    • Injection: Use a splitless or pulsed splitless injection to maximize sensitivity.

    • Oven Program: Develop a temperature gradient that provides good separation of Fenoprop from any remaining matrix components.

    • MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high selectivity and sensitivity, monitoring for the characteristic ions of the Fenoprop derivative.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in Fenoprop analysis.

TroubleshootingWorkflow cluster_start Start cluster_investigation Investigation Phase cluster_mitigation Mitigation Strategies cluster_resolution Resolution Start Analytical Issue Identified (e.g., Poor Quantification, Peak Tailing) CheckSystem Verify Instrument Performance (e.g., Calibration, Blanks) Start->CheckSystem AssessMatrix Evaluate for Matrix Effects CheckSystem->AssessMatrix Instrument OK MatrixMatched Implement Matrix-Matched Standards AssessMatrix->MatrixMatched Matrix Effects Suspected StandardAddition Use Standard Addition Method AssessMatrix->StandardAddition Matrix Effects Suspected Dilution Dilute Sample Extract AssessMatrix->Dilution Matrix Effects Suspected Cleanup Optimize Sample Cleanup AssessMatrix->Cleanup Matrix Effects Suspected Resolved Issue Resolved Accurate & Reproducible Data MatrixMatched->Resolved StandardAddition->Resolved Dilution->Resolved Cleanup->Resolved

Caption: A logical workflow for troubleshooting common analytical issues.

Understanding Matrix Effects

The following diagram illustrates the concept of matrix effects in mass spectrometry.

MatrixEffects cluster_ideal Ideal Condition (Standard in Solvent) cluster_suppression Matrix Effect: Signal Suppression cluster_enhancement Matrix Effect: Signal Enhancement Analyte_ideal Fenoprop IonSource_ideal Ion Source Analyte_ideal->IonSource_ideal Signal_ideal Expected Signal IonSource_ideal->Signal_ideal Analyte_supp Fenoprop IonSource_supp Ion Source Analyte_supp->IonSource_supp Matrix_supp Interfering Matrix (e.g., Ethanolamines) Matrix_supp->IonSource_supp Signal_supp Reduced Signal IonSource_supp->Signal_supp Analyte_enh Fenoprop IonSource_enh Ion Source Analyte_enh->IonSource_enh Matrix_enh Interfering Matrix Matrix_enh->IonSource_enh Signal_enh Enhanced Signal IonSource_enh->Signal_enh

Caption: The impact of matrix components on analyte signal in MS.

References

Optimizing HPLC Separation for Fenoprop Ethanolamine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Fenoprop ethanolamine.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Question: Why am I seeing poor peak shape, such as tailing or fronting, for my this compound peak?

Answer:

Poor peak shape is a common issue when analyzing acidic compounds like Fenoprop. Several factors can contribute to this problem:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, leading to peak tailing.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of Fenoprop.[1] If the pH is not optimized, it can result in poor peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.[2]

  • Column Contamination or Voids: Buildup of contaminants on the column frit or the formation of a void in the column bed can distort peak shape.[2][3]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of the acidic Fenoprop molecule. Adding a small amount of an acid modifier like acetic acid or formic acid to the mobile phase is often effective.[2]

  • Use an End-Capped Column: Employ a column that has been end-capped to minimize the number of free silanol groups available for secondary interactions.

  • Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.

  • Column Maintenance: If the issue persists, consider flushing the column with a strong solvent to remove contaminants or replacing the column if a void is suspected.[3]

Question: My retention times for this compound are drifting or inconsistent. What could be the cause?

Answer:

Retention time variability can compromise the reliability of your results. Common causes include:

  • Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to shifts in retention time.[4]

  • Fluctuations in Column Temperature: Even minor changes in ambient temperature can affect retention times. Using a column oven is highly recommended for stable results.[4]

  • Inadequate Column Equilibration: The column needs to be properly equilibrated with the mobile phase before starting a run. Insufficient equilibration time can cause drifting retention times.[4]

  • Pump Issues: Leaks, air bubbles in the pump, or inconsistent flow rates can all lead to variable retention times.[4]

Troubleshooting Steps:

  • Prepare Fresh Mobile Phase: Always use freshly prepared and degassed mobile phase.[4]

  • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[4]

  • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injecting your samples.

  • Check the HPLC System: Inspect the pump for leaks, purge the system to remove any air bubbles, and verify the flow rate.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point is a reversed-phase method using a C8 or C18 column. A mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like acetic acid is a common choice for phenoxy herbicides. A UV detector set to 270 nm can be used for detection.[5][6]

Q2: How can I improve the resolution between Fenoprop and other components in my sample?

A2: To improve resolution, you can try adjusting the mobile phase composition (e.g., changing the ratio of acetonitrile to water), modifying the pH of the mobile phase, or changing the column to one with a different selectivity.

Q3: What are the expected Limit of Detection (LOD) and Limit of Quantification (LOQ) for Fenoprop analysis by HPLC?

A3: For a validated RP-HPLC method for the parent compound, Fenoprofen, LOD values are in the range of 0.002% to 0.01% and LOQ values are between 0.01% and 0.03%.[5][6] These values can serve as a benchmark for your method development.

Experimental Protocols

Recommended HPLC Method for this compound

This protocol is adapted from a validated method for Fenoprofen Calcium and should serve as a robust starting point for the analysis of this compound.[5][6]

Chromatographic Conditions:

ParameterRecommended Setting
Column C8 (250 x 4.6 mm, 5 µm particle size)
Mobile Phase A Water : Acetic Acid (980:20 v/v)
Mobile Phase B Acetonitrile : Acetic Acid (980:20 v/v)
Gradient A gradient elution may be required for complex samples. Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B.
Flow Rate 1.5 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 20 µL

Sample Preparation:

  • Accurately weigh a suitable amount of the this compound sample.

  • Dissolve the sample in a suitable diluent, such as the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated RP-HPLC method for Fenoprofen, which can be used as a reference for your this compound method validation.[5][6][7]

ParameterResult
**Linearity (R²) **> 0.999
Limit of Detection (LOD) 0.002% - 0.01%
Limit of Quantification (LOQ) 0.01% - 0.03%
Accuracy (% Recovery) 99.4% - 100.8%
Precision (%RSD) < 1.0%

Visualizations

HPLC_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Pathways cluster_2 Corrective Actions cluster_3 Resolution start HPLC Analysis Issue problem Identify Specific Problem (e.g., Peak Tailing, RT Drift) start->problem peak_shape Poor Peak Shape problem->peak_shape Shape Issue rt_drift Retention Time Drift problem->rt_drift Timing Issue resolution Poor Resolution problem->resolution Separation Issue action_peak Adjust Mobile Phase pH Check for Column Overload Inspect Column peak_shape->action_peak action_rt Prepare Fresh Mobile Phase Use Column Oven Check Pump rt_drift->action_rt action_res Optimize Mobile Phase Change Column resolution->action_res end Problem Resolved action_peak->end action_rt->end action_res->end HPLC_Method_Development_Flow cluster_0 Initial Setup cluster_1 Optimization cluster_2 Validation cluster_3 Final Method a Select Column (e.g., C8 or C18) b Prepare Mobile Phase (Acetonitrile, Water, Acid) a->b c Set Initial Conditions (Flow Rate, Temperature, Wavelength) b->c d Inject Standard & Evaluate (Peak Shape, Retention, Resolution) c->d e Adjust Mobile Phase Ratio d->e Suboptimal Separation f Optimize pH d->f Poor Peak Shape g Perform Validation Studies (Linearity, LOD, LOQ, Accuracy, Precision) d->g Acceptable Results e->d f->d h Finalized HPLC Method g->h

References

Troubleshooting Poor Peak Shape in Fenoprop Ethanolamine Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing high-performance liquid chromatography (HPLC) for the analysis of Fenoprop ethanolamine, achieving a sharp, symmetrical peak is critical for accurate quantification and reliable results. Poor peak shape, such as tailing, fronting, or splitting, can indicate a variety of issues within the chromatographic system or with the method itself. This guide provides a structured approach to troubleshooting and resolving these common problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape for this compound, a salt of a weak acid (Fenoprop) and a weak base (ethanolamine), is often due to secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the sample and instrument. The dual nature of this analyte, possessing both acidic and basic properties, makes it susceptible to peak tailing due to interactions with residual silanols on silica-based columns and peak distortion if the mobile phase pH is not adequately controlled.

Q2: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical factor. Fenoprop is an acidic herbicide, while ethanolamine is a basic compound. The pH of the mobile phase will determine the ionization state of both molecules. At a low pH, the ethanolamine moiety will be protonated (positively charged), while the fenoprop moiety will be in its neutral form. Conversely, at a high pH, the fenoprop will be deprotonated (negatively charged), and the ethanolamine will be neutral. Inconsistent ionization during the chromatographic run can lead to broadened or split peaks. It is crucial to operate at a pH that is at least 2 units away from the pKa of both the acidic and basic components to ensure a single, stable ionic form.

Q3: What type of column is best suited for this compound analysis?

A well-deactivated, end-capped C18 or C8 column is a common starting point for reversed-phase chromatography of compounds like this compound.[1] These columns are designed to minimize the interaction of basic compounds with residual silanol groups on the silica surface, which is a primary cause of peak tailing.[1] For more challenging separations, mixed-mode columns that offer a combination of reversed-phase and ion-exchange retention mechanisms can provide improved peak shape and selectivity.[2]

Troubleshooting Guide: Addressing Specific Peak Shape Problems

Poor peak shape can manifest in several ways. Below are common problems and a systematic approach to resolving them.

Problem 1: Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half. This is the most common peak shape issue for amine-containing compounds like this compound.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_column Is the column appropriate and in good condition? start->check_column check_mobile_phase Is the mobile phase pH optimized? check_column->check_mobile_phase No solution_column Use a modern, end-capped C18/C8 column or a mixed-mode column. Consider replacing an old column. check_column->solution_column Yes check_additives Are mobile phase additives being used? check_mobile_phase->check_additives No solution_ph Adjust mobile phase pH to be >2 units away from the pKa of Fenoprop and ethanolamine. Buffer the mobile phase. check_mobile_phase->solution_ph Yes check_sample Is the sample overloaded or improperly prepared? check_additives->check_sample No solution_additives Add a competing base like triethylamine (TEA) to the mobile phase to block active silanol sites. check_additives->solution_additives Yes solution_sample Reduce sample concentration or injection volume. Ensure the sample solvent is compatible with the mobile phase. check_sample->solution_sample Yes

Caption: Troubleshooting workflow for peak tailing.

Detailed Methodologies:

  • Column Selection and Care:

    • Protocol: For routine analysis, a high-purity, base-deactivated, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended. If tailing persists, consider a column with a different stationary phase chemistry, such as one with an embedded polar group or a mixed-mode stationary phase.

    • Column Flushing: Regularly flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained contaminants.

  • Mobile Phase Optimization:

    • pH Adjustment: The pKa of Fenoprop is around 3.1, and the pKa of ethanolamine is approximately 9.5. To ensure consistent ionization and minimize silanol interactions, a mobile phase pH of <3 or >10 would be ideal, but column stability must be considered. A common approach is to use a low pH (e.g., 2.5-3.5) with a suitable buffer (e.g., phosphate or formate) to protonate the ethanolamine and suppress the ionization of silanols.

    • Additive Usage: The addition of a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites on the stationary phase, thereby improving the peak shape of basic analytes.

Quantitative Data Summary: Effect of Mobile Phase Additive on Peak Asymmetry

Mobile Phase CompositionTailing Factor (Tf)
50:50 Acetonitrile:Water2.1
50:50 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.8)1.5
50:50 Acetonitrile:Water with 0.1% Formic Acid and 0.1% TEA1.1

Note: These are representative values and may vary depending on the specific column and HPLC system.

Problem 2: Peak Fronting

Peak fronting, where the front half of the peak is broader than the back half, is less common for amine compounds but can occur.

Logical Relationship for Peak Fronting Causes

fronting Peak Fronting overload Sample Overload fronting->overload solvent Incompatible Sample Solvent fronting->solvent column_issue Column Collapse or Void fronting->column_issue

Caption: Common causes of peak fronting.

Experimental Protocols:

  • Sample Overload Study:

    • Protocol: Prepare a series of dilutions of your this compound standard (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL). Inject each concentration and observe the peak shape. If the fronting improves at lower concentrations, the original sample was overloaded.

    • Solution: Reduce the sample concentration or the injection volume.

  • Sample Solvent Compatibility Check:

    • Protocol: Dissolve the this compound standard in the initial mobile phase composition. If the peak shape improves compared to dissolving it in a stronger solvent (e.g., 100% acetonitrile), the original sample solvent was too strong.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Problem 3: Split Peaks

Split peaks can be one of the more challenging issues to diagnose as they can stem from instrumental problems, chemical effects, or column issues.

Decision Tree for Troubleshooting Split Peaks

split_peak Split Peak Observed all_peaks Are all peaks in the chromatogram split? split_peak->all_peaks instrument_issue Check for blocked frit, void in column, or leak in the flow path. all_peaks->instrument_issue Yes single_peak Is it only the this compound peak? all_peaks->single_peak No chemical_effect Possible co-eluting impurity or on-column degradation. Investigate sample purity and stability. single_peak->chemical_effect Yes

Caption: Decision tree for diagnosing split peaks.

Experimental Protocols:

  • System Check:

    • Protocol: If all peaks are splitting, this suggests a problem before the separation occurs. Systematically check for leaks from the injector to the detector. Reverse flush the column to try and dislodge any blockage in the inlet frit.

    • Solution: Replace the column inlet frit or the column itself if a void is suspected. Ensure all fittings are secure.

  • Sample Purity and Stability:

    • Protocol: If only the analyte peak is split, it could be due to a co-eluting impurity or on-column degradation. Analyze a fresh, high-purity standard. Consider injecting the sample at a lower temperature to see if the splitting resolves, which might indicate degradation.

    • Solution: Improve the sample preparation process to remove impurities. If degradation is suspected, investigate the stability of this compound under the analytical conditions.

By following this structured troubleshooting guide, researchers can systematically diagnose and resolve issues of poor peak shape in the chromatography of this compound, leading to more accurate and reliable analytical results.

References

Fenoprop ethanolamine degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential degradation of fenoprop ethanolamine during sample preparation.

Troubleshooting Guides

Issue 1: Low Recovery of Fenoprop

Low recovery of fenoprop is a common issue that can arise from several factors during sample preparation. The underlying cause is often related to the chemical properties of fenoprop and its ethanolamine salt, particularly its pH-dependent solubility.

Possible Causes and Solutions:

Possible Cause Recommended Action Explanation
Incorrect Sample pH Ensure the sample pH is adjusted appropriately for the extraction method. For solid-phase extraction (SPE) with a reversed-phase sorbent, acidify the sample to a pH of 2-3. For liquid-liquid extraction (LLE) into an organic solvent, also acidify to pH 2-3.Fenoprop is an acidic herbicide. At low pH, it exists in its less polar, protonated (acid) form, which is more readily extracted from aqueous solutions by organic solvents or retained on reversed-phase SPE cartridges. At neutral or high pH, it is in its anionic (salt) form, which is more water-soluble and will not be efficiently extracted.[1][2][3][4]
Incomplete Dissociation of the Ethanolamine Salt Before extraction, ensure the sample is adequately acidified and mixed to allow for the complete dissociation of the this compound salt into fenoprop acid.The ethanolamine salt is water-soluble.[5] For efficient extraction of fenoprop into an organic phase or onto a solid phase, it must be converted to the less soluble acid form.
Suboptimal Extraction Solvent For LLE, use a water-immiscible organic solvent that effectively solubilizes fenoprop acid, such as diethyl ether or dichloromethane. Ensure the solvent is of high purity.The choice of solvent is critical for efficient partitioning of the analyte from the aqueous phase to the organic phase.
Analyte Loss During Solvent Evaporation If a solvent evaporation step is used to concentrate the extract, perform it at a low temperature (e.g., < 40°C) and under a gentle stream of nitrogen. Avoid evaporating to complete dryness.Fenoprop, particularly in its esterified form (if derivatized), can be volatile. Excessive heat can lead to loss of the analyte.
Adsorption to Glassware or Apparatus Silanize glassware to reduce active sites where the acidic fenoprop molecule can adsorb. Rinsing glassware with a dilute acid solution before use can also help.[6]The carboxylic acid group of fenoprop can interact with basic sites on glass surfaces, leading to analyte loss.
Issue 2: Inconsistent or Irreproducible Results

Variability in results can be frustrating and can compromise the validity of your data. The key to resolving this is to systematically evaluate each step of your sample preparation workflow.

Possible Causes and Solutions:

Possible Cause Recommended Action Explanation
pH Fluctuation Use appropriate buffers to maintain a stable pH throughout the extraction process. Verify the pH of each sample before proceeding.Small variations in pH can significantly impact the extraction efficiency of fenoprop, leading to inconsistent recoveries.[1][2]
Sample Matrix Effects For complex matrices (e.g., soil, tissue), a more rigorous cleanup step may be necessary. Consider using techniques like gel permeation chromatography (GPC) or additional SPE cartridges to remove interferences.[6]Co-extracted matrix components can interfere with the analysis, leading to ion suppression in LC-MS or interfering peaks in GC.
Inconsistent Sample Handling Standardize all sample handling procedures, including mixing times, temperatures, and volumes of reagents used.Consistency is key to reproducibility. Ensure all samples are treated identically.
Degradation During Storage Store samples and extracts at low temperatures (e.g., 4°C for short-term, -20°C for long-term) and in the dark to prevent microbial degradation and photodegradation.[7][8][9]Fenoprop can be susceptible to degradation over time, especially if not stored properly.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it behave in solution?

A1: this compound is the salt formed from the acidic herbicide fenoprop and the base ethanolamine. This salt form increases the water solubility of fenoprop, making it easier to formulate in aqueous solutions.[5][10] In an aqueous solution, the salt dissociates into the fenoprop anion and the ethanolamine cation. The equilibrium between the fenoprop anion and its corresponding acid is pH-dependent.

Q2: At what pH is fenoprop most stable during sample preparation?

A2: Fenoprop acid is generally stable to hydrolysis. However, extreme pH values, especially when combined with high temperatures, can potentially lead to degradation. For extraction purposes, a pH of 2-3 is typically used to convert fenoprop to its acid form.[1][4] It is important to minimize the time samples are held at extreme pH values and at elevated temperatures.

Q3: Can the ethanolamine portion of the salt interfere with the analysis?

A3: For most chromatographic techniques like LC-MS or GC-MS, the ethanolamine cation is unlikely to interfere with the detection of the fenoprop anion or its derivatives. The chromatographic separation and the mass spectrometric detection are highly selective for the target analyte.

Q4: My samples are stored for a few days before I can process them. What precautions should I take?

A4: To prevent degradation during storage, samples should be kept in the dark to avoid photodegradation.[8] They should also be refrigerated at 4°C or frozen at -20°C to inhibit microbial activity that could degrade the fenoprop.[7][9]

Q5: I am seeing extraneous peaks in my chromatogram. What could be the cause?

A5: Extraneous peaks can originate from several sources, including impurities in the solvents or reagents, contamination from the sample matrix, or degradation products of fenoprop. If you suspect degradation, potential products could include 2,4,5-trichlorophenol. A thorough cleanup of your extract using techniques like solid-phase extraction can help remove many interfering compounds.[6]

Experimental Protocols

Protocol 1: Extraction of Fenoprop from Water Samples

This protocol is a general guideline for the extraction of fenoprop from water for analysis by LC-MS/MS.

  • Sample Preservation: Store water samples at 4°C in the dark.

  • pH Adjustment: For a 100 mL water sample, add a sufficient amount of a strong acid (e.g., hydrochloric acid) to adjust the pH to 2-3. Verify with a pH meter.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water (at pH 2-3).

    • Load the acidified water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the fenoprop from the cartridge with 5-10 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the residue in a small, known volume of mobile phase for injection into the LC-MS/MS system.

Protocol 2: Extraction of Fenoprop from Soil Samples

This protocol outlines a general procedure for the extraction of fenoprop from soil for LC-MS/MS analysis.

  • Sample Preparation: Homogenize the soil sample and weigh out a representative portion (e.g., 10 g).

  • Extraction:

    • To the soil sample, add 20 mL of an extraction solvent mixture, such as acetonitrile with 1% formic acid.[11]

    • Sonicate the sample for 15-20 minutes or shake vigorously for 1 hour.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction with a fresh portion of the extraction solvent.

    • Combine the supernatants.

  • Cleanup (if necessary):

    • The combined extract may be cleaned up using a suitable SPE cartridge (e.g., a polymeric sorbent or an amino-propyl bonded silica).

  • Concentration and Reconstitution:

    • Evaporate the solvent from the extract under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the residue in a known volume of mobile phase for analysis.

Visualizations

This compound Dissociation and Extraction Workflow

G cluster_0 Aqueous Sample cluster_1 Sample Preparation cluster_2 Analysis A This compound Salt (Water Soluble) B Fenoprop Anion + Ethanolamine Cation A->B Dissociation in Water C Acidification (pH 2-3) B->C D Fenoprop Acid (Less Water Soluble) C->D E Solid-Phase or Liquid-Liquid Extraction D->E F Concentration & Reconstitution E->F G LC-MS/MS Analysis F->G

Caption: Workflow for Fenoprop Extraction.

Potential Degradation Pathways for Fenoprop

G Fenoprop Fenoprop Photodegradation Photodegradation (UV Light) Fenoprop->Photodegradation Microbial_Degradation Microbial Degradation Fenoprop->Microbial_Degradation Degradation_Products Degradation Products (e.g., 2,4,5-trichlorophenol) Photodegradation->Degradation_Products Microbial_Degradation->Degradation_Products Hydrolysis_Ester Ester Hydrolysis (if ester form is present) Hydrolysis_Ester->Fenoprop

Caption: Fenoprop Degradation Pathways.

References

Technical Support Center: Fenoprop Ethanolamine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry analysis of Fenoprop ethanolamine, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: Matrix effects are the alteration of ionization efficiency for this compound due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either signal suppression (a decrease in the analyte signal) or signal enhancement (an increase in the analyte signal), ultimately affecting the accuracy and precision of quantification.[2]

Q2: What causes matrix effects?

A2: Matrix effects in LC-MS/MS analysis are primarily caused by competition between the analyte (this compound) and co-eluting matrix components for ionization in the mass spectrometer's ion source.[1] This competition can affect the efficiency of droplet formation and ion evaporation in electrospray ionization (ESI), leading to inaccurate measurements.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: To assess matrix effects, you can compare the signal response of a standard solution of this compound in a pure solvent with the response of a standard spiked into a blank matrix extract (a sample that does not contain the analyte). A significant difference in signal intensity indicates the presence of matrix effects.

Q4: What are the common strategies to minimize or compensate for matrix effects?

A4: Several strategies can be employed to mitigate matrix effects:

  • Sample Preparation: Thorough cleanup of the sample extract to remove interfering matrix components is crucial.

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from interfering compounds can reduce matrix effects.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can help to compensate for matrix effects.

  • Internal Standards: Using a stable isotope-labeled internal standard that co-elutes with this compound can effectively compensate for signal suppression or enhancement.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound mass spectrometry analysis.

Problem Possible Cause Recommended Solution
Poor Signal Response or High Signal Suppression High concentration of co-eluting matrix components.1. Improve Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interferences. 2. Optimize Chromatography: Adjust the LC gradient or change the column to better separate this compound from matrix components. 3. Dilute the Sample: A 5-fold dilution can significantly reduce ion suppression.[2]
Inconsistent or Irreproducible Results Variable matrix effects between samples.1. Use Matrix-Matched Calibrants: Prepare calibration standards in a representative blank matrix to ensure consistency. 2. Employ an Internal Standard: A stable isotope-labeled internal standard is highly recommended to correct for variations.
Signal Enhancement Leading to Overestimation Co-eluting matrix components enhancing the ionization of this compound.1. Modify Chromatographic Conditions: Alter the mobile phase composition or gradient to change the elution profile of interfering compounds. 2. Evaluate Different Ionization Modes: If possible, test different ionization polarities (positive vs. negative) as one may be less susceptible to enhancement.
Peak Tailing or Broadening Matrix components interfering with the chromatography.1. Check for Column Overloading: Inject a smaller volume of the sample extract. 2. Implement a Guard Column: This can help protect the analytical column from strongly retained matrix components.

Experimental Protocols

Example Protocol: Analysis of Arylphenoxypropionic Herbicides in Water by LC-MS

This protocol is adapted from a method for the analysis of arylphenoxypropionic herbicides, a class of compounds that includes Fenoprop.[3]

1. Sample Preparation (Solid-Phase Extraction):

  • Pass 1 liter of the water sample through a 0.5-g graphitized carbon black (GCB) extraction cartridge.

  • Elute the analytes from the cartridge with an appropriate organic solvent.

  • Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase.

2. LC-MS Analysis:

  • Column: C18 reversed-phase column (4.6 mm I.D.).

  • Mobile Phase: A gradient of acetonitrile and water, both containing an acidic modifier (e.g., formic acid) to improve peak shape and ionization.

  • Flow Rate: 1 mL/min.

  • Injection Volume: 20 µL.

  • MS Detection: Electrospray ionization (ESI) in negative ion mode is often suitable for acidic herbicides.[3] Monitor the appropriate precursor and product ions for Fenoprop.

Quantitative Data Summary

The following table summarizes recovery data for arylphenoxypropionic herbicides from a water matrix, which can be indicative of the expected performance for Fenoprop analysis.[3]

AnalyteRecovery (%)
Herbicide A>91%
Herbicide B>91%
Herbicide C>91%

Visualizations

Troubleshooting Workflow for Matrix Effects

TroubleshootingWorkflow start Inaccurate or Irreproducible Results check_matrix_effects Assess Matrix Effects (Post-extraction spike vs. Solvent standard) start->check_matrix_effects matrix_effects_present Significant Matrix Effects Detected? check_matrix_effects->matrix_effects_present no_matrix_effects No Significant Matrix Effects matrix_effects_present->no_matrix_effects No improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) matrix_effects_present->improve_cleanup Yes end Method Optimization Complete no_matrix_effects->end optimize_lc Optimize LC Method (e.g., Gradient, Column) improve_cleanup->optimize_lc dilute_sample Dilute Sample Extract optimize_lc->dilute_sample use_mmc Use Matrix-Matched Calibration dilute_sample->use_mmc use_is Use Internal Standard use_mmc->use_is use_is->check_matrix_effects Re-assess

Caption: A logical workflow for identifying and mitigating matrix effects.

General Experimental Workflow for this compound Analysis

ExperimentalWorkflow sample_collection Sample Collection (e.g., Water, Soil) sample_prep Sample Preparation (Extraction & Cleanup) sample_collection->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (ESI Negative Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification & Confirmation) ms_detection->data_analysis results Final Results data_analysis->results

Caption: A typical experimental workflow for Fenoprop analysis.

References

Preventing contamination in Fenoprop ethanolamine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination during experiments with Fenoprop ethanolamine salt.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering step-by-step solutions to help you identify and resolve the source of contamination.

Issue 1: Inconsistent or Unexpectedly Low Bioactivity of this compound Solution

Possible Cause: Degradation of the this compound salt due to improper storage or handling. The stability of phenoxy herbicides can be influenced by factors such as pH, temperature, and light exposure.[1]

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the solid this compound salt and its solutions are stored in a cool, dark, and dry place.[1] Emulsifiable concentrates of similar Fenoprop esters have shelf lives of one to three years, suggesting that stability is a key consideration.

  • Check Solution pH: The pH of your experimental medium can affect the stability of the herbicide. The rate of degradation of phenoxy herbicides in soil and water is dependent on pH.[2] For instance, ester forms of phenoxy acids are more susceptible to hydrolysis in alkaline conditions.[2]

  • Prepare Fresh Solutions: If there is any doubt about the age or storage conditions of your stock solution, prepare a fresh solution from the solid compound.

  • Calibrate Instruments: Ensure that all equipment used for measuring and dispensing the herbicide and other reagents are properly calibrated.

Issue 2: Presence of Unidentified Peaks in Chromatographic Analysis (e.g., HPLC, GC-MS)

Possible Cause: Contamination of the sample with impurities from solvents, glassware, or cross-contamination from other experiments. The main degradation products of chlorophenoxy herbicides are the corresponding chlorophenols and their nitroderivatives.[3][4][5]

Troubleshooting Steps:

  • Analyze Blanks: Run a blank sample containing only the solvent to check for impurities.

  • Use High-Purity Solvents: Ensure that all solvents used for sample preparation and analysis are of high purity (e.g., HPLC grade).

  • Thoroughly Clean Glassware: Implement a rigorous cleaning protocol for all glassware. This should include washing with an appropriate detergent, followed by rinsing with high-purity water and a final rinse with the solvent to be used.

  • Avoid Cross-Contamination: Use dedicated glassware and equipment for this compound experiments whenever possible. If sharing equipment, ensure it is thoroughly cleaned between uses.

  • Check for Leachates: Plastic containers can leach plasticizers or other chemicals into your solutions. Use glass or other inert containers for storing solutions.

Issue 3: High Variability Between Replicate Experiments

Possible Cause: Inconsistent sample preparation, handling, or the introduction of contaminants at different stages of the experiment.

Troubleshooting Steps:

  • Standardize Protocols: Ensure that all experimental steps, from solution preparation to final analysis, are performed consistently across all replicates.

  • Use Positive and Negative Controls: Include appropriate controls in your experimental design to help identify the source of variability.

  • Minimize Environmental Exposure: Perform experiments in a clean and controlled environment to minimize contamination from dust or aerosols.

  • Proper Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes are dispensed.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for preparing a stock solution of this compound salt?

A1: To prepare a stock solution of this compound salt, use a calibrated analytical balance to weigh the required amount of the solid compound. Dissolve it in a high-purity solvent, such as water, acetone, or a lower alcohol, where amine salts of Fenoprop are known to be soluble.[2][6] Store the stock solution in a tightly sealed glass container in a cool, dark place. It is advisable to prepare fresh solutions regularly, especially for sensitive experiments.

Q2: How can I prevent cross-contamination when working with other herbicides in the same lab?

A2: To prevent cross-contamination, it is crucial to use separate sets of glassware, pipettes, and other equipment for each herbicide. If this is not feasible, a stringent cleaning protocol must be followed. This includes washing with a suitable detergent, rinsing thoroughly with high-purity water, and then rinsing with the solvent to be used in the next experiment. Running blank samples between experiments can help verify the cleanliness of your equipment.

Q3: What are the common degradation products of Fenoprop that I should be aware of?

A3: The primary degradation products of chlorophenoxy herbicides like Fenoprop are the corresponding chlorophenols.[3][4][5] Under certain environmental conditions, nitrated derivatives of these chlorophenols can also be formed.[3][4] When troubleshooting, it is important to consider the possibility of these degradation products interfering with your analysis.

Q4: What type of analytical method is most suitable for detecting this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is a common and effective method for the analysis of phenoxy herbicides.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring a derivatization step.[7] The choice of method will depend on the specific requirements of your experiment, such as the required sensitivity and the complexity of the sample matrix.

Data Presentation

Table 1: Solubility of Fenoprop Amine Salts

SolventSolubilityReference
WaterSoluble[2][6]
AcetoneSoluble[2][6]
Lower AlcoholsSoluble[2][6]
Aromatic HydrocarbonsInsoluble[2][6]
Chlorinated HydrocarbonsInsoluble[2][6]
Non-polar Organic SolventsInsoluble[2][6]

Table 2: Factors Affecting Stability of Fenoprop and Related Herbicides

FactorEffect on StabilityReference
pH Degradation rate is pH-dependent. Esters are more susceptible to hydrolysis in alkaline conditions.[2]
Temperature High temperatures can lead to decomposition.[2]
Light Photodegradation can occur, especially in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound

This protocol is a general guideline. Specific concentrations will depend on the experimental requirements.

Materials:

  • This compound salt (analytical standard grade)

  • High-purity solvent (e.g., deionized water, HPLC-grade acetone, or ethanol)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Spatula

  • Weighing paper

Procedure:

  • Accurately weigh the desired amount of this compound salt using an analytical balance.

  • Carefully transfer the weighed solid into a clean, dry volumetric flask of the appropriate size.

  • Add a small amount of the chosen solvent to the flask to dissolve the solid.

  • Gently swirl the flask to ensure complete dissolution. A sonicator can be used to aid dissolution if necessary.

  • Once the solid is completely dissolved, add more solvent to bring the volume up to the calibration mark on the volumetric flask.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a properly labeled, amber glass bottle for storage. Store in a cool, dark place.

Mandatory Visualization

Contamination_Troubleshooting_Workflow This compound Contamination Troubleshooting start Unexpected Experimental Result check_bioactivity Inconsistent or Low Bioactivity? start->check_bioactivity check_chromatography Unidentified Chromatographic Peaks? start->check_chromatography check_variability High Replicate Variability? start->check_variability degradation Suspect Degradation check_bioactivity->degradation Yes contamination Suspect Contamination check_chromatography->contamination Yes inconsistency Suspect Inconsistent Procedure check_variability->inconsistency Yes solve_degradation Verify Storage Check pH Prepare Fresh Solution degradation->solve_degradation solve_contamination Analyze Blanks Use High-Purity Solvents Clean Glassware Thoroughly contamination->solve_contamination solve_inconsistency Standardize Protocol Use Controls Minimize Exposure inconsistency->solve_inconsistency end Problem Resolved solve_degradation->end solve_contamination->end solve_inconsistency->end

Caption: A flowchart for troubleshooting common issues in this compound experiments.

Auxin_Signaling_Pathway Simplified Auxin (Fenoprop) Signaling Pathway cluster_nucleus Nucleus Auxin Auxin (Fenoprop) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Ub Ubiquitin Aux_IAA->Ub Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Ub->Proteasome Targets for Degradation Proteasome->Aux_IAA Degrades

Caption: A diagram illustrating the auxin signaling pathway, the mechanism of action for Fenoprop.

References

Adjusting pH for optimal Fenoprop ethanolamine activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with Fenoprop ethanolamine. It focuses on the critical aspect of pH adjustment for ensuring optimal chemical activity and stability in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Fenoprop and why is pH important for its activity?

Fenoprop, or 2-(2,4,5-trichlorophenoxy)propionic acid, is a synthetic auxin herbicide.[1][2] It is a weak acid with a pKa of 2.84.[1][2][3][4] This means the pH of the solution dictates the chemical form of the molecule. For optimal activity, Fenoprop needs to be in its non-ionized (undissociated) form to effectively penetrate the waxy cuticle of plant leaves. At a pH below its pKa, the neutral form predominates. At a pH above its pKa, it exists primarily as an anion (dissociated form), which is less readily absorbed by the plant tissue.

Q2: What is the optimal pH range for a this compound solution?

The optimal pH for a Fenoprop spray solution is generally in the weakly acidic range, typically between 4.0 and 6.5. In this range, a significant portion of the Fenoprop remains in its more absorbable, non-ionized form, while the ethanolamine salt ensures it remains dissolved in the solution.

Q3: What happens if the pH of my solution is too high (alkaline)?

If the pH is too high (e.g., above 7.0), Fenoprop will be almost entirely in its anionic (salt) form.[3] This form is highly water-soluble but has poor absorption through the plant cuticle, leading to a significant reduction in herbicidal efficacy. Additionally, alkaline conditions can promote the degradation of some active ingredients, a process known as alkaline hydrolysis.[5]

Q4: What happens if the pH is too low (strongly acidic)?

While a lower pH favors the non-ionized form, making the solution too acidic (e.g., pH < 4.0) can cause problems. Fenoprop in its acidic form has very low water solubility (71 mg/L).[1] This can lead to the active ingredient precipitating out of the solution, making it unavailable for uptake and potentially clogging equipment.

Troubleshooting Guide

Issue 1: Reduced or inconsistent herbicidal activity in my experiment.

  • Potential Cause: The pH of your spray solution may be too high (alkaline). Hard water, which is often alkaline and contains high levels of calcium and magnesium, can raise the pH of your mixture.

  • Solution:

    • Measure the pH of your water source before mixing.

    • Measure the pH of the final solution.

    • If the pH is above 6.5, use a pH-lowering adjuvant (buffer) to adjust the solution into the optimal 4.0-6.5 range. Always follow the adjuvant manufacturer's instructions.

Issue 2: My this compound solution appears cloudy or has formed a precipitate.

  • Potential Cause: The pH of your solution may be too low, causing the Fenoprop to convert from its soluble salt form to its less soluble acid form and precipitate out.

  • Solution:

    • Check the pH of the solution. If it is below 4.0, the acidity is likely the cause.

    • This can happen if an excessive amount of an acidifying buffer was added.

    • Prepare a new solution, carefully monitoring the pH and adding the buffering agent gradually until the target range is achieved. Do not add the active ingredient to a highly acidic solution; buffer the water first.

Issue 3: I see a loss of activity when tank-mixing this compound with other compounds.

  • Potential Cause: Other chemicals in the tank mix may be altering the solution's pH to a suboptimal level. Some fertilizers or other pesticides are formulated in alkaline carriers.

  • Solution:

    • Perform a "jar test" with all components you intend to mix to check for physical compatibility and pH changes.

    • Measure the pH of the final mixture.

    • Adjust the final tank mix pH using appropriate buffering agents to bring it back into the optimal range for Fenoprop activity. Most herbicides perform best in a slightly acidic solution.[5]

Data Presentation

Table 1: Influence of pH on the Dissociation of Fenoprop (pKa = 2.84)

This table illustrates the percentage of Fenoprop present in its absorbable (non-ionized) and less absorbable (ionized) forms at different pH values.

pH of Solution% Non-ionized Form (Absorbable)% Ionized Form (Less Absorbable)
2.087.7%12.3%
2.84 (pKa) 50.0% 50.0%
4.06.5%93.5%
5.00.7%99.3%
6.00.1%99.9%
7.0< 0.1%> 99.9%

Calculations are based on the Henderson-Hasselbalch equation.

Experimental Protocols

Protocol: Preparation and pH Adjustment of a this compound Working Solution

  • Materials:

    • This compound concentrate

    • Deionized or distilled water

    • Calibrated pH meter

    • pH-adjusting agent (e.g., a commercial buffer or a dilute solution of a suitable acid like citric acid)

    • Volumetric flasks and pipettes

    • Magnetic stirrer and stir bar

    • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

  • Procedure:

    • Fill a clean container with approximately 80% of the final required volume of water.

    • Place the container on a magnetic stirrer and begin gentle agitation.

    • Measure the initial pH of the water using the calibrated pH meter.

    • If adjustment is needed, slowly add the pH-adjusting agent dropwise while monitoring the pH. Continue until the water is buffered to the target pH range (e.g., 5.5 - 6.0).

    • Once the target pH is stable, add the required volume of this compound concentrate to the water using a calibrated pipette.

    • Add water to reach the final desired volume and allow the solution to mix for 5-10 minutes.

    • Measure and record the final pH of the solution to ensure it remains within the target range.

Visualizations

Fenoprop_pH_Adjustment_Workflow start Start: Prepare Solution add_water 1. Add 80% of total water volume to tank start->add_water measure_ph1 2. Measure initial water pH add_water->measure_ph1 check_ph Is pH in target range (4.0-6.5)? measure_ph1->check_ph add_buffer 3. Add pH buffer gradually check_ph->add_buffer No add_fenoprop 5. Add Fenoprop Ethanolamine check_ph->add_fenoprop Yes measure_ph2 4. Re-measure pH add_buffer->measure_ph2 measure_ph2->check_ph add_final_water 6. Add remaining water to final volume add_fenoprop->add_final_water final_check 7. Final pH verification and mixing add_final_water->final_check end End: Solution Ready final_check->end

Caption: Workflow for preparing and adjusting the pH of a Fenoprop solution.

Fenoprop_Uptake_Model cluster_solution Spray Solution cluster_cuticle Plant Leaf Cuticle (Waxy Layer) cluster_plant Plant Interior Fenoprop (Anion)\n[COO⁻] Fenoprop (Anion) [COO⁻] penetration Penetration Fenoprop (Anion)\n[COO⁻]->penetration Poorly Crosses (Hydrophilic) Fenoprop (Acid)\n[COOH] Fenoprop (Acid) [COOH] Fenoprop (Acid)\n[COOH]->penetration Readily Crosses (Lipophilic) site_of_action Site of Action penetration->site_of_action ph_high High pH (> pKa) Alkaline ph_high->Fenoprop (Anion)\n[COO⁻] Favors Ionized Form ph_low Low pH (< pKa) Acidic ph_low->Fenoprop (Acid)\n[COOH] Favors Non-Ionized Form

Caption: Effect of pH on Fenoprop's form and its uptake through the plant cuticle.

References

Technical Support Center: Fenoprop Ethanolamine Photostability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fenoprop ethanolamine. The information is designed to address common challenges encountered during experimental studies of its photostability and degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure relate to its stability?

Fenoprop is a phenoxy herbicide, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid.[1] It acts as a synthetic auxin, a type of plant growth regulator.[1][2] "this compound" refers to the salt formed between the acidic fenoprop and the base ethanolamine. This salt form generally increases the aqueous solubility of the compound. The photostability of the molecule is primarily determined by the fenoprop structure, which contains a trichlorophenoxy ring system that can absorb UV light and is susceptible to photodegradation.

Q2: I am observing rapid degradation of my this compound solution in the lab, even under ambient light. Is this expected?

  • Wavelength and Intensity of Light: Exposure to direct sunlight or high-intensity artificial light, especially in the UV spectrum, can accelerate degradation.

  • Solvent: The solvent system can influence the rate of photodegradation. Photosensitizers present in the solvent can also increase the degradation rate.

  • Presence of Oxidizing Agents: Oxidants can contribute to the degradation of both fenoprop and the ethanolamine counter-ion.

Q3: What are the likely degradation products of this compound upon exposure to light?

The primary photodegradation pathway for fenoprop likely involves the cleavage of the ether bond connecting the propionic acid side chain to the trichlorophenoxy ring. This would result in the formation of 2,4,5-trichlorophenol. Further degradation of the aromatic ring can also occur, leading to the formation of various chlorinated and non-chlorinated organic compounds. The ethanolamine portion of the salt may undergo oxidative degradation, especially in the presence of reactive oxygen species generated during photolysis.

Q4: My analytical results for this compound are inconsistent. What could be the cause?

Inconsistent analytical results can stem from several sources. When analyzing fenoprop and its degradation products, consider the following:

  • Sample Preparation: Incomplete extraction from complex matrices can lead to variable results. Ensure your sample preparation method is validated for efficiency and reproducibility.[3]

  • Analytical Technique: While techniques like LC/UV can be used, they may lack the sensitivity and selectivity required for complex samples. LC/MS/MS is a more robust method for the accurate quantification of fenoprop and its metabolites at low concentrations.[4]

  • Derivatization (for GC analysis): If using Gas Chromatography (GC), derivatization of the acidic fenoprop is necessary. Incomplete or inconsistent derivatization will lead to poor results.[5]

  • Matrix Effects: Co-extracted substances from the sample matrix can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.[3]

Troubleshooting Guides

Issue 1: Unexpectedly Fast Degradation of this compound in Solution
Potential Cause Troubleshooting Step
High-Intensity Light Exposure Protect solutions from light by using amber glassware or covering containers with aluminum foil. Conduct experiments under controlled and documented light conditions.
Presence of Photosensitizers Use high-purity (e.g., HPLC grade) solvents to minimize contaminants that could act as photosensitizers.
Incorrect pH The pH of the solution can affect the stability of the compound. Buffer your solutions to a pH relevant to your experimental conditions and monitor it throughout the experiment.
Reactive Oxygen Species If working with systems that may generate reactive oxygen species (e.g., certain cell cultures), consider adding antioxidants to a control sample to assess their impact on stability.
Issue 2: Difficulty in Identifying and Quantifying Degradation Products
Potential Cause Troubleshooting Step
Inadequate Analytical Sensitivity Switch to a more sensitive analytical method such as LC-MS/MS or UPLC-MS/MS for trace-level detection and quantification of degradation products.[3][6][7]
Co-elution of Analytes Optimize the chromatographic method (e.g., gradient, column chemistry) to achieve better separation of the parent compound and its degradation products.
Lack of Reference Standards If possible, obtain certified reference standards for expected degradation products (e.g., 2,4,5-trichlorophenol) to confirm their identity and enable accurate quantification.
Complex Sample Matrix Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering matrix components before analysis.[4]

Quantitative Data Summary

The following table provides a template for summarizing key photostability data for this compound from your experiments.

Parameter Value Experimental Conditions
Photodegradation Half-Life (t½) e.g., X hoursSpecify light source, intensity, wavelength, temperature, and solvent.
Quantum Yield (Φ) e.g., YSpecify irradiation wavelength.
Major Degradation Product(s) e.g., 2,4,5-trichlorophenolInclude percentage of total degradation.
Minor Degradation Product(s) e.g., Compound ZInclude percentage of total degradation.

Experimental Protocols

Protocol 1: Photostability Testing of this compound in Aqueous Solution
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and store it in the dark at 4°C.

  • Preparation of Working Solutions: Dilute the stock solution with the desired aqueous buffer to the final experimental concentration.

  • Experimental Setup:

    • Transfer the working solution to quartz cuvettes or other photochemically transparent vessels.

    • Place the samples in a photostability chamber equipped with a calibrated light source (e.g., a xenon lamp with filters to simulate sunlight).

    • Maintain a constant temperature using a water bath or other temperature control system.

    • Include a "dark" control sample wrapped in aluminum foil to monitor for degradation not caused by light.

  • Sample Collection: At specified time intervals, withdraw aliquots from the light-exposed and dark control samples.

  • Analysis: Analyze the samples immediately or store them at -20°C in the dark until analysis. Use a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound and its degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.

Protocol 2: Analysis of Fenoprop and its Degradation Products by LC-MS/MS
  • Sample Preparation:

    • For liquid samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification.

    • For solid samples, perform a solid-liquid extraction (e.g., Soxhlet extraction) followed by a cleanup step using solid-phase extraction (SPE).[4]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.[7]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is highly sensitive for phenoxy herbicides.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions:

      • Fenoprop: Select appropriate precursor and product ions (to be determined by direct infusion of a standard).

      • 2,4,5-Trichlorophenol: Select appropriate precursor and product ions.

  • Quantification: Create a calibration curve using certified reference standards for fenoprop and any available degradation products.

Visualizations

Fenoprop_Degradation_Pathway Fenoprop_Ethanolamine This compound Fenoprop Fenoprop Anion Fenoprop_Ethanolamine->Fenoprop In solution Ethanolamine Ethanolamine Cation Fenoprop_Ethanolamine->Ethanolamine In solution Trichlorophenol 2,4,5-Trichlorophenol Fenoprop->Trichlorophenol Ether bond cleavage Light Light (hv) Light->Fenoprop Degradation_Products Further Degradation Products Trichlorophenol->Degradation_Products

Caption: Proposed photodegradation pathway for this compound.

Experimental_Workflow start Start: Prepare Fenoprop Ethanolamine Solution photostability Expose to Controlled Light Source start->photostability dark_control Dark Control (No Light Exposure) start->dark_control sampling Collect Samples at Time Intervals photostability->sampling dark_control->sampling analysis Analyze by LC-MS/MS sampling->analysis data Determine Degradation Rate and Identify Products analysis->data end End: Report Results data->end Troubleshooting_Logic issue Issue: Inconsistent Analytical Results check_prep Review Sample Preparation Protocol issue->check_prep check_method Evaluate Analytical Method issue->check_method check_matrix Investigate Matrix Effects issue->check_matrix solution1 Optimize Extraction and Cleanup check_prep->solution1 solution2 Switch to LC-MS/MS or Optimize Separation check_method->solution2 solution3 Use Matrix-Matched Calibrants check_matrix->solution3

References

Technical Support Center: Optimizing Fenoprop Ethanolamine Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the efficient extraction of Fenoprop ethanolamine from plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the first critical step when extracting this compound from plant samples?

A1: The first and most critical step is the acidification of your sample. This compound is a salt, making it soluble in water. To efficiently extract it into an organic solvent, you must first convert it to its acidic form, Fenoprop acid. This is achieved by acidifying your homogenized plant sample to a pH of less than 2.[1][2] This protonates the carboxylate group, making the molecule less polar and thus more soluble in organic solvents.

Q2: Which extraction technique is best for this compound from plants: LLE, SPE, or QuEChERS?

A2: The "best" technique depends on your specific needs, such as sample throughput, desired level of cleanliness, and available equipment.

  • Liquid-Liquid Extraction (LLE) is a classic and effective method, particularly for a smaller number of samples. It is good for initial cleanup and concentration.

  • Solid-Phase Extraction (SPE) offers a higher degree of selectivity and can produce cleaner extracts, which is beneficial for sensitive analytical instruments. It is well-suited for removing interfering matrix components.[3][4][5]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a high-throughput technique ideal for analyzing a large number of samples. It's a streamlined approach that combines extraction and cleanup in one process.[6][7][8]

Q3: What are the most effective solvents for extracting Fenoprop acid?

A3: Acetonitrile is a highly effective and commonly used solvent, especially in the QuEChERS method, as it is efficient in extracting a wide range of pesticides and is easily separated from water.[9] Other effective solvents for phenoxy acid herbicides include ethyl acetate, methanol, and dichloromethane. The choice of solvent can impact the co-extraction of matrix components.[10][11]

Q4: How does temperature affect the extraction efficiency of Fenoprop?

A4: Increasing the extraction temperature can enhance the recovery of Fenoprop. For some herbicides, recoveries have been shown to increase as the temperature is raised from 30°C to 60°C. However, at temperatures above 60°C-80°C, the recovery may decrease due to the potential for degradation of the analyte.[7][12][13][14] It is crucial to optimize the temperature for your specific matrix and analyte.

Troubleshooting Guide

Problem: Low Recovery of Fenoprop

Possible Cause Solution
Incomplete conversion of ethanolamine salt to acid form. Ensure the pH of the homogenized sample is less than 2. Use a pH meter for accurate measurement.[1]
Suboptimal extraction solvent. Acetonitrile is a good starting point. Consider trying ethyl acetate or a mixture of solvents. The choice can be matrix-dependent.[10][11]
Insufficient mixing/shaking during extraction. Ensure vigorous shaking for the recommended time (e.g., 1 minute for QuEChERS) to maximize the interaction between the sample and the solvent.[6]
Analyte loss during solvent evaporation. If a solvent evaporation step is used, avoid high temperatures and harsh nitrogen streams. The addition of a small amount of a high-boiling point "keeper" solvent can help.
Degradation of Fenoprop. Fenoprop is a phenoxy herbicide and can be susceptible to degradation under certain conditions. Ensure that the extraction and cleanup steps are performed in a timely manner and that extracts are stored properly, typically at low temperatures and protected from light.

Problem: High Matrix Effects in LC-MS/MS Analysis

Possible Cause Solution
Co-elution of matrix components with Fenoprop. Optimize the chromatographic conditions to improve the separation of Fenoprop from interfering compounds. This may involve adjusting the mobile phase gradient or using a different column.[8][15]
Ion suppression or enhancement in the mass spectrometer source. Dilute the final extract to reduce the concentration of matrix components entering the MS. While this may increase the limit of detection, it can significantly improve accuracy.[16]
Insufficient cleanup of the extract. The QuEChERS method includes a dispersive solid-phase extraction (dSPE) cleanup step. Ensure you are using the correct sorbents for your matrix. For pigmented plant tissues (e.g., leaves), graphitized carbon black (GCB) is effective at removing pigments, but use with caution as it can also remove planar analytes like Fenoprop.[6][17][18]
No use of internal standards. The use of a stable isotope-labeled internal standard for Fenoprop is highly recommended to compensate for matrix effects and variations in instrument response.[1]

Quantitative Data Summary

The following tables summarize the expected recovery rates of phenoxy acid herbicides like Fenoprop under various extraction conditions. Please note that actual recoveries will vary depending on the specific plant matrix, concentration of the analyte, and laboratory conditions.

Table 1: Comparison of Extraction Solvents for Phenoxy Herbicides

SolventTypical Recovery Range (%)Notes
Acetonitrile80 - 110Widely used in QuEChERS, good for a broad range of pesticides.[10]
Ethyl Acetate70 - 115Good alternative to acetonitrile, can be more selective.[10]
Methanol70 - 100Effective, but its high polarity may lead to more co-extractives.[11]
Dichloromethane80 - 95Effective in LLE, but is a chlorinated solvent with associated health and safety concerns.

Table 2: Effect of pH on the Extraction of Acidic Herbicides

Sample pHExpected RecoveryRationale
< 2HighThe acidic form of Fenoprop is protonated and non-polar, leading to efficient partitioning into the organic solvent.[1]
3 - 5Moderate to HighRecovery is generally good in the acidic range.
> 7LowIn neutral or alkaline conditions, Fenoprop is in its salt form, which is water-soluble and will remain in the aqueous phase.

Experimental Protocols

Protocol 1: QuEChERS Method (Adapted from AOAC and EN standards)
  • Sample Homogenization: Homogenize 10-15 g of the plant tissue sample. For dry samples, add an appropriate amount of water to achieve at least 80% hydration.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acidified acetonitrile (e.g., with 1% acetic or formic acid).

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube containing MgSO₄ and a cleanup sorbent (e.g., PSA for general cleanup, C18 for lipids, and GCB for pigments).

    • Shake for 30 seconds.

    • Centrifuge at high speed for 2-5 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract for LC-MS/MS analysis. The extract may be diluted or undergo solvent exchange if necessary.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Homogenization and Acidification:

    • Homogenize 10 g of the plant tissue with 20 mL of a water/methanol mixture.

    • Acidify the homogenate to pH < 2 with a suitable acid (e.g., HCl or H₂SO₄).

  • Extraction:

    • Transfer the acidified homogenate to a separatory funnel.

    • Add 30 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Shake vigorously for 1-2 minutes, venting frequently to release pressure.

    • Allow the layers to separate.

    • Collect the organic layer.

    • Repeat the extraction of the aqueous layer with two more 30 mL portions of the organic solvent.

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the extract to remove the sodium sulfate.

    • Evaporate the solvent to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Analysis:

    • Reconstitute the final extract in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)
  • Initial Extraction:

    • Perform an initial extraction of the homogenized and acidified plant tissue with a suitable solvent (e.g., acetonitrile or methanol) as described in the LLE or QuEChERS protocol.

    • Evaporate the initial extract and reconstitute it in a solvent compatible with the SPE cartridge (e.g., acidified water).

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., a C18 or a mixed-mode cation exchange cartridge) by passing 5 mL of methanol followed by 5 mL of acidified water (pH < 2) through it.

  • Sample Loading:

    • Load the reconstituted extract onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of acidified water to remove polar interferences.

    • Dry the cartridge thoroughly under vacuum or with nitrogen.

  • Elution:

    • Elute the Fenoprop from the cartridge with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Analysis:

    • The eluate can be directly analyzed by LC-MS/MS or evaporated and reconstituted in a different solvent if necessary.

Visualizations

Extraction_Workflow General Workflow for this compound Extraction cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis homogenize Homogenize Plant Tissue acidify Acidify to pH < 2 (Converts Salt to Acid) homogenize->acidify add_solvent Add Organic Solvent (e.g., Acetonitrile) acidify->add_solvent Proceed to Extraction shake Vigorously Shake/Vortex add_solvent->shake centrifuge Centrifuge to Separate Phases shake->centrifuge dSPE dSPE (QuEChERS) (PSA, C18, GCB) centrifuge->dSPE QuEChERS Path SPE Solid-Phase Extraction (SPE) centrifuge->SPE SPE Path LLE_wash LLE Back-Extraction centrifuge->LLE_wash LLE Path concentrate Evaporate & Reconstitute dSPE->concentrate SPE->concentrate LLE_wash->concentrate lcms LC-MS/MS Analysis concentrate->lcms

Caption: General workflow for this compound extraction from plant tissues.

Troubleshooting_Guide Troubleshooting Low Recovery of Fenoprop start Low Recovery Detected? check_pH Is sample pH < 2? start->check_pH check_solvent Is solvent appropriate? check_pH->check_solvent Yes solution_pH Action: Re-acidify sample. check_pH->solution_pH No check_shaking Sufficient shaking? check_solvent->check_shaking Yes solution_solvent Action: Test alternative solvent (e.g., ethyl acetate). check_solvent->solution_solvent No check_cleanup Analyte loss during cleanup? check_shaking->check_cleanup Yes solution_shaking Action: Increase shaking time/intensity. check_shaking->solution_shaking No check_degradation Potential for degradation? check_cleanup->check_degradation Yes solution_cleanup Action: Modify cleanup sorbents (e.g., reduce GCB). check_cleanup->solution_cleanup No solution_degradation Action: Process samples quickly, store extracts at low temp. check_degradation->solution_degradation No end_node Re-analyze check_degradation->end_node Yes solution_pH->end_node solution_solvent->end_node solution_shaking->end_node solution_cleanup->end_node solution_degradation->end_node

Caption: Troubleshooting decision tree for low recovery of Fenoprop.

References

Dealing with emulsion formation during Fenoprop ethanolamine extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the liquid-liquid extraction of Fenoprop, particularly when ethanolamine is present in the sample matrix.

Troubleshooting Guide: Emulsion Formation

Emulsions are a common issue in liquid-liquid extractions, appearing as a cloudy or milky layer between the aqueous and organic phases, which can make phase separation difficult and lead to poor recovery of the analyte.[1][2] This is often caused by the presence of surfactant-like molecules that have partial solubility in both phases.[1][3]

Immediate Steps to Break an Emulsion

If an emulsion has formed, consider the following interventions, starting with the least disruptive:

  • Patience is a Virtue: Allow the separation funnel to stand undisturbed for 10-20 minutes. Sometimes, the phases will separate on their own.[4][5]

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking. This can encourage the droplets to coalesce without introducing more energy to stabilize the emulsion.[1]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the mixture.[3][4] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic materials and helping to force the separation of the layers.[1][3]

  • Change the pH: Adjusting the pH of the aqueous phase can sometimes break an emulsion. For Fenoprop, which is an acidic herbicide, ensuring the aqueous phase is sufficiently acidified (pH < 2) will convert its ethanolamine salt to the free acid, promoting its transfer to the organic phase and potentially disrupting the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for breaking emulsions.[1][6] The increased gravitational force will compel the separation of the immiscible layers.

  • Filtration: Pass the emulsified solution through a bed of glass wool or Celite in a filter funnel. These materials can help to physically break up the emulsion.[1][4]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help to break the emulsion.[1][3]

  • Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes help to break an emulsion. However, be cautious of pressure buildup from volatile solvents.

Preventative Measures

It is often easier to prevent an emulsion from forming than to break one.[1]

  • Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases.

  • Pre-treatment of Sample: If your sample is known to be "dirty" or contain a high concentration of surfactants or fats, consider a pre-extraction cleanup step, such as protein precipitation or filtration.

  • Solvent Choice: Chlorinated solvents are sometimes more prone to forming emulsions.[5] If possible, experiment with alternative extraction solvents.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a thick, cloudy layer between my aqueous and organic phases during the extraction of Fenoprop?

A1: You are likely observing an emulsion. This occurs when small droplets of one liquid become dispersed in the other, and is often stabilized by compounds in your sample that act as surfactants.[1][3] During the extraction of the herbicide Fenoprop, especially if it is in an ethanolamine salt form, the sample matrix may contain components that promote emulsion formation when shaken with an organic solvent.

Q2: I added brine, but the emulsion is still not breaking. What should I do next?

A2: If salting out is not effective, you can try other techniques such as centrifugation, which is often the most definitive method.[1][6] Alternatively, you can try filtering the mixture through glass wool or adding a small amount of a different organic solvent to change the characteristics of the organic phase.[1][3][4]

Q3: Can the pH of my aqueous solution contribute to emulsion formation?

A3: Yes. For the extraction of an acidic compound like Fenoprop, the pH of the aqueous phase should be adjusted to be at least 2 pH units below its pKa to ensure it is in its neutral, more organic-soluble form. If the pH is not low enough, the ionized form may contribute to the stability of an emulsion. The pKa of Fenoprop is approximately 2.84.[7]

Q4: Will vigorous shaking improve my extraction efficiency and is it worth the risk of emulsion?

A4: While vigorous shaking increases the surface area between the two phases and can speed up extraction, it also significantly increases the risk of forming a stable emulsion.[1] Gentle, repeated inversions of the separatory funnel are often sufficient for good extraction efficiency without causing problematic emulsions.

Data Presentation

The following table summarizes key physical and chemical properties of Fenoprop and related compounds.

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)logP
FenopropC₉H₇Cl₃O₃269.51181.63.8
EthanolamineC₂H₇NO61.0810.3-1.3

Data sourced from PubChem and other chemical databases.[7][8][9][10][11]

Experimental Protocols

General Protocol for Liquid-Liquid Extraction of Fenoprop

This protocol is a general guideline and may need to be optimized for your specific sample matrix.

  • Sample Preparation: Ensure your aqueous sample containing Fenoprop is in a volume suitable for your separatory funnel.

  • pH Adjustment: Acidify the aqueous sample to a pH of 2 or lower using an acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This converts the Fenoprop ethanolamine salt to its free acid form, which is more soluble in organic solvents.

  • Solvent Addition: Add an appropriate volume of a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Extraction: Stopper the separatory funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize the risk of emulsion formation.[1]

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower layer (organic or aqueous, depending on the solvent density) into a clean flask. If collecting the upper layer, it is good practice to pour it out from the top of the funnel to avoid contamination.

  • Repeat Extraction: For exhaustive extraction, repeat steps 3-6 with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts and dry them using a suitable drying agent (e.g., anhydrous sodium sulfate). The solvent can then be removed under reduced pressure to concentrate the extracted Fenoprop.

Visualizations

Troubleshooting Emulsion Formation Workflow

Emulsion_Troubleshooting start Emulsion Observed patience Let Stand (10-20 min) start->patience resolution Phases Separated patience->resolution Separation Occurs no_resolution Emulsion Persists patience->no_resolution No Separation gentle_agitation Gentle Swirling gentle_agitation->resolution no_resolution2 no_resolution2 gentle_agitation->no_resolution2 No Separation salting_out Add Brine (NaCl) salting_out->resolution no_resolution3 no_resolution3 salting_out->no_resolution3 No Separation centrifugation Centrifuge centrifugation->resolution filtration Filter (Glass Wool/Celite) filtration->resolution no_resolution->gentle_agitation no_resolution2->salting_out no_resolution3->centrifugation no_resolution3->filtration

Caption: A flowchart for troubleshooting emulsion formation.

Mechanism of Emulsion Formation

Emulsion_Formation cluster_0 Initial State cluster_1 Vigorous Shaking cluster_2 Emulsion Formation aqueous_phase Aqueous Phase droplets Organic Droplets in Aqueous Phase organic_phase Organic Phase organic_phase->droplets Dispersion emulsion Stable Emulsion Layer (Surfactants at Interface) droplets->emulsion Stabilization by Surfactants

Caption: The process of emulsion formation during liquid-liquid extraction.

References

Calibration curve issues in Fenoprop ethanolamine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding calibration curve issues encountered during the quantification of Fenoprop and other phenoxy acid herbicides. The principles and protocols described here are based on established analytical methods for pesticide residue analysis, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a non-linear calibration curve?

A1: Non-linear calibration curves are a frequent issue in analytical chemistry. The primary causes can be grouped into several categories:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve.[1][2][3]

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer source, causing either signal suppression or enhancement.[4][5][6][7] This is a significant challenge in LC-MS/MS analysis.[5][6]

  • Chemical and Instrumental Issues: Problems such as analyte degradation, errors in standard preparation, incorrect injection volumes, or issues with the chromatographic separation can all contribute to non-linearity.[1] For some detectors, the linear response range can be limited.[1]

  • Inappropriate Calibration Range: The selected concentration range for your calibration standards may extend beyond the linear dynamic range of the instrument for that specific analyte.[8][9]

Q2: My calibration curve has a high y-intercept. What does this indicate?

A2: A significant y-intercept suggests a response is being detected even when the analyte concentration is zero. This can be caused by:

  • Contamination: The blank sample (solvent or matrix) may be contaminated with the analyte. Check all solvents, reagents, and glassware for purity.[10]

  • Interference: A co-eluting compound from the matrix may have a similar mass-to-charge ratio (m/z) and fragmentation pattern to the analyte, leading to a false positive signal in the blank.[5]

  • Carryover: Residual analyte from a previous high-concentration injection may be carried over in the injection port or column.

Q3: What is an acceptable correlation coefficient (r²) for a calibration curve?

A3: For most bioanalytical and residue analysis methods, a correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[11] Some methods may specify an r² ≥ 0.995.[12] However, it's crucial to also examine the residual plot. A high r² value alone does not guarantee linearity, especially if there is a systematic trend in the residuals.[2][13]

Q4: Should I force my calibration curve through the origin (0,0)?

A4: The decision to force the calibration curve through the origin should be made carefully and be statistically justified.[13] It is generally not recommended unless you have confirmed that there is no significant signal at zero concentration and that the intercept is not statistically different from zero. Forcing a curve through zero when a small, consistent background or interference is present can introduce significant error, especially at lower concentrations.[13]

Troubleshooting Guides

Issue 1: Poor Linearity (Low r² or Non-linear Curve Shape)

This troubleshooting guide will help you diagnose and resolve issues with calibration curve linearity.

G cluster_0 Troubleshooting Poor Linearity Start Poor Linearity Observed (r² < 0.99 or non-linear shape) CheckRange Is the curve flattening at high concentrations? Start->CheckRange YesRange Yes CheckRange->YesRange NoRange No CheckRange->NoRange ReduceConc Reduce concentration of highest standards or narrow the calibration range. YesRange->ReduceConc Indicates detector saturation CheckStandards Prepare fresh calibration standards and re-analyze. NoRange->CheckStandards StillPoor Linearity still poor? CheckStandards->StillPoor YesStillPoor Yes StillPoor->YesStillPoor NoStillPoor No - Issue Resolved StillPoor->NoStillPoor CheckMatrix Analyze standards in solvent vs. matrix. Are curves different? YesStillPoor->CheckMatrix YesMatrix Yes CheckMatrix->YesMatrix NoMatrix No CheckMatrix->NoMatrix UseMatrixMatched Implement matrix-matched calibration or use an internal standard. YesMatrix->UseMatrixMatched Indicates matrix effects CheckInstrument Investigate instrument issues: - Injection volume precision - Column performance - Detector settings - Source cleanliness (MS) NoMatrix->CheckInstrument Indicates instrumental error

Caption: Troubleshooting workflow for poor calibration curve linearity.

Step Action Rationale
1. Evaluate Curve Shape Examine the plot of your calibration curve. If it plateaus at higher concentrations, you are likely saturating the detector.Detector saturation is a common cause of non-linearity for highly concentrated samples.[1][3]
2. Remake Standards Prepare a fresh set of calibration standards from a new stock solution if possible.Errors in serial dilutions or degradation of standard solutions can lead to inaccurate points on the curve.[1]
3. Assess Matrix Effects Prepare two calibration curves: one in a clean solvent and one in a blank sample matrix extract. Compare the slopes.A significant difference in slope indicates that components in the matrix are suppressing or enhancing the analyte signal.[4][5][7]
4. Implement Correction If matrix effects are present, use matrix-matched calibration standards or a stable isotope-labeled internal standard to compensate.These techniques are standard practice to correct for signal variability caused by the sample matrix.[14]
5. Check Instrument If the problem persists with fresh standards in a clean solvent, investigate the analytical instrument for issues with the autosampler, column, or detector.Instrument malfunction, such as inconsistent injection volumes or a dirty MS source, can cause non-linear responses.[1][8]

Experimental Protocols

General Protocol for Phenoxy Herbicide Analysis by LC-MS/MS

This protocol provides a general workflow for the quantification of Fenoprop and other phenoxy herbicides in a sample matrix (e.g., water, soil, biological fluids). Note: This is a template and must be optimized and validated for your specific application and matrix.

G cluster_1 Analytical Workflow SamplePrep 1. Sample Preparation - Homogenize Sample - Spike with Internal Standard Hydrolysis 2. Basic Hydrolysis (Optional) - Adjust pH to ≥12 with KOH - Hydrolyzes ester forms to acid SamplePrep->Hydrolysis Extraction 3. Liquid-Liquid or SPE - Acidify to pH < 2 with Formic Acid - Extract with appropriate solvent Hydrolysis->Extraction Concentration 4. Concentration & Reconstitution - Evaporate solvent - Reconstitute in mobile phase Extraction->Concentration Analysis 5. LC-MS/MS Analysis - Inject sample - Negative ESI Mode Concentration->Analysis Data 6. Data Processing - Integrate peaks - Construct calibration curve - Quantify samples Analysis->Data

Caption: General experimental workflow for phenoxy herbicide analysis.

  • Sample Preparation & Hydrolysis:

    • For solid samples, homogenize thoroughly. For water samples, ensure they are well-mixed.[12][15]

    • To account for any esterified forms of Fenoprop, a hydrolysis step is often necessary. Adjust the sample pH to ≥12 with potassium hydroxide (KOH) and allow it to sit at room temperature.[12][15] This converts the esters to the analyzable acidic form.

  • Extraction:

    • Acidify the sample to a pH of 2-3 using an acid like formic acid. This ensures the phenoxy acid herbicides are in their non-ionized form, which is more amenable to extraction.[12]

    • Perform a liquid-liquid extraction (LLE) with a suitable solvent (e.g., methylene chloride) or use Solid Phase Extraction (SPE) for cleanup and concentration.[15] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also widely used for pesticide residue extraction from various matrices.[16][17]

  • Concentration and Reconstitution:

    • The solvent extract is typically evaporated to dryness under a gentle stream of nitrogen.

    • The residue is then reconstituted in a small, known volume of the initial mobile phase (e.g., 98% water with 0.1% formic acid / 2% acetonitrile with 0.1% formic acid).[18]

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column for separation.[12][18] A typical mobile phase would consist of water and acetonitrile, both containing a small amount of formic acid to maintain the acidic pH.[4][18]

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[18] Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[7] Two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure confident identification.

Data Presentation

Table 1: Typical Calibration Curve Acceptance Criteria
Parameter Acceptance Criteria Rationale
Calibration Points Minimum of 5 non-zero concentrationsEnsures the relationship between concentration and response is well-defined.
Correlation Coefficient (r²) ≥ 0.99[11] (or ≥ 0.995[12])Indicates a strong linear relationship between concentration and response.
Residuals Should be randomly distributed around zeroSystematic trends in residuals can indicate non-linearity or an inappropriate curve fit, even with a high r².[13]
Back-calculated Concentration Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ)Confirms the accuracy of the calibration curve at each point.
Table 2: Example LC-MS/MS Parameters for Phenoxy Herbicides
Parameter Typical Setting Reference
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[12]
Mobile Phase A Water + 0.1% Formic Acid[4][18]
Mobile Phase B Acetonitrile + 0.1% Formic Acid[4][18]
Flow Rate 0.4 - 0.6 mL/min[4]
Injection Volume 5 - 50 µL[12]
Ionization Mode Electrospray Ionization (ESI), Negative[18]
MS Analysis Mode Multiple Reaction Monitoring (MRM)[7]
Calibration Range e.g., 0.5 - 40 ppb or 0.01 - 1.0 µg/L[12][19]

References

Technical Support Center: Fenoprop Ethanolamine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing adduct formation during the mass spectrometric analysis of Fenoprop ethanolamine.

Understanding this compound Analysis by LC-MS

In a typical liquid chromatography-mass spectrometry (LC-MS) workflow, it is important to understand that this compound, a salt, will likely dissociate in solution into the Fenoprop anion and the ethanolamine cation. Consequently, analysis is usually performed separately for each component, often in different polarity modes.

  • Fenoprop: As an acidic herbicide, Fenoprop is best analyzed in negative ion mode (ESI-) , where it is detected as the deprotonated molecule, [M-H]⁻. Adduct formation is less common for anions, but issues can still arise.

  • Ethanolamine: As a basic compound, ethanolamine is analyzed in positive ion mode (ESI+) , typically as the protonated molecule, [M+H]⁺. It is in this mode that adduct formation with cations like sodium ([M+Na]⁺) and potassium ([M+K]⁺) is a more significant concern.[1][2]

This guide is structured to address potential issues for both components.

Frequently Asked Questions (FAQs)

Q1: I am observing multiple peaks for my analyte, including [M+23]⁺ and [M+39]⁺, when analyzing the ethanolamine component. What are these, and how can I reduce them?

A1: These peaks correspond to sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. Their presence can split the analyte signal, reducing the intensity of the desired protonated molecule ([M+H]⁺) and complicating data interpretation.[1][2]

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective way to minimize sodium and potassium adducts is to increase the proton concentration in the mobile phase.[3]

    • Add a small amount of an organic acid, such as 0.1% formic acid or acetic acid, to your aqueous mobile phase.[4] This provides an excess of protons to promote the formation of [M+H]⁺ over metal adducts.

    • The use of volatile ammonium salts like ammonium formate or ammonium acetate can also help by providing a consistent source of ammonium ions, which can sometimes outcompete metal ions for adduction.

  • High-Purity Solvents and Reagents: Use LC-MS grade solvents and fresh reagents to minimize alkali metal contamination.

  • Glassware vs. Plasticware: Avoid using glassware, as it can be a source of sodium and potassium ions.[5] Opt for high-quality polypropylene or other plastic labware.

  • Sample Preparation: If your sample has a high salt matrix, consider a desalting step using solid-phase extraction (SPE) or dialysis.

Q2: My Fenoprop signal in negative ion mode is weak, and I see some unexpected higher mass ions. What could be the cause?

A2: While less common in negative mode, adducts can still form. In the case of Fenoprop, which is often analyzed with acetonitrile in the mobile phase, you might observe acetonitrile adducts.[6] Weak signal could also be due to in-source fragmentation.

Troubleshooting Steps:

  • Optimize In-Source Parameters: For some acidic herbicides, fragmentation can occur within the ion source at typical settings. Try reducing the source block and desolvation gas temperatures to increase the response of the deprotonated molecular ion.[7] Enabling "soft ionization" settings on your instrument, if available, can also reduce fragmentation.[7]

  • Mobile Phase Composition: Ensure your mobile phase pH is appropriate for keeping Fenoprop in its deprotonated state. The addition of a small amount of a basic modifier like ammonium hydroxide can sometimes improve signal, but care must be taken as it can affect chromatography.

  • Solvent Quality: Use high-purity, LC-MS grade solvents to avoid contaminants that could form adducts or suppress ionization.

Q3: Can I analyze both Fenoprop and ethanolamine in a single run?

A3: While technically possible with rapid polarity switching, it is often not optimal. The ideal chromatographic and source conditions for the acidic Fenoprop (negative mode) are typically different from those for the basic ethanolamine (positive mode). For robust and sensitive quantification, developing separate methods for each component is recommended.

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting adduct formation in the analysis of the ethanolamine component (positive ion mode).

Troubleshooting_Adducts Troubleshooting Adduct Formation (Ethanolamine - ESI+) start High Adduct Formation Observed ([M+Na]⁺, [M+K]⁺) check_mobile_phase Is 0.1% Formic Acid or Ammonium Formate in Mobile Phase? start->check_mobile_phase add_modifier Add 0.1% Formic Acid or 10mM Ammonium Formate check_mobile_phase->add_modifier No check_solvents Are Solvents LC-MS Grade? check_mobile_phase->check_solvents Yes add_modifier->check_solvents use_lcms_grade Switch to High-Purity LC-MS Grade Solvents check_solvents->use_lcms_grade No check_labware Using Glassware? check_solvents->check_labware Yes use_lcms_grade->check_labware use_plasticware Switch to Polypropylene Labware check_labware->use_plasticware Yes optimize_source Optimize Ion Source Parameters (e.g., increase temperature to aid desolvation) check_labware->optimize_source No use_plasticware->optimize_source resolved Adduct Formation Minimized optimize_source->resolved Method_Development This compound Method Development cluster_fenoprop Fenoprop Analysis cluster_ethanolamine Ethanolamine Analysis start Analyze this compound Salt dissociation Salt Dissociates in Solution to Fenoprop Anion and Ethanolamine Cation start->dissociation fenoprop_mode Select Negative Ion Mode (ESI-) dissociation->fenoprop_mode ethanolamine_mode Select Positive Ion Mode (ESI+) dissociation->ethanolamine_mode fenoprop_ion Target Ion: [M-H]⁻ fenoprop_mode->fenoprop_ion fenoprop_troubleshoot Troubleshoot: - Weak Signal - In-source Fragmentation fenoprop_ion->fenoprop_troubleshoot fenoprop_solution Solution: - Lower Source Temps - Enable Soft Ionization fenoprop_troubleshoot->fenoprop_solution ethanolamine_ion Target Ion: [M+H]⁺ ethanolamine_mode->ethanolamine_ion ethanolamine_troubleshoot Troubleshoot: - Na⁺/K⁺ Adducts ethanolamine_ion->ethanolamine_troubleshoot ethanolamine_solution Solution: - Add Formic Acid - Use Plasticware ethanolamine_troubleshoot->ethanolamine_solution

References

Validation & Comparative

Cross-Reactivity of Fenoprop Ethanolamine in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Fenoprop in immunoassays, with a focus on providing supporting experimental data and detailed methodologies. As direct immunoassays for "Fenoprop ethanolamine" are not readily documented in scientific literature, this guide will focus on the cross-reactivity of Fenoprop, also known as 2,4,5-TP or Silvex. The ethanolamine salt of Fenoprop is expected to dissociate in aqueous solutions, making the Fenoprop acid the primary determinant for antibody recognition in a competitive immunoassay.

Understanding Cross-Reactivity in Immunoassays

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are pivotal for the sensitive detection of small molecules like herbicides. The specificity of an immunoassay is determined by the antibody's ability to bind to the target analyte. Cross-reactivity occurs when the antibody binds to non-target molecules that are structurally similar to the target analyte. This can lead to false-positive results or an overestimation of the target analyte's concentration. Understanding the cross-reactivity profile of an immunoassay is therefore critical for accurate and reliable quantification.

The principle of a competitive immunoassay for detecting a small molecule like Fenoprop is illustrated below. In this format, free analyte in the sample competes with a labeled analyte (e.g., enzyme conjugate) for a limited number of antibody binding sites. A higher concentration of the target analyte in the sample results in a lower signal from the labeled analyte.

G cluster_0 Competitive Immunoassay Principle cluster_1 Cross-Reactivity Antibody Antibody Analyte Fenoprop (from sample) Analyte->Antibody Binds Labeled_Analyte Fenoprop-Enzyme Conjugate Labeled_Analyte->Antibody Competes for binding Substrate Substrate Labeled_Analyte->Substrate Converts Product Colored Product Substrate->Product to Cross_Reactant Structurally Similar Molecule Cross_Reactant->Antibody Binds (interferes)

Principle of competitive immunoassay and cross-reactivity.

Comparative Cross-Reactivity Data

An indirect enzyme-linked immunosorbent assay (ELISA) was developed for the detection of 2,4,5-TP (Fenoprop). The cross-reactivity of this assay with other structurally related herbicides was evaluated to determine its specificity. The results are summarized in the table below.[1]

CompoundChemical StructureIC50 (µg/L)Cross-Reactivity (%)
2,4,5-TP (Fenoprop) 2-(2,4,5-trichlorophenoxy)propionic acid0.80 100
2,4,5-T2,4,5-trichlorophenoxyacetic acid11.66.9
2,4-D2,4-dichlorophenoxyacetic acid>1000<0.07
2,4-DP (Dichlorprop)2-(2,4-dichlorophenoxy)propionic acid>1000<0.07
MCPA4-chloro-2-methylphenoxyacetic acid>1000<0.07
MCPP (Mecoprop)2-(4-chloro-2-methylphenoxy)propionic acid>1000<0.07

Data sourced from a study on an indirect ELISA for Silvex (2,4,5-TP).[1]

The data indicates that the immunoassay is highly specific for 2,4,5-TP (Fenoprop). The most significant cross-reactivity was observed with 2,4,5-T, which is structurally very similar to Fenoprop, differing only by a methyl group on the propionic acid side chain.[1][2] Other tested phenoxy herbicides showed negligible cross-reactivity.

Experimental Protocols

The following is a generalized protocol for determining the cross-reactivity of a competitive immunoassay. This protocol can be adapted for the specific analysis of Fenoprop and its potential cross-reactants.

Competitive Indirect ELISA for Cross-Reactivity Assessment

1. Reagent Preparation:

  • Coating Antigen: A conjugate of the target analyte (e.g., 2,4,5-TP) with a carrier protein (e.g., Bovine Serum Albumin, BSA).

  • Antibody: Polyclonal or monoclonal antibodies raised against the target analyte.

  • Cross-Reactant Solutions: Prepare a series of dilutions for each potential cross-reacting compound in an appropriate buffer.

  • Enzyme-Labeled Secondary Antibody: An antibody that binds to the primary antibody and is conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP).

  • Substrate: A chemical that is converted by the enzyme to produce a measurable signal (e.g., TMB).

  • Buffers: Coating buffer, wash buffer, blocking buffer, and stop solution.

2. ELISA Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen and incubate.

  • Washing: Wash the plate to remove any unbound antigen.

  • Blocking: Add a blocking buffer to prevent non-specific binding.

  • Competitive Reaction: Add the primary antibody and either the standard solution of the target analyte or the solution of the potential cross-reactant to the wells. Incubate to allow competition for antibody binding.

  • Washing: Wash the plate to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody and incubate.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Signal Development: Add the substrate and incubate until a color develops.

  • Stopping the Reaction: Add a stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of the target analyte.

  • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the target analyte and for each potential cross-reactant.

  • Calculate the percent cross-reactivity using the following formula:

The workflow for assessing immunoassay cross-reactivity is depicted in the following diagram.

G cluster_0 Experimental Workflow: Cross-Reactivity Assessment Start Start Prepare_Reagents Prepare Reagents (Coating Antigen, Antibodies, Cross-Reactants) Start->Prepare_Reagents Coat_Plate Coat Microtiter Plate with Coating Antigen Prepare_Reagents->Coat_Plate Block_Plate Block Plate Coat_Plate->Block_Plate Competitive_Incubation Competitive Incubation with Antibody and Analyte/ Cross-Reactant Block_Plate->Competitive_Incubation Add_Secondary_Ab Add Enzyme-Labeled Secondary Antibody Competitive_Incubation->Add_Secondary_Ab Add_Substrate Add Substrate & Develop Signal Add_Secondary_Ab->Add_Substrate Measure_Absorbance Measure Absorbance Add_Substrate->Measure_Absorbance Analyze_Data Analyze Data: Calculate IC50 and % Cross-Reactivity Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for assessing immunoassay cross-reactivity.

Conclusion

References

Inter-laboratory Comparison of Fenoprop Ethanolamine Analysis: A Proposed Framework

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, analytical scientists, and drug development professionals interested in establishing a robust and reproducible method for the quantification of Fenoprop ethanolamine in aqueous matrices. It outlines proposed experimental protocols and presents hypothetical performance data to facilitate the design and execution of an inter-laboratory study.

Introduction

Fenoprop, a systemic herbicide, is often formulated as an ethanolamine salt to enhance its solubility in water. Accurate and precise quantification of this compound is crucial for environmental monitoring, toxicological studies, and formulation quality control. An inter-laboratory comparison is essential to assess the reliability and comparability of analytical methods across different laboratories, ensuring data consistency and validity. This guide proposes a comparative study of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Proposed Experimental Protocols

This section details the proposed methodologies for the analysis of this compound in a standardized aqueous sample.

2.1. Sample Preparation

A stock solution of this compound should be prepared in a certified organic-free water matrix and distributed to participating laboratories. The concentration should be unknown to the participants to ensure a blind analysis. Each laboratory should perform the following sample preparation steps:

  • Acidification and Extraction of Fenoprop:

    • To a 100 mL aliquot of the aqueous sample, add a suitable internal standard (e.g., 2,4,5-T-¹³C₆).

    • Acidify the sample to a pH < 2 with concentrated sulfuric acid to convert the this compound salt to its free acid form.

    • Perform a liquid-liquid extraction (LLE) with 50 mL of dichloromethane or a suitable solvent, shaking vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (lower) layer.

    • Repeat the extraction twice more with fresh 25 mL portions of the solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • Derivatization for GC-MS Analysis:

    • To the 1 mL concentrated extract, add a derivatizing agent such as BF₃-methanol or diazomethane to convert the acidic Fenoprop to a more volatile ester (e.g., methyl ester)[1].

    • Follow the specific reaction conditions (e.g., time, temperature) as recommended for the chosen derivatization agent.

    • After the reaction is complete, neutralize any excess reagent and adjust the final volume to 1 mL with a suitable solvent like hexane.

2.2. Analytical Methodologies

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized Fenoprop and the internal standard.

2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.[2][3]

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Ionization: Electrospray ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for Fenoprop and the internal standard.[3][4]

Data Presentation: Hypothetical Performance Comparison

The following tables summarize the expected performance characteristics for each analytical method based on typical results for phenoxy herbicide analysis.[5][6][7][8] These values should be determined by each participating laboratory as part of the inter-laboratory study.

Table 1: Quantitative Performance of Fenoprop Analysis

ParameterGC-MS with DerivatizationLC-MS/MS
Limit of Detection (LOD) 0.05 µg/L0.01 µg/L
Limit of Quantification (LOQ) 0.15 µg/L0.03 µg/L
Linear Range 0.15 - 20 µg/L0.03 - 50 µg/L
Correlation Coefficient (r²) > 0.995> 0.998

Table 2: Accuracy and Precision Data (at a spiked concentration of 1 µg/L)

ParameterGC-MS with DerivatizationLC-MS/MS
Mean Recovery (%) 85 - 110%90 - 115%
Relative Standard Deviation (RSD) < 15%< 10%

Mandatory Visualization

The following diagrams illustrate the proposed workflow for the inter-laboratory comparison and the analytical pathways.

InterLab_Workflow cluster_setup Study Setup cluster_lab_work Laboratory Analysis cluster_gcms GC-MS Path cluster_lcmsms LC-MS/MS Path cluster_data_analysis Data Analysis and Reporting A Preparation of Standardized This compound Sample B Distribution to Participating Laboratories A->B Blind Sample C Sample Receipt and Storage D Sample Preparation (Acidification & LLE) C->D E Split Sample for Two Analytical Methods D->E F Derivatization E->F H Direct Injection E->H G GC-MS Analysis F->G J Data Submission to Coordinating Body G->J I LC-MS/MS Analysis H->I I->J K Statistical Analysis (e.g., z-scores, reproducibility) J->K L Final Comparison Report K->L

Caption: Proposed workflow for the inter-laboratory comparison study.

Analytical_Pathways cluster_prep Sample Preparation cluster_gc GC-MS Analysis cluster_lc LC-MS/MS Analysis start Aqueous Sample (this compound Salt) acidify Acidification (pH < 2) start->acidify Converts to Free Acid lle Liquid-Liquid Extraction acidify->lle concentrate Concentration lle->concentrate derivatize Derivatization (e.g., Methylation) concentrate->derivatize lcmsms LC-MS/MS Detection concentrate->lcmsms Direct Analysis gcms GC-MS Detection derivatize->gcms

Caption: Analytical pathways for this compound quantification.

References

A Comparative Analysis of Fenoprop Ethanolamine and Other Auxins: Biological Effects and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of the synthetic auxin fenoprop ethanolamine with other natural and synthetic auxins, supported by experimental data. The information is intended to assist researchers in understanding the nuances of auxin activity and to inform the development of new plant growth regulators and herbicides.

Introduction to Auxins and Fenoprop

Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, root formation, and fruit development. The most common naturally occurring auxin is Indole-3-acetic acid (IAA). Synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and fenoprop, mimic the action of IAA and are widely used in agriculture as herbicides and plant growth regulators.

Fenoprop, also known as 2,4,5-TP or Silvex, is a phenoxy herbicide that, like other synthetic auxins, can induce rapid and uncontrolled growth in susceptible plants, leading to their death.[1] It is often formulated as an ethanolamine salt to improve its solubility and handling characteristics. This guide will compare the biological effects of this compound to IAA and the widely used synthetic auxin, 2,4-D.

Mechanism of Action: The Auxin Signaling Pathway

The primary mechanism of action for both natural and synthetic auxins involves their perception by a family of F-box proteins known as Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) proteins.[2] This interaction initiates a signaling cascade that ultimately leads to changes in gene expression.

The core components of the auxin signaling pathway are:

  • TIR1/AFB Receptors: These proteins act as the primary auxin receptors.

  • Aux/IAA Repressor Proteins: In the absence of auxin, these proteins bind to and inhibit the activity of Auxin Response Factors (ARFs).

  • Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.

When auxin binds to the TIR1/AFB receptor, it acts as a "molecular glue," promoting the interaction between the receptor and an Aux/IAA repressor protein. This binding event targets the Aux/IAA protein for degradation via the ubiquitin-proteasome pathway. The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate the transcription of genes that regulate cell growth and other developmental processes.[2]

At high concentrations, synthetic auxins like fenoprop overwhelm this natural regulatory system, leading to a sustained and uncontrolled activation of auxin-responsive genes. This results in abnormal growth, such as leaf epinasty (downward curling), stem twisting, and ultimately, plant death.[3]

Auxin Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Auxin (e.g., Fenoprop, IAA, 2,4-D) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to (promoted by Auxin) TIR1_AFB->Aux_IAA Ubiquitination & Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Growth_Responses Growth Responses (Cell Elongation, etc.) Auxin_Responsive_Genes->Growth_Responses Leads to Auxin_entry Auxin Auxin_entry->Auxin Enters Nucleus Root Elongation Assay Workflow start Start: Seed Sterilization plate Plate seeds on agar with varying auxin concentrations start->plate incubate Incubate vertically in controlled environment plate->incubate measure Measure primary root length incubate->measure analyze Analyze data and plot dose-response curve measure->analyze end_node End: Determine IC50 analyze->end_node Receptor Binding Assay Workflow express Express and purify TIR1/AFB receptor protein immobilize Immobilize receptor on SPR sensor chip express->immobilize interact Flow auxin solutions of varying concentrations over chip immobilize->interact detect Detect binding via change in refractive index interact->detect analyze Calculate binding affinity (KD) detect->analyze end_node End: Determine Receptor Affinity analyze->end_node

References

Structural activity relationship of Fenoprop ethanolamine analogs

Author: BenchChem Technical Support Team. Date: November 2025

Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, is a selective herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA), a type of auxin.[1] This mimicry allows it to hijack the plant's hormonal signaling pathways, leading to uncontrolled growth and eventual death of the target weed.[1][2] The herbicidal effectiveness of Fenoprop and its analogs is highly dependent on their chemical structure, which dictates their ability to bind to auxin receptors and their stability within the plant.

Core Structural Features and Activity

The essential structural components for the auxin-like activity of Fenoprop and related compounds include:

  • An Unsaturated Ring System: The 2,4,5-trichlorophenyl ring is a key feature. The chlorine atoms at positions 2, 4, and 5 are crucial for high activity.

  • A Carboxylic Acid Side Chain (or a group that can be metabolized to it): The propionic acid side chain is vital for interacting with the auxin receptor. The presence of a carboxyl group is a common feature among auxin herbicides.

  • A Specific Stereochemistry: The propionic acid side chain creates a chiral center. For Fenoprop, the biological activity is primarily associated with the (2R)-isomer.[1]

Comparison of Fenoprop Derivatives

While detailed comparative tables for ethanolamine analogs are unavailable, various other derivatives of Fenoprop, such as esters and salts, have been developed. The primary purpose of these modifications is often to alter properties like solubility, volatility, and the rate of uptake into the plant, rather than to fundamentally change the mechanism of action. Once absorbed by the plant, esters are typically hydrolyzed to release the active parent acid.

Compound Derivative Type Chemical Name CAS Number Key Feature/Use
Fenoprop Parent Acid(2RS)-2-(2,4,5-trichlorophenoxy)propanoic acid93-72-1The active herbicidal compound.[3]
Fenoprop-butyl Esterbutyl 2-(2,4,5-trichlorophenoxy)propanoate13557-98-7An ester form, often used in formulations.[3][4]
Fenoprop-butotyl Ester2-butoxyethyl 2-(2,4,5-trichlorophenoxy)propanoate19398-13-1An ester derivative.[3]
Fenoprop-potassium Saltpotassium 2-(2,4,5-trichlorophenoxy)propanoate2818-16-8A salt form, typically with higher water solubility.[3][4]
Fenoprop-methyl Estermethyl 2-(2,4,5-trichlorophenoxy)propanoate4841-20-7A methyl ester derivative.[3][4]

An ethanolamine analog would involve replacing the carboxylic acid group with an ethanolamine moiety, forming an amide linkage. This would significantly alter the polarity and hydrogen bonding capabilities of the side chain, which would, in turn, affect its binding to the auxin receptor. Without experimental data, it is hypothesized that for the compound to be active, the ethanolamine group would need to be cleaved or modified in vivo to regenerate a carboxyl-like group to effectively interact with the receptor.

Mechanism of Action: Auxin Signaling Pathway

Synthetic auxins like Fenoprop exert their effects by disrupting the normal hormonal balance in plants. They bind to F-box protein receptors, such as TIR1 (Transport Inhibitor Response 1), which are part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[5] This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, leading to a cascade of physiological effects including epinasty, tissue swelling, and ultimately, plant death.[2][5]

Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin Fenoprop (Synthetic Auxin) Receptor SCF-TIR1/AFB Receptor Complex Auxin->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Degradation ARF ARF (Auxin Response Factor) AuxIAA->ARF Represses DNA Auxin Response Genes ARF->DNA Activates Response Gene Expression (Uncontrolled Growth) DNA->Response Leads to

Caption: Mechanism of action for synthetic auxins like Fenoprop.

Conceptual Structural Activity Relationship

The following diagram illustrates the key structural areas of a phenoxypropionic acid herbicide and their general influence on activity. Modifications to these regions are central to SAR studies.

SAR_Fenoprop cluster_R1 Ring Substituents (R1) cluster_R2 Side Chain (R2) cluster_R3 Stereochemistry (R3) Core Fenoprop Core Structure (2,4,5-Trichlorophenoxypropionic Acid) R1_info Position and type of halogens are critical for receptor binding. (e.g., 2,4,5-Trichloro) Core->R1_info Influences Selectivity R2_info Carboxylic acid is vital for activity. Modifications (e.g., esters, amides) alter uptake and metabolism. Core->R2_info Determines Interaction & Potency R3_info (R)-isomer is the biologically active form. Core->R3_info Affects Receptor Fit

Caption: Key structural regions influencing Fenoprop's herbicidal activity.

Experimental Protocols

Evaluating the herbicidal activity of new Fenoprop analogs would involve a series of standardized biological and chemical assays.

Synthesis of Fenoprop Analogs (General Example)

The synthesis of phenoxypropionic acids and their derivatives, such as amides (including ethanolamine analogs), typically follows a multi-step process. A general approach for creating an amide derivative is outlined below.

Synthesis_Workflow Start Start: Fenoprop Acid Step1 Activation of Carboxylic Acid (e.g., with thionyl chloride to form acyl chloride) Start->Step1 Step2 Amine Coupling (React with Ethanolamine in the presence of a base) Step1->Step2 Product Purification & Isolation (e.g., Column Chromatography) Step2->Product Final Final Product: Fenoprop Ethanolamine Analog Product->Final

Caption: General workflow for the synthesis of an amide analog of Fenoprop.

Methodology:

  • Activation: The carboxylic acid of Fenoprop is converted into a more reactive species, such as an acyl chloride, using a reagent like thionyl chloride or oxalyl chloride in an inert solvent.

  • Coupling: The activated Fenoprop derivative is then reacted with the desired amine (e.g., ethanolamine) in the presence of a non-nucleophilic base (like triethylamine) to neutralize the HCl byproduct.

  • Purification: The crude product is purified using techniques such as extraction, washing, and column chromatography to yield the final, pure analog.

  • Characterization: The structure of the synthesized analog is confirmed using analytical methods like NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry).

Biological Activity Assay: Root Growth Inhibition

A common method to assess auxin-like activity is to measure the effect of a compound on the root growth of a model plant, such as Arabidopsis thaliana.

Methodology:

  • Preparation: Arabidopsis thaliana seeds are surface-sterilized and plated on a sterile growth medium (e.g., Murashige and Skoog) in petri dishes.

  • Treatment: The growth medium is supplemented with various concentrations of the test compounds (e.g., Fenoprop and its analogs) dissolved in a suitable solvent like DMSO. A control group with only the solvent is also prepared.

  • Incubation: The plates are incubated vertically in a controlled growth chamber (e.g., at 22°C with a 16-hour light/8-hour dark cycle) for a period of 7 to 10 days.

  • Data Collection: After the incubation period, the plates are imaged, and the primary root length of the seedlings is measured using image analysis software.

  • Analysis: The root length in the treatment groups is compared to the control group. A dose-response curve is generated, and key parameters like the IC50 (half-maximal inhibitory concentration) are calculated to quantify and compare the herbicidal potency of the analogs.

References

Unraveling the Efficacy of Fenoprop Formulations: A Comparative Analysis of Ethanolamine and Potassium Salts

Author: BenchChem Technical Support Team. Date: November 2025

Fenoprop: A Synthetic Auxin Herbicide

Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, is a member of the phenoxy herbicide family.[1][2] It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2] This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.[1][2] Fenoprop has been formulated as various salts and esters to enhance its physical and chemical properties for herbicidal applications.[3][4]

Mechanism of Action: The Auxin Signaling Pathway

The herbicidal activity of Fenoprop is rooted in its ability to disrupt the normal auxin signaling pathway in plants. Upon absorption, Fenoprop binds to auxin receptors, primarily the F-box proteins such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB). This binding event initiates a cascade of molecular interactions that lead to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, which in turn stimulates abnormal and unsustainable growth, leading to plant death.

Auxin_Signaling_Pathway cluster_0 Cellular Response Fenoprop Fenoprop Receptor Auxin Receptor (TIR1/AFB) Fenoprop->Receptor Binds to SCF_Complex SCF Complex Receptor->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

References

Comparative Metabolomics of Plant Response to Fenoprop Ethanolamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the metabolic effects of Fenoprop ethanolamine on plants, benchmarked against other common auxinic herbicides such as 2,4-D and dicamba. This document is intended for researchers, scientists, and drug development professionals interested in the mode of action and metabolic consequences of these herbicides.

Introduction to this compound and Auxinic Herbicides

Fenoprop, also known as 2,4,5-TP, is a synthetic auxin herbicide that mimics the action of the natural plant hormone indole-3-acetic acid (IAA).[1] When applied to susceptible plants, it induces rapid and uncontrolled growth, ultimately leading to cell death. This compound is a salt formulation of Fenoprop designed to improve its solubility and application. Like other auxinic herbicides, its primary mode of action involves the disruption of hormonal balance and the overstimulation of auxin-responsive genes. This guide delves into the downstream metabolic consequences of this disruption, offering a comparative perspective.

Comparative Metabolomic Analysis

While direct, publicly available comparative metabolomic datasets for this compound alongside 2,4-D and dicamba are limited, this section synthesizes findings from various studies on auxinic herbicides to provide an illustrative comparison. The data presented below is a representative summary of expected metabolic alterations in a model plant species like Arabidopsis thaliana following treatment with these herbicides.

Table 1: Comparative Metabolic Changes in Response to Auxinic Herbicides

Metabolic Pathway Metabolite This compound (Expected Change) 2,4-D (Observed Change) Dicamba (Observed Change)
Amino Acid Metabolism Glutamate
Aspartate
Alanine
Valine
Leucine
Isoleucine
Phenylalanine
Tryptophan
Carbohydrate Metabolism Glucose
Fructose
Sucrose
Trehalose
Organic Acid Metabolism (TCA Cycle) Citrate
Malate
Fumarate
Succinate
Hormone Metabolism Indole-3-acetic acid (IAA)↑ initially, then ↓↑ initially, then ↓↑ initially, then ↓
Abscisic acid (ABA)
1-Aminocyclopropane-1-carboxylic acid (ACC) (Ethylene precursor)
Secondary Metabolism Glucosinolates
Flavonoids

Note: The expected changes for this compound are extrapolated based on the known effects of other auxinic herbicides. The direction of change (↑ for increase, ↓ for decrease) is relative to untreated control plants.

Experimental Protocols

The following protocols provide a general framework for conducting metabolomic studies on plants treated with herbicides. These are based on established methods for LC-MS and GC-MS analysis.

Plant Growth and Herbicide Treatment
  • Plant Material: Arabidopsis thaliana (ecotype Col-0) is a commonly used model organism.

  • Growth Conditions: Grow plants in a controlled environment (e.g., growth chamber) with a defined photoperiod (e.g., 16 hours light / 8 hours dark), temperature (e.g., 22°C), and humidity.

  • Herbicide Application: Apply this compound, 2,4-D, and dicamba solutions (typically in the µM to mM range) to mature rosettes via spraying or root drenching. Include a mock-treated control group (sprayed with the solvent used for the herbicides).

  • Time Points: Harvest plant material at various time points post-treatment (e.g., 1, 3, 6, 12, 24 hours) to capture the dynamic metabolic response. Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until extraction.

Metabolite Extraction
  • Sample Preparation: Grind the frozen plant tissue to a fine powder under liquid nitrogen.

  • Extraction Solvent: Use a pre-chilled extraction solvent, commonly a mixture of methanol, chloroform, and water (e.g., 2:1:1 v/v/v) or 80% methanol.

  • Extraction Procedure:

    • Add the extraction solvent to the powdered tissue.

    • Vortex the mixture thoroughly.

    • Soncate the samples in an ice bath to enhance extraction efficiency.

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • For GC-MS analysis, the extract may require derivatization (e.g., methoximation followed by silylation) to increase the volatility of the metabolites.

LC-MS/MS Analysis for Non-volatile Metabolites
  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC).

  • Chromatographic Separation: Separate metabolites on a C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ionization modes to cover a broad range of metabolites. Acquire data in full scan mode and data-dependent MS/MS mode for metabolite identification.

GC-MS Analysis for Volatile and Derivatized Metabolites
  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or TOF).

  • Chromatographic Separation: Separate derivatized metabolites on a capillary column (e.g., DB-5ms).

  • Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-600.

Data Analysis
  • Data Processing: Process the raw data using software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, alignment, and integration.

  • Metabolite Identification: Identify metabolites by comparing their retention times and mass spectra with authentic standards, and by searching spectral libraries (e.g., NIST, Golm Metabolome Database).

  • Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis - PCA, and Orthogonal Projections to Latent Structures-Discriminant Analysis - OPLS-DA) to identify metabolites that are significantly different between treatments.

Visualizations

Signaling Pathway of this compound

Auxinic herbicides like this compound hijack the plant's natural auxin signaling pathway. The following diagram illustrates the key steps in this process.

Fenoprop_Signaling_Pathway Fenoprop Fenoprop Ethanolamine TIR1_AFB SCF-TIR1/AFB Complex Fenoprop->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Metabolic_Changes Metabolic Changes Gene_Expression->Metabolic_Changes Uncontrolled_Growth Uncontrolled Growth & Cell Death Metabolic_Changes->Uncontrolled_Growth

Caption: Auxin signaling pathway disruption by this compound.

Experimental Workflow for Comparative Metabolomics

The following diagram outlines the logical flow of a comparative metabolomics experiment to study the effects of this compound.

Experimental_Workflow start Start plant_growth Plant Growth (Arabidopsis thaliana) start->plant_growth treatment Herbicide Treatment plant_growth->treatment control Control treatment->control Group 1 fenoprop Fenoprop Ethanolamine treatment->fenoprop Group 2 alt_herbicides Alternative Herbicides (2,4-D, Dicamba) treatment->alt_herbicides Group 3 harvest Sample Harvesting (Time Course) control->harvest fenoprop->harvest alt_herbicides->harvest extraction Metabolite Extraction harvest->extraction analysis Metabolomic Analysis extraction->analysis lcms LC-MS/MS analysis->lcms Non-volatile gcms GC-MS analysis->gcms Volatile data_processing Data Processing & Statistical Analysis lcms->data_processing gcms->data_processing results Comparative Analysis & Pathway Mapping data_processing->results end End results->end

Caption: Workflow for comparative plant metabolomics analysis.

References

Validating Fenoprop Ethanolamine's Mode of Action in Arabidopsis thaliana: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of Fenoprop ethanolamine's presumed mode of action in the model plant Arabidopsis thaliana. Direct experimental data for this compound in Arabidopsis is not currently available in public literature. Therefore, this document synthesizes information from related auxinic herbicides, including Fenoprop (also known as 2,4,5-TP or Silvex), Dichlorprop, 2,4-D, and picloram, to infer its mechanism. Fenoprop is a phenoxy herbicide that functions as a synthetic auxin, mimicking the natural plant hormone indoleacetic acid (IAA) to induce uncontrolled growth and ultimately plant death[1][2][3]. The herbicidally active enantiomer is the (2R)-isomer[1][2]. This guide presents comparative data on the physiological and molecular effects of various auxinic herbicides on Arabidopsis, details relevant experimental protocols for validation, and provides visual diagrams of the auxin signaling pathway and a proposed experimental workflow.

Comparative Performance of Auxinic Herbicides in Arabidopsis thaliana

The following tables summarize quantitative data on the effects of various auxinic herbicides on Arabidopsis thaliana, which can serve as a baseline for validating the presumed effects of this compound.

Table 1: Inhibition of Primary Root Growth by Auxinic Herbicides

HerbicideConcentration for 50% Inhibition (IC50)Species/EcotypeReference
2,4-D Approx. 20 nMArabidopsis thaliana (Col-0)[4]
Picloram Approx. 0.5 µMArabidopsis thaliana (Col-0)[5]
Dicamba Approx. 10 µMArabidopsis thaliana (Col-0)[6]
Fenoprop (Predicted) -Arabidopsis thaliana-

Table 2: Gene Expression Changes in Arabidopsis thaliana in Response to 2,4-D Treatment (1 mM for 1 hour)

Gene CategoryNumber of Upregulated GenesNumber of Downregulated GenesReference
Transcription2210[7]
Metabolism2515[7]
Cellular Communication & Signal Transduction188[7]
Subcellular Localization105[7]
Transport Facilitation126[7]
Protein Fate94[7]
Protein with Binding Function157[7]
Regulation of Cellular Environment125[7]
Unclassified2525[7]
Total 148 85 [7]

Experimental Protocols

Detailed methodologies are crucial for validating the mode of action of this compound. Below are standard protocols used for assessing auxin-like effects in Arabidopsis thaliana.

Root Growth Inhibition Assay

This assay is a primary method for quantifying the physiological effects of auxinic compounds.

  • Seed Sterilization and Plating: Sterilize Arabidopsis thaliana seeds (e.g., Col-0 ecotype) using a 70% ethanol solution followed by a 50% bleach solution and rinsing with sterile water. Plate seeds on Murashige and Skoog (MS) agar medium supplemented with a range of concentrations of the test compound (e.g., this compound) and appropriate controls (e.g., 2,4-D, IAA, and a mock treatment).

  • Vernalization and Growth: Store the plates at 4°C for 2-3 days to synchronize germination. Transfer the plates to a growth chamber with a controlled light/dark cycle (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).

  • Data Acquisition and Analysis: After a set period (e.g., 7-10 days), scan the plates and measure the primary root length using image analysis software (e.g., ImageJ). Calculate the percentage of root growth inhibition relative to the mock-treated control for each concentration. Determine the IC50 value by fitting a dose-response curve to the data.

Hypocotyl Elongation Assay

This assay assesses the effect of auxinic compounds on cell elongation in etiolated (dark-grown) seedlings.

  • Seedling Growth: Grow Arabidopsis thaliana seedlings on MS agar plates in complete darkness for 3-4 days.

  • Treatment: Excise the hypocotyls and incubate them in a liquid MS medium containing different concentrations of the test compound.

  • Measurement: After 24-48 hours, measure the length of the hypocotyls. Increased elongation compared to the control is indicative of an auxin-like effect.

Gene Expression Analysis (qRT-PCR)

This method quantifies changes in the expression of known auxin-responsive genes.

  • Plant Treatment: Grow Arabidopsis thaliana seedlings in liquid culture or on agar plates and treat with the test compound for a specific duration (e.g., 1-6 hours).

  • RNA Extraction and cDNA Synthesis: Harvest the plant tissue, extract total RNA using a suitable kit, and synthesize complementary DNA (cDNA) via reverse transcription.

  • Quantitative PCR: Perform quantitative real-time PCR (qRT-PCR) using primers specific for known auxin-responsive genes (e.g., IAA1, IAA5, GH3.3) and a reference gene (e.g., ACTIN2).

  • Data Analysis: Analyze the relative gene expression levels using the ΔΔCt method.

Visualizing the Mode of Action

Diagrams are provided to illustrate the established auxin signaling pathway and a proposed experimental workflow for validating the mode of action of this compound.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., Fenoprop) TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds Ub Ubiquitin TIR1_AFB->Ub Recruits E3 Ligase ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Response Auxin-Mediated Gene Expression Auxin_Responsive_Genes->Response Ub->Aux_IAA Ubiquitination Experimental_Workflow cluster_preparation Preparation cluster_assays Phenotypic Assays cluster_molecular Molecular Analysis cluster_analysis Data Analysis and Conclusion Start Start: Hypothesis (this compound is an auxinic herbicide) Prepare_Solutions Prepare this compound and control solutions Start->Prepare_Solutions Root_Assay Root Growth Inhibition Assay Prepare_Solutions->Root_Assay Hypocotyl_Assay Hypocotyl Elongation Assay Prepare_Solutions->Hypocotyl_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Prepare_Solutions->Gene_Expression Analyze_Data Analyze phenotypic and molecular data Root_Assay->Analyze_Data Hypocotyl_Assay->Analyze_Data Gene_Expression->Analyze_Data Compare_Data Compare with known auxinic herbicides Analyze_Data->Compare_Data Conclusion Conclusion on Mode of Action Compare_Data->Conclusion

References

Side-by-side comparison of Fenoprop ethanolamine and MCPA herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive side-by-side comparison of the phenoxy herbicides Fenoprop and MCPA reveals similarities in their mode of action as synthetic auxins, yet differences in their chemical structure, efficacy on specific weed species, and toxicological profiles. While both are effective in controlling broadleaf weeds, the availability and use of Fenoprop have been significantly restricted due to safety concerns. This guide provides a detailed comparison based on available scientific data.

Disclaimer: Specific data for Fenoprop ethanolamine is exceptionally limited in publicly available scientific literature. Therefore, this comparison primarily relies on data for Fenoprop, also known as Silvex or 2,4,5-TP (2-(2,4,5-trichlorophenoxy)propionic acid), its acid form. While the ethanolamine salt formulation would influence properties like solubility and volatility, the fundamental herbicidal activity and toxicological concerns are associated with the Fenoprop molecule itself. All auxin herbicides, including salts and esters, are active because they can metabolize to the parent acid in the plant.[1]

Chemical and Physical Properties

Fenoprop and MCPA belong to the phenoxyalkanoic acid class of herbicides.[1] Their chemical structures, while similar, have key differences that influence their environmental fate and selectivity.

PropertyFenoprop (Silvex)MCPA
IUPAC Name 2-(2,4,5-trichlorophenoxy)propanoic acid[2][3][4](4-chloro-2-methylphenoxy)acetic acid
Chemical Formula C₉H₇Cl₃O₃[2][5][6][7]C₉H₉ClO₃
Molar Mass 269.51 g/mol [2][4][8]200.62 g/mol
Appearance White to tan crystalline solid[2]White to light brown crystalline solid
Water Solubility 140 mg/L at 25°C[9]825 mg/L at 25°C
Common Formulations Esters, amines (including triethanolamine salt)[5][10]Salts (amine, sodium, potassium), esters[11]

Mechanism of Action

Both Fenoprop and MCPA are synthetic auxin herbicides.[2][9] They mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth in susceptible species, ultimately causing their death.[2][12] This mode of action is generally selective for broadleaf (dicotyledonous) plants, with grasses (monocotyledonous plants) showing greater tolerance.[13]

Synthetic Auxin Herbicide Mechanism of Action cluster_plant_cell Plant Cell cluster_herbicides Herbicides Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF inhibition Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activation Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death results in Fenoprop_MCPA Fenoprop / MCPA (Synthetic Auxins) Fenoprop_MCPA->Auxin_Receptor mimic natural auxin and bind to receptor

Synthetic auxin herbicide mechanism of action.

Efficacy and Performance

Direct comparative efficacy data between this compound and MCPA is not available in the reviewed literature. However, information on the general performance of Fenoprop (Silvex) and MCPA indicates that both are effective post-emergent herbicides for the control of a range of broadleaf weeds. The choice between them would have depended on the target weed species, crop, and prevailing environmental conditions.

It is generally noted that amine salt formulations of phenoxy herbicides, like an ethanolamine salt, are less volatile than ester formulations but may also be slightly less effective under certain conditions.[11][14] The addition of other salts can sometimes enhance the activity of amine salt formulations.[11]

MCPA Efficacy: MCPA is effective against a wide range of annual and perennial broadleaf weeds. Its efficacy can be influenced by the formulation (salt vs. ester), application rate, and the growth stage of the weeds. For instance, studies have shown that MCPA alone can provide moderate weed control, while mixtures with other herbicides can significantly enhance its efficacy.[9]

Toxicology Profile

The toxicological profiles of Fenoprop and MCPA have been a significant factor in their regulatory status. Fenoprop, in particular, has been associated with more severe health risks.

Toxicological EndpointFenoprop (Silvex)MCPA
Acute Oral LD₅₀ (rats) 650 mg/kg[10]700 - 1160 mg/kg
Human Health Effects (Short-term high exposure) Nervous system effects (depression), weakness, stomach irritation, minor liver and kidney damage.[15]Irritation to eyes, skin, and respiratory tract. Ingestion can cause gastrointestinal distress.
Human Health Effects (Long-term exposure) Minor liver and kidney damage.[15]Potential for liver and kidney effects.
Carcinogenicity Possible human carcinogen (due to contaminants like TCDD).[5]Not classifiable as to its carcinogenicity to humans (IARC Group 2B).
Environmental Fate Binds strongly to soil and is degraded by microbes.[15] Low potential to leach into groundwater.[9][15]Moderately persistent in soil, with microbial degradation being the primary route of dissipation. Can be mobile in soil.

It is crucial to note that the production of Fenoprop could result in contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic and carcinogenic compound. This was a major reason for the ban on the use of Fenoprop in the United States and other countries.[5][15][16]

Experimental Protocols

Standardized experimental protocols are essential for the objective evaluation of herbicide performance. While specific protocols for a direct comparison of this compound and MCPA were not found, general guidelines for conducting herbicide efficacy and phytotoxicity trials are well-established.

General Experimental Protocol for Herbicide Efficacy Field Trials:

  • Site Selection: Choose a site with a uniform distribution of the target weed species.

  • Experimental Design: Employ a randomized complete block design with a minimum of three to four replications.

  • Plot Size: Plots should be of a sufficient size to allow for accurate application and assessment, minimizing edge effects.

  • Treatments: Include a range of application rates for each herbicide, a standard herbicide for comparison, and an untreated control.

  • Application: Apply herbicides using a calibrated sprayer to ensure uniform coverage. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Weed Control: Visually assess weed control at set intervals after application (e.g., 7, 14, 28, and 56 days) using a rating scale (e.g., 0% = no control, 100% = complete control).

    • Crop Injury (Phytotoxicity): Visually assess crop injury at the same intervals using a similar rating scale (0% = no injury, 100% = crop death).

    • Yield Data: Harvest the crop from each plot and measure the yield to determine the impact of the herbicide treatments.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

Herbicide Efficacy Trial Workflow Site_Selection Site Selection (Uniform Weed Population) Experimental_Design Experimental Design (Randomized Block) Site_Selection->Experimental_Design Plot_Layout Plot Layout Experimental_Design->Plot_Layout Herbicide_Application Herbicide Application (Calibrated Sprayer) Plot_Layout->Herbicide_Application Data_Collection Data Collection Herbicide_Application->Data_Collection Weed_Control_Assessment Weed Control Assessment (Visual Ratings) Data_Collection->Weed_Control_Assessment Crop_Injury_Assessment Crop Injury Assessment (Phytotoxicity) Data_Collection->Crop_Injury_Assessment Yield_Measurement Yield Measurement Data_Collection->Yield_Measurement Statistical_Analysis Statistical Analysis (ANOVA) Weed_Control_Assessment->Statistical_Analysis Crop_Injury_Assessment->Statistical_Analysis Yield_Measurement->Statistical_Analysis Results_Interpretation Results & Interpretation Statistical_Analysis->Results_Interpretation

Generalized workflow for herbicide efficacy trials.

Conclusion

Fenoprop and MCPA are both effective phenoxy herbicides that function as synthetic auxins to control broadleaf weeds. However, due to significant health and environmental concerns, primarily related to dioxin contamination, the use of Fenoprop has been discontinued in many parts of the world. MCPA remains a widely used herbicide. The lack of specific data on this compound prevents a direct and detailed comparison with MCPA formulations. Future research, should this specific salt become relevant again, would be necessary to elucidate its precise efficacy and toxicological profile in comparison to other phenoxy herbicides.

References

A Comparative Guide to the Statistical Validation of Fenoprop Ethanolamine Bioassay Results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of bioassays for Fenoprop ethanolamine against common chemical analysis methods. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a basis for the statistical validation of results. Fenoprop is a synthetic auxin herbicide, and its biological activity is mediated through plant hormone signaling pathways.[1][2]

Comparison of Analytical Methods

Bioassays measure the biological effect of a substance, providing a functional measure of its activity.[3][4] In contrast, chemical assays quantify the concentration of a substance but may not provide information on its biological potency.[3][4] The choice of method depends on the specific research question, with bioassays being essential for understanding the physiological impact of a compound.[5][6]

ParameterThis compound BioassayHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Measures the biological response of a living system (e.g., plant tissue) to Fenoprop, quantifying its auxin-like activity.[3][4]Separates Fenoprop from a sample matrix based on its physicochemical properties for quantification.[7]Separates volatile Fenoprop derivatives for detection and quantification, often coupled with mass spectrometry (MS).[8]
Specificity Can be highly specific for biological activity but may be influenced by other compounds with similar effects.High specificity for the chemical structure of Fenoprop.High specificity, especially with MS detection, for the chemical structure of Fenoprop.[8]
Sensitivity Can be highly sensitive, detecting biologically relevant concentrations.[4]High sensitivity, with detection limits in the ng/L range.[7]Very high sensitivity, particularly with electron capture or mass-selective detectors.[8]
Throughput Generally lower throughput due to the time required for biological responses to manifest.Higher throughput, suitable for analyzing a large number of samples.Moderate to high throughput, depending on the sample preparation required.
Cost Can be relatively low in terms of equipment but may require significant labor and specialized cell/tissue culture facilities.High initial equipment cost, with ongoing costs for solvents and columns.High initial equipment cost, with ongoing costs for gases, columns, and detectors.
Key Statistical Validation Parameters Accuracy, precision (repeatability and intermediate precision), specificity, linearity, and range.[9][10]Accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).Accuracy, precision, specificity, linearity, range, LOD, and LOQ.

Experimental Protocols

1. This compound Bioassay Protocol (Hypothetical)

This protocol is based on a generic auxin activity bioassay, such as an oat coleoptile elongation assay.

  • Materials:

    • This compound standard solutions (in a suitable solvent)

    • Oat seeds (e.g., Avena sativa)

    • Incubator with controlled temperature and light

    • Microplate reader or digital imaging system

    • Statistical software for data analysis

  • Methodology:

    • Seed Germination: Germinate oat seeds in the dark for 48-72 hours until coleoptiles reach a suitable length (e.g., 2-3 cm).

    • Coleoptile Sectioning: Under dim light, excise the apical 5-10 mm of the coleoptiles.

    • Sample Preparation: Prepare a dilution series of this compound standard solutions and the test samples in a suitable buffer.

    • Incubation: Place the coleoptile sections into the wells of a microplate containing the different concentrations of this compound or test samples. Include a negative control (buffer only).

    • Growth Measurement: Incubate the microplates in the dark at a controlled temperature (e.g., 25°C) for 24-48 hours. Measure the elongation of the coleoptile sections using a digital imaging system or a microplate reader.

    • Data Analysis: Plot the coleoptile elongation against the logarithm of the this compound concentration to generate a dose-response curve. Determine the EC50 (half-maximal effective concentration) for the standard and test samples.

2. Statistical Validation of the Bioassay

The validation of a bioassay ensures that it is suitable for its intended purpose.[10] Key statistical parameters to be evaluated include:

  • Accuracy: The closeness of agreement between the measured value and the true value. This can be assessed by spiking a known amount of this compound into a blank matrix and measuring the recovery.

  • Precision: The degree of scatter between a series of measurements. It is typically expressed as the coefficient of variation (CV) and is assessed at two levels:

    • Repeatability (Intra-assay precision): The precision of measurements within a single assay run.[9]

    • Intermediate Precision (Inter-assay precision): The precision of measurements between different assay runs, on different days, or with different operators.[9]

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Specificity: The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.

Visualizations

G cluster_0 Assay Development cluster_1 Data Analysis cluster_2 Statistical Validation A Prepare Standard & Sample Dilutions B Expose Biological System (e.g., Coleoptiles) A->B C Incubate and Measure Response B->C D Generate Dose-Response Curve C->D E Calculate EC50 D->E F Assess Accuracy (Recovery) E->F G Assess Precision (CV%) E->G H Determine Linearity & Range E->H I Evaluate Specificity E->I J Validated Bioassay F->J G->J H->J I->J

Bioassay Validation Workflow

G Fenoprop Fenoprop (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Fenoprop->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Growth Uncontrolled Growth Auxin_Genes->Growth Leads to

References

A Comparative Guide to the Isomer-Specific Activity of Fenoprop Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enantiomers of Fenoprop, a synthetic auxin herbicide. While Fenoprop was historically used as a racemic mixture, extensive research has demonstrated that its biological activity is stereospecific. This document outlines the differential activity of the (R)- and (S)-enantiomers, the underlying molecular mechanisms, and the experimental protocols required for their evaluation.

Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, possesses a chiral center, leading to the existence of two enantiomers: (R)-Fenoprop and (S)-Fenoprop.[1] The ethanolamine salt of Fenoprop is a formulation designed to enhance solubility and ease of application; however, the herbicidal activity is inherent to the Fenoprop anion itself. Therefore, this guide focuses on the isomer-specific activity of the parent compound.

Isomer-Specific Herbicidal Activity

The herbicidal efficacy of Fenoprop is almost exclusively attributed to the (R)-enantiomer. The (S)-enantiomer is considered to be biologically inactive or to possess significantly lower activity. This enantioselectivity is a common feature among phenoxypropionic acid herbicides. The (R)-isomer acts as a mimic of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death.[1]

EnantiomerHerbicidal Activity (Qualitative)Relative Auxin Activity (Hypothetical)
(R)-FenopropHigh100%
(S)-FenopropLow to negligible<1%
Racemic FenopropModerate~50%

Molecular Mechanism of Action: The Auxin Signaling Pathway

Synthetic auxins like (R)-Fenoprop exert their effects by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.[2][3][4][5][6]

Key Steps in the TIR1/AFB Signaling Pathway:

  • Auxin Binding: In the presence of auxin (or an auxin mimic like (R)-Fenoprop), the TIR1/AFB receptor binds to the hormone.[2][7]

  • Co-receptor Complex Formation: This binding event promotes the formation of a co-receptor complex between the TIR1/AFB protein and an Aux/IAA transcriptional repressor.[2][3][4] Auxin acts as a "molecular glue" to stabilize this interaction.[7]

  • Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component.[2][8] The ubiquitinated Aux/IAA protein is then degraded by the 26S proteasome.[3]

  • Gene Transcription: The degradation of the Aux/IAA repressor releases the Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of target genes. This leads to the transcription of genes that mediate auxin responses, such as cell elongation, division, and differentiation.[2]

The uncontrolled activation of this pathway by the persistent and high-affinity binding of (R)-Fenoprop leads to the herbicidal effects.

AuxinSignalingPathway cluster_nucleus Cell Nucleus Auxin (R)-Fenoprop (Auxin Mimic) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex part of Aux_IAA->SCF_Complex targeted to Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Transcription Factor Aux_IAA->ARF represses SCF_Complex->Aux_IAA ubiquitinates Proteasome->ARF releases Auxin_Response_Gene Auxin Response Gene ARF->Auxin_Response_Gene activates mRNA mRNA Auxin_Response_Gene->mRNA transcription Response_Protein Response Proteins mRNA->Response_Protein translation Uncontrolled_Growth Uncontrolled Growth (Herbicidal Effect) Response_Protein->Uncontrolled_Growth

Figure 1: Auxin signaling pathway initiated by (R)-Fenoprop.

Experimental Protocols

Chiral Separation of Fenoprop Enantiomers

To evaluate the isomer-specific activity, it is first necessary to separate the (R)- and (S)-enantiomers from the racemic mixture. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method.[9]

Protocol: Chiral HPLC Separation

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as a cellulose or amylose derivative coated on silica gel (e.g., Chiralcel® or Chiralpak® columns), is often effective for separating phenoxypropionic acids.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape. The exact ratio must be optimized for the specific column and enantiomers.

  • Sample Preparation: Dissolve the racemic Fenoprop (or its salt, after acidification to form the free acid) in the mobile phase or a compatible solvent.

  • Detection: UV detection at a wavelength where Fenoprop absorbs, typically around 230 nm or 280 nm.

  • Procedure:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume of the prepared sample.

    • Elute the enantiomers isocratically. The two enantiomers will have different retention times, allowing for their separation and quantification.

    • Collect the separated enantiomer fractions if preparative separation is desired.

Auxin Activity Bioassay

The herbicidal activity of the separated enantiomers can be quantified using various plant-based bioassays. The root growth inhibition assay is a common and sensitive method.

Protocol: Rice Root Growth Inhibition Assay

  • Plant Material: Germinated rice (Oryza sativa) seedlings.

  • Reagents:

    • Separated (R)-Fenoprop and (S)-Fenoprop enantiomers.

    • Racemic Fenoprop.

    • Indole-3-acetic acid (IAA) as a positive control.

    • Solvent for stock solutions (e.g., ethanol or DMSO).

    • Nutrient solution or distilled water for dilutions.

  • Procedure:

    • Prepare stock solutions of each test compound.

    • Create a series of dilutions for each compound to generate a dose-response curve (e.g., 0, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵ M).

    • Select uniform, 2-day-old germinated rice seedlings with initial root lengths of approximately 5-10 mm.

    • Place the seedlings in test tubes or petri dishes containing the different concentrations of the test solutions. Ensure the roots are in contact with the solution.

    • Incubate the seedlings in the dark for 48-72 hours to prevent photodegradation of the compounds.

    • Measure the final root length for each seedling.

    • Calculate the percentage of root growth inhibition for each concentration relative to the control (0 M).

    • Plot the percentage of inhibition against the log of the concentration to generate dose-response curves and determine the IC50 value (the concentration that causes 50% inhibition) for each enantiomer.

ExperimentalWorkflow cluster_separation Step 1: Chiral Separation cluster_bioassay Step 2: Auxin Bioassay cluster_analysis Step 3: Data Analysis Racemic_Fenoprop Racemic Fenoprop Chiral_HPLC Chiral HPLC Racemic_Fenoprop->Chiral_HPLC R_Fenoprop (R)-Fenoprop Chiral_HPLC->R_Fenoprop S_Fenoprop (S)-Fenoprop Chiral_HPLC->S_Fenoprop Dose_Preparation Prepare Serial Dilutions R_Fenoprop->Dose_Preparation S_Fenoprop->Dose_Preparation Seedling_Treatment Treat Rice Seedlings Dose_Preparation->Seedling_Treatment Incubation Incubate in Dark Seedling_Treatment->Incubation Measurement Measure Root Length Incubation->Measurement Dose_Response_Curve Generate Dose-Response Curves Measurement->Dose_Response_Curve IC50_Calculation Calculate IC50 Values Dose_Response_Curve->IC50_Calculation Comparison Compare Enantiomer Activity IC50_Calculation->Comparison

Figure 2: Experimental workflow for comparing Fenoprop enantiomers.

Conclusion

The biological activity of Fenoprop is highly enantioselective, with the (R)-enantiomer being the active herbicidal agent that functions as an auxin mimic. The (S)-enantiomer exhibits negligible activity. This differential activity is a direct consequence of the stereospecificity of the TIR1/AFB auxin receptors. For researchers and professionals in drug development and agrochemical science, understanding this isomer-specific activity is crucial for developing more effective and environmentally benign herbicides, as the use of enantiopure active ingredients can reduce the chemical load on the environment by eliminating the inactive isomer. The experimental protocols outlined in this guide provide a framework for the chiral separation and bioactivity assessment of Fenoprop and other chiral auxin herbicides.

References

Comparative Toxicity of Fenoprop Ethanolamine and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative toxicological overview of Fenoprop ethanolamine, its parent acid Fenoprop (also known as 2,4,5-TP or Silvex), and its key precursor and potential metabolite, 2,4,5-Trichlorophenol. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative toxicity data, experimental methodologies, and an exploration of the metabolic and toxicological pathways.

Executive Summary

Fenoprop is a phenoxy herbicide that acts as a synthetic auxin, inducing uncontrolled growth in targeted broad-leaf plants.[1] Its toxicological profile in non-target species is of significant interest. While specific toxicological data for the ethanolamine salt of Fenoprop is limited, this guide synthesizes available data for the parent acid and its related compounds to provide a comparative assessment. The primary compounds of interest for this comparison are this compound, Fenoprop acid, and 2,4,5-Trichlorophenol. In mammals, Fenoprop is largely excreted unchanged or as conjugates, with the core chemical structure remaining intact.[2]

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data (LD50) for Fenoprop, 2,4,5-Trichlorophenol, and Ethanolamine. LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. It is a standard measure of acute toxicity.

CompoundTest AnimalRoute of AdministrationLD50 Value (mg/kg)Reference(s)
Fenoprop (Silvex) RatOral650 - 850[3]
MouseOral1410[3]
2,4,5-Trichlorophenol RatOral820 - 2960[4]
Guinea PigOral1000[4]
MouseOral600[4]
Ethanolamine RatOral1720[5]
MouseOral700[5]
RabbitOral1000[5]
RabbitDermal1000[5]

Note: Specific LD50 data for this compound was not found in the reviewed literature. However, the toxicity of amine salts of other phenoxy herbicides, such as 2,4-D, is generally considered to be similar to the parent acid.[6]

Metabolic and Toxicological Pathways

The metabolism of Fenoprop in mammals primarily involves excretion of the unchanged compound or its conjugates. The fundamental structure of Fenoprop is not readily broken down in the body.[2] 2,4,5-Trichlorophenol is a precursor in the synthesis of Fenoprop and may also be a metabolite.[7]

The toxicological effects of phenoxy herbicides in animals are not as well-defined as their herbicidal mechanism in plants. However, proposed mechanisms of toxicity include the uncoupling of oxidative phosphorylation and dose-dependent cell membrane damage.[8]

Below are diagrams illustrating the chemical relationships and a proposed toxicological pathway.

TCP 2,4,5-Trichlorophenol Fenoprop_acid Excreted Unchanged TCP->Fenoprop_acid Synthesis Fenoprop_acid->Fenoprop_acid Metabolism Fenoprop_EA This compound Fenoprop_acid->Fenoprop_EA Salt Formation Conjugates Conjugated Metabolites Fenoprop_acid->Conjugates Metabolism Fenoprop_EA->Fenoprop_acid Dissociation in vivo

Figure 1: Chemical Relationship of Fenoprop Compounds

Phenoxy_Herbicide Phenoxy Herbicide (e.g., Fenoprop) Mitochondria Mitochondria Phenoxy_Herbicide->Mitochondria Cell_Membrane Cell Membrane Phenoxy_Herbicide->Cell_Membrane Oxidative_Phosphorylation Oxidative Phosphorylation Mitochondria->Oxidative_Phosphorylation Uncoupling ATP_Production ATP Production Oxidative_Phosphorylation->ATP_Production Inhibition Cell_Death Cell Death / Dysfunction ATP_Production->Cell_Death Membrane_Damage Membrane Damage Cell_Membrane->Membrane_Damage Damage Membrane_Damage->Cell_Death

Figure 2: Proposed Toxicological Pathway of Phenoxy Herbicides

Experimental Protocols

The following are generalized protocols for key toxicity studies based on OECD (Organisation for Economic Co-operation and Development) guidelines. These guidelines are internationally accepted for assessing the safety of chemicals.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity class based on a stepwise procedure using a minimal number of animals.

  • Test Animals: Healthy, young adult rats of a single sex (usually females) are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed in individual cages. They are fasted (food, but not water, withheld) overnight before dosing.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Administration: The test substance is administered as a single oral dose by gavage. The volume administered is generally kept low (e.g., 1 mL/100 g body weight).

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (5, 50, 300, or 2000 mg/kg).

    • A group of 3 animals is dosed at the starting dose.

    • The outcome (mortality or survival) determines the next step:

      • If 2 or 3 animals die, the test is repeated at a lower dose level.

      • If 0 or 1 animal dies, the test is repeated at a higher dose level.

    • This process continues until a stopping criterion is met, which allows for classification of the substance.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Start Select Starting Dose (e.g., 300 mg/kg) Dose_3_Animals Dose 3 Animals Start->Dose_3_Animals Observe Observe for 14 days Dose_3_Animals->Observe Outcome Mortality Outcome? Observe->Outcome Stop_Classify Stop and Classify Outcome->Stop_Classify Clear Outcome Dose_Lower Dose 3 Animals at Lower Dose Outcome->Dose_Lower 2 or 3 Deaths Dose_Higher Dose 3 Animals at Higher Dose Outcome->Dose_Higher 0 or 1 Death Dose_Lower->Observe Dose_Higher->Observe

Figure 3: OECD 423 Acute Oral Toxicity Workflow
Acute Dermal Toxicity (OECD Guideline 402)

This study assesses the potential hazard from a single dermal exposure to a substance.

  • Test Animals: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.

  • Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

  • Application of Test Substance: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure Duration: The exposure period is 24 hours.

  • Dose Levels: A limit test at a dose of 2000 mg/kg is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.

  • Observation: Animals are observed for clinical signs of toxicity and mortality for 14 days. Body weights are recorded weekly. At the end of the study, a gross necropsy is performed.

Acute Inhalation Toxicity (OECD Guideline 403)

This test determines the toxicity of a substance when inhaled for a short period.

  • Test Animals: Young adult rats are the preferred species.

  • Exposure Method: Animals are exposed in a dynamic inhalation chamber that ensures a stable and uniform concentration of the test substance in the air. "Nose-only" or "whole-body" exposure can be used.

  • Test Atmosphere: The test substance is generated as a gas, vapor, or aerosol, depending on its physical form. The concentration and particle size distribution (for aerosols) are carefully controlled and monitored.

  • Exposure Duration: The standard exposure duration is 4 hours.

  • Concentration Levels: A limit test at a concentration of 5 mg/L (for dusts and mists) or 20,000 ppm (for gases) may be performed. If toxicity is observed, a full study with at least three concentration levels is conducted.

  • Observation: Animals are observed for signs of toxicity during and after exposure for a period of 14 days. Body weights are recorded, and a gross necropsy is performed on all animals.

Comparative Analysis and Conclusion

  • Fenoprop (Acid): Exhibits moderate acute oral toxicity in rats, with LD50 values in the range of 650-850 mg/kg.[3]

  • 2,4,5-Trichlorophenol: Shows a wider range of acute oral toxicity, with LD50 values in rats reported from 820 to 2960 mg/kg, suggesting it may be of similar or slightly lower acute toxicity than Fenoprop acid.[4]

  • Ethanolamine: By itself, ethanolamine has a relatively low order of acute toxicity, with an oral LD50 in rats of 1720 mg/kg.[5]

  • This compound: It is anticipated that the ethanolamine salt of Fenoprop would readily dissociate in vivo into the Fenoprop anion and the ethanolamine cation. Therefore, the acute toxicity is likely to be primarily driven by the Fenoprop moiety and would be expected to be in a similar range to that of Fenoprop acid. Studies on other phenoxy herbicide amine salts support this assumption.[6]

References

A Comparative Guide to HPLC Columns for the Separation of Fenoprop Ethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and efficient separation of Fenoprop and its related compounds is critical for environmental monitoring, agricultural testing, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis, with column selection being a pivotal factor in achieving optimal separation. This guide provides an objective comparison of the performance of three common reversed-phase HPLC columns—C18, Phenyl-Hexyl, and Cyano—for the separation of Fenoprop, often analyzed as its acidic form following the dissociation of the ethanolamine salt in the mobile phase.

Performance Comparison of HPLC Columns

The selection of an appropriate HPLC column is crucial for developing a robust and reliable method for the analysis of Fenoprop. The choice of stationary phase chemistry directly impacts retention, selectivity, and peak shape. Below is a summary of the expected performance of C18, Phenyl-Hexyl, and Cyano columns based on available data for phenoxy herbicides, including compounds structurally similar to Fenoprop.

Column TypeStationary Phase ChemistryPrinciple of SeparationExpected Retention of FenopropSelectivity AdvantagesPotential Disadvantages
C18 (ODS) OctadecylsilanePrimarily hydrophobic (van der Waals) interactions.StrongGood general-purpose retention for non-polar to moderately polar compounds.May exhibit poor peak shape for acidic compounds without proper mobile phase modification; potential for co-elution with other hydrophobic sample components.
Phenyl-Hexyl Phenyl-hexyl silaneMixed-mode separation involving hydrophobic interactions and π-π interactions with the phenyl rings.Moderate to StrongOffers alternative selectivity to C18, particularly for aromatic compounds like Fenoprop, potentially resolving it from closely eluting impurities.[1][2]Retention can be sensitive to the organic modifier used in the mobile phase.
Cyano (CN) Cyanopropyl silaneCan operate in both reversed-phase and normal-phase modes. In reversed-phase, it is a less hydrophobic alternative to C18.WeakerProvides different selectivity compared to C18 and Phenyl phases, which can be advantageous for separating complex mixtures.[3]Lower retention may lead to elution near the solvent front if the mobile phase is too strong.

Experimental Data Summary

The following table summarizes typical performance metrics for the separation of Fenoprop (analyzed as the acid, also known as Silvex or 2,4,5-TP) on the compared HPLC columns. These values are derived from a combination of application notes and scientific literature on phenoxy herbicide analysis.

ParameterC18 ColumnPhenyl-Hexyl ColumnCyano Column
Retention Time (min) ~ 8.5~ 7.2~ 4.8
Resolution (Rs) of Fenoprop from adjacent peak > 2.0> 2.0> 1.5
Asymmetry Factor (Tf) 1.1 - 1.31.0 - 1.21.2 - 1.5
Theoretical Plates (N) > 10,000> 12,000> 8,000

Note: The values presented are typical and can vary depending on the specific column manufacturer, dimensions, particle size, and exact experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative experimental protocols for the HPLC analysis of Fenoprop on the discussed columns.

Sample Preparation:

A stock solution of Fenoprop ethanolamine is prepared in a suitable solvent such as methanol or acetonitrile. The working standard solutions are then prepared by diluting the stock solution with the mobile phase to the desired concentration. For the analysis of complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step may be necessary.

Chromatographic Conditions:

ParameterC18 Column MethodPhenyl-Hexyl Column MethodCyano Column Method
Column C18, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 5 µm, 4.6 x 150 mmCyano, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Formic AcidAcetonitrile:Water (45:55, v/v) with 0.1% Formic AcidAcetonitrile:Water (40:60, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Column Temperature 30 °C30 °C35 °C
Injection Volume 10 µL10 µL10 µL
Detection UV at 230 nmUV at 230 nmUV at 230 nm

Note on Mobile Phase pH: For the analysis of acidic herbicides like Fenoprop, maintaining a low mobile phase pH (typically around 2.5-3.5) is critical to ensure the analyte is in its protonated, less polar form, leading to better retention and peak shape on reversed-phase columns.[4]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_results Results Standard This compound Standard Dilution Dilution with Mobile Phase Standard->Dilution Injector Autosampler/ Injector Dilution->Injector Column HPLC Column (C18, Phenyl-Hexyl, or Cyano) Injector->Column Mobile Phase Detector UV Detector Column->Detector Data Data Acquisition & Processing Detector->Data Chromatogram Chromatogram Data->Chromatogram Quantification Quantification & Reporting Chromatogram->Quantification

Caption: Experimental workflow for HPLC analysis of Fenoprop.

Conclusion

The choice of HPLC column for the separation of this compound significantly impacts the quality of the analytical results.

  • C18 columns provide robust, general-purpose retention and are a good starting point for method development.

  • Phenyl-Hexyl columns offer an alternative selectivity that can be highly advantageous for resolving Fenoprop from other aromatic compounds in a complex matrix, often leading to improved peak shape.[1][2]

  • Cyano columns provide a less hydrophobic stationary phase, resulting in shorter retention times and a different elution order, which can be beneficial for optimizing separations when C18 or Phenyl-Hexyl columns do not provide adequate resolution.[3]

Researchers should consider the specific requirements of their analysis, including the complexity of the sample matrix and the presence of potential interferences, when selecting the most appropriate HPLC column for this compound separation. The detailed experimental protocols provided in this guide serve as a starting point for method development and optimization.

References

Safety Operating Guide

Proper Disposal of Fenoprop Ethanolamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

NEW YORK, October 27, 2025 – To ensure the safety of laboratory personnel and the protection of the environment, it is critical for researchers, scientists, and drug development professionals to adhere to strict protocols for the disposal of hazardous materials such as Fenoprop ethanolamine. This guide provides essential, step-by-step information for the safe handling and disposal of this herbicide.

Fenoprop, also known by its trade name Silvex, and its formulations are classified as hazardous wastes under the regulations of the U.S. Environmental Protection Agency (EPA). Specifically, discarded unused formulations containing Fenoprop are designated with the EPA hazardous waste code F027.[1] As such, its disposal is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous wastes.[2][3][4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care, utilizing appropriate personal protective equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following equipment is mandatory when handling this substance:

  • Respiratory Protection: A self-contained breathing apparatus (SCBA) is essential to prevent inhalation of toxic fumes.[5] For lower concentrations, a full-face air-purifying respirator may be permissible, but a risk assessment should be conducted.

  • Hand Protection: Chemical-resistant gloves, such as unlined nitrile, neoprene, or butyl rubber, are required.[6] Gloves should be inspected for any signs of degradation before use.

  • Eye and Face Protection: Chemical splash goggles and a face shield are necessary to protect against splashes and accidental contact.[7]

  • Body Protection: A chemical-resistant suit or apron over a cotton overall provides a barrier against skin contact.[8] Pant legs should be worn outside of boots to prevent chemicals from entering footwear.[9]

  • Footwear: Chemical-resistant, steel-toe boots are required.[5][9]

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in compliance with all federal, state, and local regulations. The following steps outline the required process:

Step 1: Waste Identification and Classification

  • All waste containing this compound must be identified and classified as a hazardous waste.

  • The EPA hazardous waste code for discarded unused formulations of Fenoprop (Silvex) is F027.[1]

  • Consult your institution's Environmental Health and Safety (EHS) department for assistance with waste characterization.

Step 2: Segregation and Storage

  • Segregate this compound waste from all other waste streams in a dedicated, clearly labeled, and sealed container.

  • The container must be in good condition and compatible with the chemical.

  • Store the waste in a designated hazardous waste accumulation area that is secure and has secondary containment.

Step 3: Arrange for Professional Disposal

  • The disposal of this compound must be carried out by a licensed hazardous waste disposal facility.[10]

  • Contact your institution's EHS department or a certified hazardous waste contractor to arrange for pickup and disposal.

  • A hazardous waste manifest will be required to track the waste from your facility to its final destination.[11]

Step 4: Decontamination of Equipment and Work Area

  • All equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Use a strong detergent and water to clean the affected areas.[12]

  • All cleaning materials, including wipes and absorbent pads, must be disposed of as hazardous waste.

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.

  • Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area and restrict access.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: Use a chemical spill kit with absorbent materials like sand, cat litter, or vermiculite to create a barrier around the spill and prevent it from spreading.[13][14]

  • Neutralization (for acidic spills): If the spill involves an acidic formulation, it can be neutralized with a weak base such as sodium bicarbonate. This should only be performed by trained personnel.[13]

  • Clean Up: Working from the outside in, carefully absorb the spilled material.[13] Place all contaminated materials, including absorbent pads and contaminated PPE, into a labeled hazardous waste container.[13]

  • Decontaminate: Clean the spill area with a detergent solution.[12] All cleaning materials must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your institution's EHS department in accordance with your facility's emergency procedures.

Quantitative Data Summary

ParameterValue/RecommendationSource
EPA Hazardous Waste Code F027[1]
Primary Disposal Method High-Temperature Incineration[8]
Recommended Incineration Temperature 850°C - 1,200°C
Generator Status Determined by the quantity of hazardous waste generated per month.[11]

Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 On-Site Management cluster_1 Professional Disposal Start Waste Generation (this compound) PPE Use Appropriate PPE Start->PPE Identify Identify as Hazardous Waste (EPA Code: F027) Segregate Segregate and Store in Labeled Container Identify->Segregate Spill Spill Occurs Segregate->Spill Contact_EHS Contact EHS or Licensed Contractor Segregate->Contact_EHS PPE->Identify Spill_Cleanup Follow Spill Cleanup Protocol Spill->Spill_Cleanup Yes Spill->Contact_EHS No Spill_Cleanup->Segregate Manifest Prepare Hazardous Waste Manifest Contact_EHS->Manifest Transport Arrange for Transport by Licensed Hauler Manifest->Transport Disposal Disposal at Permitted Facility (e.g., Incineration) Transport->Disposal

Caption: Workflow for the safe disposal of this compound.

This information is intended as a guide and does not supersede the requirements of federal, state, or local regulations, nor the specific safety data sheet (SDS) for the product in use. Always consult the SDS and your institution's EHS department for complete and specific guidance.

References

Personal protective equipment for handling Fenoprop ethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Fenoprop Ethanolamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Given that Fenoprop is an obsolete organochlorine herbicide and ethanolamine is a corrosive chemical, their resulting salt, this compound, should be handled with extreme caution. The following procedures are based on the known hazards of its components and general best practices for laboratory safety.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications & Remarks
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use.
Eyes/Face Safety goggles and face shieldGoggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes.
Body Chemical-resistant lab coat or apronShould be worn over personal clothing to protect against splashes and spills.
Respiratory Respirator with appropriate cartridgesUse in a well-ventilated area or under a chemical fume hood. If vapors or dust are generated, a NIOSH-approved respirator with organic vapor and particulate cartridges is necessary.
Feet Closed-toe shoesShoes should be made of a material that does not absorb chemicals.
Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to prevent accidents and exposure.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not inhale dust or vapors.

  • Use the smallest practical quantities for experiments.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Keep containers tightly closed when not in use.

  • Store in secondary containment to prevent the spread of material in case of a leak.

  • Label all containers clearly with the chemical name and associated hazards.

Spill and Emergency Procedures

Immediate and appropriate response to spills is critical to contain the hazard and prevent exposure.

Minor Spill (Contained within a fume hood):

  • Alert others in the immediate area.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Wear appropriate PPE, including a respirator.

  • Carefully collect the absorbed material into a labeled, sealable waste container.

  • Decontaminate the spill area with a suitable cleaning agent, followed by water.

  • Dispose of all contaminated materials as hazardous waste.

Major Spill (Outside of a fume hood or large volume):

  • Evacuate the immediate area and alert all personnel.

  • Isolate the area by closing doors.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Do not attempt to clean up a major spill without proper training and equipment.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Waste Collection:

  • Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, labeled, and sealed hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

Disposal Method:

  • Due to the organochlorine nature of Fenoprop, incineration at a licensed hazardous waste facility is the preferred method of disposal.[1]

  • Contact your institution's EHS department to arrange for proper disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_spill Spill Response A Review Safety Data Sheet (SDS) for Fenoprop and Ethanolamine B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Work in a Chemical Fume Hood B->C D Handle Smallest Practical Quantities C->D E Securely Close Container D->E H Collect Waste in Labeled Hazardous Waste Container D->H F Store in a Cool, Dry, Ventilated Area with Secondary Containment E->F G Wash Hands Thoroughly F->G I Contact EHS for Disposal (Incineration Recommended) G->I If finished with material H->I J Spill Occurs K Minor Spill? J->K L Major Spill? K->L No M Contain & Clean Up with Sorbent K->M Yes N Evacuate & Call EHS L->N Yes O Dispose of Cleanup Material as Hazardous Waste M->O

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.